1-(3-Phenylpropyl)-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWZOAHAJCELJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375142 | |
| Record name | 1-(3-Phenylpropyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93168-20-8 | |
| Record name | 1-(3-Phenylpropyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93168-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular Identity and Physicochemical Characteristics
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 1-(3-Phenylpropyl)-2-thiourea
Executive Summary: this compound, a member of the versatile N-substituted thiourea class of compounds, represents a molecule of significant interest to the chemical and pharmaceutical sciences. Thiourea derivatives are recognized for their broad spectrum of biological activities and their utility as intermediates in organic synthesis.[1][2][3] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and analytical characterization of this compound. By integrating foundational chemical principles with practical experimental insights, this document serves as an essential resource for researchers engaged in medicinal chemistry, drug development, and advanced organic synthesis. We will explore its molecular structure, physicochemical characteristics, detailed synthetic protocols, spectroscopic signature, and the pharmacological potential inherited from its parent scaffold.
Nomenclature and Structural Elucidation
This compound is an organosulfur compound characterized by a 3-phenylpropyl group attached to one of the nitrogen atoms of the thiourea core (SC(NH₂)₂). This substitution imparts specific steric and electronic properties that distinguish it from the parent thiourea molecule.
-
Chemical Name: this compound
-
Canonical SMILES: C1=CC=C(C=C1)CCCNC(=S)N[8]
-
InChI: InChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)[8]
Tautomerism: The Thione-Thiol Equilibrium
A fundamental chemical property of thiourea and its derivatives is the existence of tautomeric forms: the thione form (containing the C=S double bond) and the thiol form (containing the C-S single bond and an N=C double bond), also known as isothiourea.[1][9] In aqueous solutions and most common states, the thione form is predominant.[1][9] This equilibrium is crucial as it dictates the molecule's reactivity, particularly its ability to act as a nucleophile or as a ligand for metal ions.
Caption: Thione-Thiol Tautomerism in this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The introduction of the lipophilic phenylpropyl group significantly influences these parameters compared to unsubstituted thiourea.
| Property | Value | Source |
| Molecular Weight | 194.30 g/mol | [4][7] |
| Melting Point | 111 °C | [5] |
| Boiling Point | 329.6 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.124 g/cm³ (Predicted) | [5] |
| XLogP3 | 1.9 - 2.5 | [5][7] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Topological Polar Surface Area | 70.1 Ų | [5] |
The XLogP3 value indicates moderate lipophilicity, suggesting good solubility in organic solvents like DMSO and alcohols, and potentially influencing its ability to cross biological membranes.
Synthesis and Purification
Principle of Synthesis: Nucleophilic Addition
The most reliable and high-yielding method for synthesizing N-monosubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate.[2][10][11] This reaction is mechanistically straightforward: the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), followed by proton transfer to form the stable thiourea product. For this compound, this involves the reaction of 3-phenylpropylamine with a source of the thiocyanate group. A common laboratory-scale approach uses an in situ generated acyl isothiocyanate from an acid chloride and a thiocyanate salt, which then reacts with the amine.[1][2]
Detailed Experimental Protocol for Synthesis
This protocol describes a common two-step, one-pot synthesis adapted from established methodologies for N-acyl thiourea derivatives.[1][12]
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
3-Phenylpropylamine
-
Anhydrous acetone
Procedure:
-
Generation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirring suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature. The reaction is typically stirred for 30-60 minutes to form the intermediate, benzoyl isothiocyanate. The progress can be monitored by the formation of a potassium chloride precipitate.[12]
-
Formation of Thiourea: To the same flask containing the in situ generated isothiocyanate, add 3-phenylpropylamine (1.0 equivalent) dropwise. The addition is often exothermic and should be controlled.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically heated to reflux for 1-3 hours to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[13]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate, which is the N-benzoyl-N'-(3-phenylpropyl)thiourea intermediate, is collected by vacuum filtration.
-
Hydrolysis (if necessary): To obtain the title compound, the benzoyl group must be removed. This can be achieved by hydrolysis under basic conditions (e.g., refluxing with aqueous NaOH), followed by neutralization to precipitate the final product, this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure compound.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are based on characteristic values for thiourea derivatives found in the literature.[2][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale for Solvent Choice: DMSO-d₆ is a common solvent for NMR analysis of thioureas because the acidic NH protons are readily observable and do not exchange as rapidly as they would in protic solvents like methanol-d₄.[2]
-
¹H NMR (Expected Signals in DMSO-d₆):
-
δ 9.5-8.0 ppm: Broad singlets corresponding to the two NH protons (NH and NH₂). Their chemical shift can be concentration and temperature-dependent.
-
δ 7.4-7.1 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the phenyl ring.
-
δ 3.4-3.2 ppm: A triplet or quartet (broadened by coupling to NH) for the -CH₂- group adjacent to the thiourea nitrogen.
-
δ 2.7-2.5 ppm: A triplet for the benzylic -CH₂- group.
-
δ 2.0-1.8 ppm: A multiplet (quintet or sextet) for the central -CH₂- group of the propyl chain.
-
-
¹³C NMR (Expected Signals in DMSO-d₆):
-
δ ~183 ppm: The characteristic signal for the thiocarbonyl (C=S) carbon.
-
δ 142-126 ppm: Signals for the aromatic carbons.
-
δ ~45-30 ppm: Signals for the three aliphatic carbons of the propyl chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is typically recorded using a KBr disc.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3400 - 3100 | N-H Stretching | Confirms the presence of amine groups. Often appears as multiple broad peaks.[17] |
| 3100 - 3000 | Aromatic C-H Stretching | Indicates the phenyl group. |
| 2950 - 2850 | Aliphatic C-H Stretching | Confirms the propyl chain. |
| ~1600, ~1490 | C=C Stretching | Aromatic ring vibrations. |
| ~1550 | N-H Bending | Amine scissoring vibration. |
| ~1280, ~1500 | N-C=S and C-N fragments | Vibrations characteristic of the thiourea core.[17] |
| ~1200, ~800 | C=S Stretching | Confirms the thiocarbonyl group.[17] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion: For this compound, the exact mass is 194.0878.[5] In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 195.0951.
-
Key Fragmentation Pattern: A major fragmentation pathway would be the benzylic cleavage, leading to the formation of the tropylium ion at m/z 91.
Pharmacological Context and Biological Potential
The Thiourea Scaffold in Medicinal Chemistry
Thiourea and its derivatives are privileged scaffolds in drug discovery, exhibiting a remarkable range of biological activities.[1][18] This versatility stems from the thiourea moiety's ability to form strong hydrogen bonds and coordinate with metal ions, which are often present in the active sites of enzymes.[19] Documented activities include:
-
Antiviral: Including activity against HIV.[22]
-
Enzyme Inhibition: Targeting enzymes like tyrosinase and urease.[12][23]
Structure-Activity Relationship (SAR) and Potential Mechanisms
The biological profile of this compound is influenced by its distinct structural features:
-
Thiourea Core: This group is the primary pharmacophore, responsible for key interactions with biological targets through its hydrogen bond donor (NH) and acceptor (C=S) sites.
-
3-Phenylpropyl Group: This substituent introduces significant lipophilicity (XLogP3 ≈ 2.5), which can enhance cell membrane permeability and allow for hydrophobic interactions within target protein binding pockets. The flexible propyl linker allows the phenyl ring to adopt various conformations to optimize these interactions.
A potential mechanism of action, common for many bioactive molecules, is enzyme inhibition. The thiourea could bind to an enzyme's active site, blocking its function.
Caption: Potential binding modes of this compound in an enzyme active site.
Conclusion and Future Directions
This compound is a well-defined chemical entity with a rich profile of interesting properties. Its synthesis is achievable through robust and established chemical methods, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of the lipophilic phenylpropyl substituent on the biologically active thiourea scaffold makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on screening this compound against a panel of biological targets, such as kinases, proteases, and microbial enzymes, to fully elucidate its therapeutic potential and explore its development as a lead compound for novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]
- 9. Thiourea - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]
- 16. 1-PHENYL-2-THIOUREA(103-85-5) IR Spectrum [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to 1-(3-Phenylpropyl)-2-thiourea (CAS Number: 93168-20-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Phenylpropyl)-2-thiourea, a molecule of interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and known biological activities, offering insights grounded in established scientific literature. This document is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.
Introduction: The Thiourea Scaffold in Medicinal Chemistry
Thiourea and its derivatives represent a significant class of compounds in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a versatile scaffold. This structural feature allows for diverse substitutions, leading to a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The unique electronic and steric properties of the thiourea group contribute to its ability to interact with various biological targets, making it a privileged structure in drug design.
This compound, with its distinct combination of a phenylpropyl side chain and a thiourea core, has been investigated for its potential to modulate specific biological pathways. This guide will focus on the available technical information for this particular derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 93168-20-8 | [5] |
| Molecular Formula | C₁₀H₁₄N₂S | [5] |
| Molecular Weight | 194.30 g/mol | [5] |
| Predicted XlogP | 1.9 | [6] |
| Monoisotopic Mass | 194.08777 Da | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for thiourea formation. A common and effective route involves the reaction of an isothiocyanate with an amine.
Synthesis from 3-Phenylpropyl Isothiocyanate
One documented method involves the reaction of 3-phenylpropyl isothiocyanate with a source of ammonia. While the detailed experimental parameters from the primary literature are not fully available in the public domain, the general principle of this reaction is the nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group.
Synthesis from 3-Phenylpropylamine
An alternative and widely used approach is the reaction of 3-phenylpropylamine with a thiocarbonyl transfer reagent. A specific protocol has been described in the literature, providing a clear pathway to this compound.
Experimental Protocol: Synthesis from 3-Phenylpropylamine
This protocol is based on the methodology described by van der Goot et al. in the European Journal of Medicinal Chemistry (1992).
Materials:
-
3-Phenylpropylamine
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)
-
Acid (e.g., Hydrochloric Acid)
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
Formation of the Isothiocyanate Intermediate (in situ): 3-Phenylpropylamine is reacted with a thiocyanate salt (such as KSCN or NH₄SCN) in the presence of an acid. This reaction generates the corresponding 3-phenylpropyl isothiocyanate in situ.
-
Reaction with Ammonia Source: The reaction mixture, now containing the isothiocyanate, is then treated with a source of ammonia to form the final thiourea product. In some variations of this synthesis, the amine starting material itself can react with the in situ generated isothiocyanate if the reaction conditions are not carefully controlled.
-
Work-up and Purification: The reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Causality Behind Experimental Choices:
-
The use of an in situ generated isothiocyanate is often preferred for its convenience and to avoid handling potentially volatile or unstable isothiocyanates.
-
The choice of solvent is critical for both the reaction and the purification. Ethanol is a common choice as it is a good solvent for the reactants and allows for the crystallization of the product upon cooling.
-
Acid catalysis is necessary for the formation of the isothiocyanate from the amine and thiocyanate salt.
Self-Validating System:
The purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (NMR, IR, MS) to ensure the absence of starting materials and byproducts.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.4 ppm. The propyl chain will exhibit signals for the three methylene groups, with chemical shifts influenced by their proximity to the phenyl and thiourea moieties. The N-H protons of the thiourea group will appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the phenyl ring, the propyl chain, and a key signal for the thiocarbonyl carbon (C=S) in the downfield region, typically around 180-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibrations in the range of 3100-3400 cm⁻¹.
-
C-H stretching vibrations (aromatic and aliphatic) around 2800-3100 cm⁻¹.
-
C=S stretching vibration, which can be found in the region of 1200-1400 cm⁻¹.
-
C-N stretching vibrations.
-
Aromatic C=C bending vibrations.
An available FTIR spectrum for the closely related compound, 1-phenyl-3-propyl-2-thiourea, can provide a reference for the expected peak positions.[16]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 194.3 g/mol . Fragmentation patterns would likely involve cleavage of the propyl chain and the thiourea group.
Biological Activity and Potential Applications
While extensive biological data for this compound is limited in publicly accessible literature, the foundational work by van der Goot and colleagues points to its activity at the histamine H₃ receptor.[17]
Histamine H₃ Receptor Modulation
The histamine H₃ receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system, where it acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[18][19][20] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin. This makes the H₃ receptor an attractive target for the treatment of various neurological and psychiatric disorders.
The study by van der Goot et al. investigated a series of isothiourea analogs of histamine, including this compound, as potential agonists or antagonists of the histamine H₃ receptor. While the specific activity profile (agonist or antagonist) and potency (e.g., pA₂ or pEC₅₀ values) for this compound are not detailed in the available abstracts, its inclusion in this study strongly suggests it possesses activity at this receptor.
Diagram of Histamine H₃ Receptor Signaling:
Caption: Simplified overview of the inhibitory signaling of the histamine H₃ receptor.
Potential Therapeutic Applications
Given its likely activity at the histamine H₃ receptor, this compound could be a starting point for the development of therapeutic agents for conditions such as:
-
Cognitive Disorders: By modulating neurotransmitter release, H₃ receptor antagonists have been investigated for their potential to improve cognitive function in conditions like Alzheimer's disease and ADHD.
-
Sleep-Wake Disorders: The H₃ receptor plays a role in regulating the sleep-wake cycle, and antagonists have been explored for the treatment of narcolepsy.
-
Pain: Modulation of the histaminergic system has been implicated in pain pathways.
Other Potential Biological Activities
Based on the broader class of thiourea derivatives, this compound may also possess other biological activities that warrant investigation:
-
Antimicrobial Activity: Many thiourea derivatives have shown activity against a range of bacteria and fungi.[21][22]
-
Anticancer Activity: The thiourea scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[23][24]
-
Enzyme Inhibition: Thiourea derivatives have been reported to inhibit various enzymes, which could be a mechanism for their therapeutic effects.
Further research is required to explore these potential activities for this compound specifically.
Future Directions and Conclusion
This compound is a compound with a clear rationale for its synthesis and potential biological activity, particularly as a modulator of the histamine H₃ receptor. This technical guide has summarized the available information on its synthesis and physicochemical properties and has contextualized its potential applications within the broader field of medicinal chemistry.
To fully realize the potential of this compound, further research is essential. Key areas for future investigation include:
-
Detailed Biological Profiling: Comprehensive screening of this compound against a panel of receptors and enzymes to fully characterize its biological activity profile.
-
Mechanism of Action Studies: Elucidation of the precise mechanism by which it exerts its effects at the molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of disease.
This guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-PHENYL-2-THIOUREA(103-85-5) IR Spectrum [chemicalbook.com]
- 10. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]
- 11. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Characterization of the binding site of the histamine H(3) receptor. 2. Synthesis, in vitro pharmacology, and QSAR of a series of monosubstituted benzyl analogues of thioperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Recovery of the histamine H3 receptor activity lost in yeast cells through error-prone PCR and in vivo selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thiourea, phenyl- [webbook.nist.gov]
- 22. Thiourea, phenyl- [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Phenylpropyl)-2-thiourea molecular weight and formula
An In-Depth Technical Guide to 1-(3-Phenylpropyl)-2-thiourea
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, characterization, and potential applications of this compound. It provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and insights into its relevance in medicinal chemistry.
Introduction: The Significance of the Thiourea Moiety
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea.[1] Its unique chemical structure, featuring a C=S double bond and two amine groups, allows for diverse chemical modifications and a wide range of biological activities.[2][3] The thiourea moiety is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[3][4]
This compound incorporates a flexible three-carbon alkyl chain (propyl) separating a terminal phenyl group from the core thiourea structure. This combination of a hydrophobic aromatic ring and a polar, hydrogen-bonding capable thiourea group suggests potential for nuanced interactions with biological targets, making it a molecule of significant interest for further investigation.
Physicochemical and Structural Properties
A precise understanding of the molecular characteristics of this compound is fundamental for its application in experimental settings. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂S | [5][6] |
| Molecular Weight | 194.30 g/mol | [7][8][9] |
| CAS Number | 93168-20-8 | [5][6][10] |
| IUPAC Name | 1-(3-phenylpropyl)thiourea | |
| Synonyms | 3-phenylpropylthiourea | [11] |
| Melting Point | 111 °C | [9] |
| Boiling Point | 329.6 °C at 760 mmHg | [9] |
| Density | 1.124 g/cm³ | [9] |
| Monoisotopic Mass | 194.08777 Da | [11] |
Synthesis of this compound: A Validated Protocol
The synthesis of N-substituted thioureas is most commonly achieved through the reaction of a primary amine with an isothiocyanate.[2] This section details a robust, step-by-step protocol for the preparation of this compound from 3-phenylpropylamine.
Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Phenylpropylamine
-
Thiophosgene (CSCl₂)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Ethanol
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-phenylpropylamine (1.0 eq) in anhydrous acetonitrile. Cool the flask to 0°C in an ice bath.
-
Causality: Acetonitrile is chosen as the solvent due to its polarity and inertness to the reaction conditions. The reaction is cooled to control the exothermic reaction with thiophosgene and minimize side product formation.
-
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 eq) in acetonitrile dropwise to the stirred amine solution over 30 minutes.
-
Causality: A slight excess of thiophosgene ensures the complete conversion of the starting amine to the intermediate isothiocyanate. The slow, dropwise addition is critical for safety and reaction control.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Self-Validation: TLC is used to track the disappearance of the starting amine, confirming the reaction is proceeding to completion.
-
-
Work-up: Once the reaction is complete, carefully quench the mixture by adding cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a mixture of ethanol and water to yield pure this compound as a crystalline solid.
-
Self-Validation: The purity of the final compound should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
-
Spectroscopic Characterization
The structural identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques. The expected spectral features are derived from the distinct chemical environments within the molecule.
Expected Spectroscopic Signatures
Caption: Correlation of molecular structure with expected NMR and IR signals.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet at δ 7.2-7.4 ppm), the benzylic methylene protons (triplet at δ ~2.7 ppm), the central methylene protons of the propyl chain (multiplet at δ ~1.9 ppm), the methylene group adjacent to the nitrogen (triplet at δ ~3.4 ppm), and two broad singlets for the N-H protons.
-
¹³C NMR: The carbon spectrum will show signals for the thiocarbonyl carbon (C=S) at a characteristic downfield shift (~180 ppm). Aromatic carbons will appear in the δ 125-140 ppm region, while the three aliphatic carbons of the propyl chain will be visible in the upfield region (δ 25-45 ppm).
-
FT-IR: The infrared spectrum provides key functional group information. Strong N-H stretching bands are expected between 3100-3400 cm⁻¹. Aliphatic C-H stretching will be observed below 3000 cm⁻¹. A significant band around 1350 cm⁻¹ is characteristic of the C=S stretching vibration, a key indicator of the thiourea moiety.[12]
Applications in Research and Drug Development
Thiourea derivatives are versatile scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, as well as their capacity for metal chelation.[2][4] this compound, as a member of this class, holds potential in several therapeutic areas.
Caption: Potential applications of this compound in drug discovery.
-
Anticancer Activity: Numerous 1,3-disubstituted thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[13] The mechanism often involves targeting metabolic pathways or inducing apoptosis. The lipophilic phenylpropyl group in this compound could enhance cell membrane permeability, potentially improving efficacy.
-
Analgesic Properties: Structurally related thiourea compounds have been synthesized and evaluated for anti-nociceptive (pain-relieving) activity.[14][15] This suggests that this compound could be a candidate for screening in pain models.
-
Anti-inflammatory and Antioxidant Effects: The thiourea scaffold is known to be present in molecules with anti-inflammatory and antioxidant properties.[3] These activities are crucial for addressing diseases involving chronic inflammation and oxidative stress.
Conclusion
This compound is a compound with a well-defined chemical structure and accessible synthesis route. Its molecular weight of 194.30 g/mol and formula C₁₀H₁₄N₂S provide the foundation for its study. The combination of a hydrophobic phenylpropyl tail and a polar thiourea head makes it an intriguing candidate for biological screening. Drawing from the extensive research into the medicinal applications of the broader thiourea class, this specific derivative warrants further investigation for its potential as an anticancer, analgesic, or anti-inflammatory agent. The protocols and data presented in this guide offer a solid framework for researchers to synthesize, characterize, and explore the therapeutic promise of this molecule.
References
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [oakwoodchemical.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 93168-20-8 [chemicalbook.com]
- 11. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]
- 12. mdpi.com [mdpi.com]
- 13. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Structure Elucidation of 1-(3-Phenylpropyl)-2-thiourea
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research, from mechanistic studies to drug development, is built. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 1-(3-Phenylpropyl)-2-thiourea (C₁₀H₁₄N₂S), a representative small molecule. Moving beyond a simple recitation of techniques, this document details the strategic integration of mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Each step is presented from a problem-solving perspective, explaining the causality behind experimental choices and demonstrating how the data from each orthogonal technique are synthesized to assemble the final, validated molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require a practical and logically sound framework for small molecule characterization.
Chapter 1: Foundational Analysis: Molecular Mass and Formula Verification via Mass Spectrometry
1.1. The Causality of Choice: Why Mass Spectrometry is the First Step
Before investing significant time in detailed structural mapping, it is imperative to confirm the most fundamental properties of the analyte: its molecular weight and elemental composition. Mass spectrometry is the definitive technique for this purpose.[1] By precisely measuring the mass-to-charge ratio (m/z) of the ionized molecule, we can verify that the synthesis produced a compound of the expected molecular weight. Furthermore, high-resolution mass spectrometry (HRMS) provides mass accuracy sufficient to distinguish between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in the molecular formula itself.[1]
1.2. Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
This protocol describes a self-validating system for obtaining a high-resolution mass spectrum.
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized this compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The formic acid aids in protonation, facilitating ionization in positive mode.
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Method Parameters:
-
Ionization Mode: Positive ESI (+)
-
Infusion Rate: 5 µL/min
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 250 °C
-
Mass Range: 50-500 m/z
-
Acquisition Mode: TOF-MS (for high resolution)
-
-
Internal Calibration: Include a known calibration standard in the run to ensure high mass accuracy.
1.3. Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion, [M+H]⁺. For this compound (Molecular Formula: C₁₀H₁₄N₂S, Monoisotopic Mass: 194.0878 Da), the expected data are summarized below.[2]
Table 1: Predicted High-Resolution m/z Values for this compound Adducts
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₁₀H₁₅N₂S]⁺ | 195.0950 |
| [M+Na]⁺ | [C₁₀H₁₄N₂SNa]⁺ | 217.0770 |
| [M+K]⁺ | [C₁₀H₁₄N₂SK]⁺ | 233.0509 |
| Data sourced from predicted values for C₁₀H₁₄N₂S.[2] |
The observation of an ion at m/z 195.0950 (within a 5 ppm mass accuracy window) provides strong evidence for the successful synthesis of a compound with the elemental composition C₁₀H₁₄N₂S. This result validates the molecular formula before proceeding to more complex structural analysis.
Caption: Workflow for molecular formula confirmation via HRMS.
Chapter 2: Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
2.1. The Causality of Choice: Probing the Molecular Bonds
With the molecular formula confirmed, the next logical step is to identify the functional groups present. FTIR spectroscopy is an ideal, rapid, and non-destructive technique for this purpose.[3] It measures the absorption of infrared radiation by specific covalent bonds, which vibrate at characteristic frequencies. For this compound, we expect to see clear evidence of the N-H bonds of the thiourea group, the C=S bond, aromatic C-H bonds from the phenyl ring, and aliphatic C-H bonds from the propyl chain.
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet preparation is required, making this method fast and minimizing potential moisture contamination.
-
Instrument: An FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average 16 scans to improve the signal-to-noise ratio.
-
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis. This is automatically subtracted from the sample spectrum.
2.3. Expected Data & Interpretation
The FTIR spectrum provides a "fingerprint" of the molecule. Key diagnostic peaks confirm the presence of the main structural components. The C=S bond vibration is known to be sensitive to coupling with other vibrations, leading to a wider potential range.[4][5]
Table 2: Key Diagnostic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |
| 3400–3100 | N-H Stretch | Thiourea (-NH-, -NH₂) | Often appears as two or more sharp or broad bands, confirming the amine/amide-like functionality.[6] |
| 3100–3000 | C-H Stretch (sp²) | Phenyl Ring | Characteristic of aromatic protons. |
| 2960–2850 | C-H Stretch (sp³) | Propyl Chain | Confirms the presence of the aliphatic linker. |
| ~1600, ~1470 | C=C Stretch | Phenyl Ring | Two distinct bands are typical for aromatic rings. |
| 1550-1640 | N-H Bend | Thiourea (-NH₂) | Often referred to as the thioamide II band, confirms the thiourea moiety.[6] |
| ~1410 | C-N Stretch | Thiourea | Part of the complex thioamide vibrations. |
| 770–730 & 710-690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong bands that are highly indicative of a monosubstituted benzene ring. |
| ~750 | C=S Stretch | Thiourea (Thioamide) | This peak can be weak and is coupled with other vibrations; its assignment requires care.[6][7] |
The combined presence of N-H, aromatic C-H, aliphatic C-H, and C=S/C-N vibrations strongly supports the proposed structure, justifying a deeper investigation by NMR.
Chapter 3: Assembling the Puzzle: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy
3.1. The Causality of Choice: From Fragments to a Complete Picture
While MS confirms the formula and FTIR identifies the parts, Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides a complete, atom-by-atom map of the molecular structure in solution.[8]
-
¹H NMR reveals the chemical environment, number, and connectivity of all protons.
-
¹³C NMR provides a count of unique carbon atoms and identifies their functional type (aliphatic, aromatic, thiocarbonyl).
-
2D NMR (COSY, HSQC, HMBC) serves as the definitive tool to piece the fragments together, establishing bond-by-bond connectivity and validating the final structure.[9][10]
3.2. Experimental Protocol: Multi-technique NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar solvent that will solubilize the compound well and its residual proton signal does not typically overlap with key analyte signals. Crucially, it allows for the observation of exchangeable N-H protons, which would be lost in solvents like D₂O or CD₃OD.[11][12]
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiments to Acquire:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment (e.g., using the zgpg30 pulse program).
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (e.g., the propyl chain).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹J_CH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (ⁿJ_CH). This is the key experiment for connecting disparate fragments.
-
3.3. Expected Data & Interpretation
The following tables summarize the predicted NMR data that, when combined, will allow for the unambiguous assignment of the this compound structure.
Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| a | 2H | 7.32 - 7.20 | m | 5H | Phenyl Ring Protons (ortho, meta, para) |
| b | 2H | 7.18 | t | ||
| c | 1H | ~7.8 (broad) | br s | 1H | -NH -CH₂- |
| d | 2H | ~7.2 (broad) | br s | 2H | -C(=S)-NH₂ |
| e | 2H | ~3.40 | q | 2H | -NH-CH₂ -CH₂- |
| f | 2H | ~2.65 | t | 2H | Ph-CH₂ -CH₂- |
| g | 2H | ~1.85 | p | 2H | -CH₂-CH₂ -CH₂- |
Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~182.5 | C =S (Thiourea) | The thiocarbonyl carbon is highly deshielded, a key diagnostic signal.[12] |
| ~141.2 | Phenyl C (ipso) | Quaternary carbon attached to the propyl chain. |
| ~128.4 | Phenyl CH (ortho, meta) | Aromatic methine carbons. |
| ~125.9 | Phenyl CH (para) | Aromatic methine carbon. |
| ~42.1 | -NH-C H₂-CH₂- | Aliphatic carbon attached to electronegative nitrogen. |
| ~32.3 | Ph-C H₂-CH₂- | Benzylic carbon. |
| ~30.5 | -CH₂-C H₂-CH₂- | Central aliphatic carbon of the propyl chain. |
Synthesizing the Structure with 2D NMR:
-
COSY will establish the connectivity of the propyl chain by showing correlations between g ↔ f and g ↔ e .
-
HSQC will link each proton signal to its corresponding carbon signal from Tables 3 & 4.
-
HMBC provides the final connections:
-
Phenyl to Propyl: Protons f (benzylic, ~2.65 ppm) will show a 3-bond correlation to the ipso-phenyl carbon (~141.2 ppm) and 2-bond correlations to the ortho-phenyl carbons (~128.4 ppm), definitively linking the propyl chain to the phenyl ring.
-
Propyl to Thiourea: Protons e (~3.40 ppm) will show a 3-bond correlation to the thiocarbonyl carbon C=S (~182.5 ppm), unambiguously connecting the aliphatic linker to the thiourea functional group.
-
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]
- 3. jetir.org [jetir.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 8. jchps.com [jchps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Phenylpropyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-(3-Phenylpropyl)-2-thiourea is a synthetic organosulfur compound belonging to the diverse class of thiourea derivatives. While direct, extensive research on this specific molecule is nascent, the broader family of N-substituted thioureas has garnered significant attention for a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This technical guide synthesizes the current understanding of thiourea derivatives' mechanisms of action to propose a well-grounded, hypothesized mechanism for this compound. We will delve into its likely molecular interactions, focusing on kinase inhibition and the induction of apoptosis as primary modes of action. Furthermore, this guide provides detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. Our approach is grounded in established structure-activity relationships (SAR) within the thiourea class, offering a robust framework for future investigation and drug development efforts.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea (SC(NH₂)₂) is a versatile scaffold in medicinal chemistry due to its ability to form various derivatives with a wide spectrum of biological activities.[1] The core structure, characterized by a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, allows for extensive substitution, leading to compounds with fine-tuned pharmacological profiles. Research has demonstrated that thiourea derivatives possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[2]
The biological activity of these compounds is intrinsically linked to the nature of the substituents on the nitrogen atoms. The presence of aromatic and alkyl groups, such as the 3-phenylpropyl moiety in our topic compound, significantly influences their lipophilicity, steric hindrance, and electronic properties, which in turn dictate their interaction with biological targets.[3][4]
Hypothesized Mechanism of Action of this compound
Based on the extensive literature on N-substituted thiourea derivatives, we hypothesize that this compound primarily exerts its biological effects through two interconnected mechanisms: inhibition of protein kinases and induction of apoptosis . The 3-phenylpropyl substituent is expected to play a crucial role in its bioactivity by enhancing its lipophilicity, thereby facilitating its transport across cellular membranes and its interaction with hydrophobic pockets within target proteins.[4]
Protein Kinase Inhibition: Targeting Aberrant Signaling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6] Numerous thiourea derivatives have been identified as potent kinase inhibitors, often targeting the ATP-binding site of these enzymes.[4][6]
We propose that this compound acts as a Type I kinase inhibitor , competing with ATP for binding to the kinase domain. The thiourea moiety can form key hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP, a common feature of kinase inhibitors.[5] The 3-phenylpropyl group is hypothesized to extend into a hydrophobic pocket adjacent to the ATP-binding site, contributing to the affinity and selectivity of the compound.
A particularly relevant target for thiourea derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[4][6] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis.
Proposed Interaction of this compound with a Kinase Active Site
Caption: Hypothesized binding mode of this compound in a kinase active site.
Induction of Apoptosis: Programmed Cell Death
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. Many effective anticancer agents exert their therapeutic effect by inducing apoptosis in tumor cells.[2] Thiourea derivatives have been shown to induce apoptosis in various cancer cell lines.[2][7]
The induction of apoptosis by this compound is likely a downstream consequence of its kinase inhibitory activity. By blocking key survival signals mediated by kinases, the compound can shift the cellular balance towards apoptosis. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Structure-Activity Relationship (SAR) Insights
The proposed mechanism of action is supported by established structure-activity relationships for thiourea derivatives:
-
N-Alkyl and N-Aryl Substituents: The presence of both alkyl and aryl groups on the nitrogen atoms is often crucial for potent biological activity. The alkyl chain length can influence lipophilicity, with an optimal length often required for maximal activity.[3][8] The phenylpropyl group in our compound of interest provides a balance of flexibility and hydrophobicity.
-
Lipophilicity: Increased lipophilicity, conferred by substituents like the phenylpropyl group, generally enhances the ability of thiourea derivatives to penetrate cell membranes and interact with hydrophobic targets. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.[3]
-
Hydrogen Bonding Capacity: The N-H protons of the thiourea core are critical for forming hydrogen bonds with the backbone of target proteins, such as the hinge region of kinases.[5]
Experimental Protocols for Mechanistic Validation
To empirically validate the hypothesized mechanism of action of this compound, a series of in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path for investigating its kinase inhibitory and apoptosis-inducing activities.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal in the presence of the test compound indicates inhibition. A luminescence-based format, which measures the amount of ATP remaining after the kinase reaction, is a common and robust method.[9][10]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the test compound in kinase buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 enzyme, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test compound or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Add the master mix to all wells except the "blank" (no enzyme) control.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Experimental Workflow for VEGFR-2 Kinase Assay
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., a line known to overexpress VEGFR-2, such as a human umbilical vein endothelial cell line (HUVEC) for anti-angiogenic assessment, or a cancer cell line like MCF-7 for general cytotoxicity) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.
-
| Parameter | Description |
| Cell Line | e.g., HUVEC, MCF-7, A549 |
| Seeding Density | Optimized for logarithmic growth phase |
| Compound Concentrations | Serial dilutions (e.g., 0.1 to 100 µM) |
| Incubation Time | 48 or 72 hours |
| Detection Wavelength | 570 nm |
Table 1: Key Parameters for MTT Assay
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat the selected cancer cell line with this compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).
-
Include an untreated control and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately.
-
Use appropriate compensation controls for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Apoptosis Assay Data Interpretation
Caption: Quadrant analysis of Annexin V-FITC/PI flow cytometry data.
Conclusion and Future Directions
This technical guide provides a scientifically grounded, hypothesized mechanism of action for this compound, centered on its potential as a kinase inhibitor and an inducer of apoptosis. The presence of the 3-phenylpropyl group is predicted to be a key determinant of its biological activity. The detailed experimental protocols outlined herein offer a clear and robust framework for researchers to test these hypotheses and further elucidate the pharmacological profile of this compound.
Future research should focus on a broader kinase profiling to identify the specific kinases inhibited by this compound and to assess its selectivity. In vivo studies using animal models of cancer will be crucial to evaluate its therapeutic efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. kar.kent.ac.uk [kar.kent.ac.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of Substituted Thioureas: Mechanisms, Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Landscape of Oxidative Stress and the Antioxidant Imperative
Cellular metabolism, while essential for life, generates reactive oxygen species (ROS) as a natural byproduct.[1] In a healthy biological system, a delicate equilibrium is maintained between the production of these ROS and their neutralization by endogenous antioxidant defense systems.[2][3] Oxidative stress arises when this balance is disrupted, leading to an excess of ROS.[1][4] These highly reactive molecules, including superoxide and hydroxyl radicals, can inflict damage on vital cellular components like lipids, proteins, and nucleic acids, altering their functions.[1][2] This cumulative damage is a key contributor to the pathophysiology of numerous chronic and degenerative diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[2][4][5]
The imperative to counteract oxidative stress has driven the search for novel antioxidant agents capable of neutralizing ROS and restoring redox homeostasis.[5] Antioxidants function by donating electrons or hydrogen atoms to stabilize free radicals, effectively terminating the oxidative chain reactions.[6] While many natural and synthetic compounds are being explored, substituted thioureas have emerged as a particularly versatile and promising class of antioxidants, warranting in-depth investigation.[5][7]
Section 2: Substituted Thioureas as Potent Antioxidant Scaffolds
Thiourea (SC(NH₂)₂) is an organosulfur compound whose derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[7] The thiourea scaffold, characterized by the thioamide functional group (H-N-C=S), is a promising framework for developing potent antioxidants.[5][8] The unique electronic and structural properties of this moiety allow for effective scavenging of free radicals, making these compounds attractive candidates for mitigating oxidative stress-related pathologies.[7][9]
The antioxidant potential of thiourea derivatives is not merely a theoretical concept; numerous studies have demonstrated their ability to inhibit oxidative processes. They have been shown to effectively scavenge cumylperoxy radicals, superoxide radical anions (O₂•-), and hydroxyl radicals (OH•).[8] This guide delves into the mechanisms underpinning this activity, the methods for its evaluation, and the structure-activity relationships that govern their potency.
Section 3: Mechanistic Insights into Antioxidant Action
The antioxidant capacity of substituted thioureas is primarily attributed to two distinct mechanisms: radical scavenging via hydrogen atom transfer and metal chelation.
Radical Scavenging: The Hydrogen Atom Transfer (HAT) Mechanism
The principal mechanism by which thioureas neutralize free radicals is through Hydrogen Atom Transfer (HAT).[5] In this process, a hydrogen atom is donated from one of the nitrogen atoms (N-H) of the thiourea backbone to a reactive free radical (R•). This action stabilizes the radical, converting it to a less reactive species (RH), and in turn generates a thiourea radical.
Caption: Hydrogen Atom Transfer (HAT) mechanism of thiourea derivatives.
The efficacy of the HAT mechanism is governed by the bond dissociation energy (BDE) of the N-H bond. A lower BDE facilitates easier hydrogen donation. Theoretical and experimental studies confirm that HAT is kinetically and thermodynamically preferred over other mechanisms like Single Electron Transfer (SET) for thiourea derivatives.[8]
Metal Ion Chelation
Another significant, though less discussed, antioxidant pathway for thioureas is their ability to chelate transition metal ions, particularly copper.[10] The Fenton and Haber-Weiss reactions, which generate highly destructive hydroxyl radicals, are catalyzed by redox-active metals like iron (Fe²⁺) and copper (Cu⁺). By binding to these metal ions, thiourea derivatives can prevent them from participating in these radical-generating reactions.[11] Specifically, thiourea has been shown to form a stable, redox-inactive complex with cuprous copper (Cu⁺), effectively inhibiting its ability to catalyze oxidative damage.[10] This chelation activity provides an additional layer of protection against oxidative stress.
Section 4: Structure-Activity Relationships (SAR)
The antioxidant potency of thiourea derivatives is highly dependent on the nature and position of the substituents on the phenyl rings and nitrogen atoms. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antioxidant agents.
-
Electronic Effects : The presence of electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the aromatic rings can enhance antioxidant activity. EDGs increase the electron density on the thiourea core, which can help to stabilize the thiourea radical formed after hydrogen donation, thereby lowering the N-H bond dissociation energy. Conversely, strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) can decrease activity by destabilizing the radical.[12]
-
Steric Effects : The position of substituents plays a critical role. For instance, a methyl group in the ortho position of an N-phenyl ring has been shown to confer higher antioxidant activity compared to the same group in the meta or para positions.[9] This may be due to favorable conformational arrangements that facilitate hydrogen donation or stabilize the resulting radical.
-
N-Substitution : The nature of the substituents on the nitrogen atoms directly influences the N-H bond strength. For example, comparing 1,3-diphenyl-2-thiourea (DPTU) with 1-benzyl-3-phenyl-2-thiourea (BPTU), DPTU shows significantly stronger radical scavenging activity. This suggests that two aryl groups directly attached to the nitrogens are more effective than having one alkyl (benzyl) group.
Caption: Key Structure-Activity Relationships for Thiourea Antioxidants.
Section 5: Gold-Standard In Vitro Antioxidant Assays
To quantify the antioxidant potential of substituted thioureas, a battery of standardized in vitro assays is employed. Each assay targets a different aspect of antioxidant activity. Describing these protocols with precision is essential for reproducibility and cross-study comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common methods for evaluating free radical scavenging. It utilizes the stable DPPH radical, which has a deep violet color in solution. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[5]
Caption: Workflow for the DPPH radical scavenging assay.[5]
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle to protect it from light.[5]
-
Prepare a stock solution (e.g., 1 mg/mL) of the substituted thiourea test compound in a suitable solvent like DMSO or methanol.
-
From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Butylated Hydroxytoluene (BHT).[13]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of each concentration of the test compounds, standard, or blank (solvent only) to the designated wells.[5]
-
Mix the contents gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][13]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration. A lower IC₅₀ value signifies higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of a hydrogen-donating antioxidant, the colored radical is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[13]
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
ABTS•⁺ Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•⁺ stock solution.[5][13]
-
Working Solution: On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[13]
-
Prepare a dilution series of the test compounds and a standard as described for the DPPH assay.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[13]
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. Reduction to the ferrous form by an antioxidant produces an intense blue color, which is monitored by the change in absorbance at 593 nm.[5][14]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]
-
Standard Curve: Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate (FeSO₄).
-
Prepare solutions of the substituted thiourea derivatives.
-
-
Assay Procedure:
-
Measurement and Calculation:
Section 6: Quantitative Antioxidant Activity of Selected Thioureas
The following table summarizes the in vitro antioxidant activity of several substituted thiourea derivatives reported in the literature, quantified by their IC₅₀ values. A lower IC₅₀ value indicates superior antioxidant potency.
| Compound Name/Structure | Assay | IC₅₀ Value | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | [8] |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | [8] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | [8] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | [8] |
| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH | 45 µg/mL | [7] |
| 1,3-bis(3,4-dichlorophenyl)thiourea | ABTS | 52 µg/mL | [7] |
| 4-methoxybenzoyl-thiourea derivative (Compound 29) | DPPH | 5.8 µg/mL | [7] |
| 4-methoxybenzoyl-thiourea derivative (Compound 27) | DPPH | 42.3 µg/mL | [7] |
| 4-methoxybenzoyl-thiourea derivative (Compound 24) | DPPH | 45 µg/mL | [7] |
Note: Direct comparison of IC₅₀ values between different studies should be approached with caution due to potential variations in experimental conditions, reagents, and instrumentation.[5]
Section 7: Conclusion and Future Directions
Substituted thioureas represent a robust and versatile class of compounds with significant, demonstrable in vitro antioxidant potential.[5][7] Their primary mechanism of action involves efficient radical scavenging through hydrogen atom transfer, supplemented by an ability to chelate redox-active metal ions. The tunability of their structure allows for the optimization of antioxidant activity, guided by well-defined structure-activity relationships.
The comprehensive protocols provided herein for DPPH, ABTS, and FRAP assays serve as a self-validating framework for researchers to reliably assess the antioxidant capacity of novel thiourea derivatives. The quantitative data clearly indicate that specific substitution patterns can lead to compounds with potency comparable to, or even exceeding, that of standard antioxidants.
Future research should focus on:
-
In Vivo Studies: Translating the promising in vitro results into animal models of oxidative stress-related diseases to evaluate efficacy and safety.
-
Mechanism Elucidation: Further exploring the interplay between radical scavenging and metal chelation for different derivatives.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to assess their drug-likeness.[13]
-
Targeted Delivery: Designing thiourea-based molecules that can be targeted to specific cellular compartments, such as mitochondria, which are major sites of ROS production.
By continuing to explore this chemical space, scientists and drug development professionals can harness the antioxidant properties of substituted thioureas to develop novel therapeutic interventions for a wide range of debilitating human diseases.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative stress - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. The antioxidant activity of teas measured by the FRAP method adapted to the FIA system: optimising the conditions using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3-Phenylpropyl)-2-thiourea literature review
An In-Depth Technical Guide to 1-(3-Phenylpropyl)-2-thiourea and its Chemical Class: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
Editorial Note: Direct research on this compound is limited in publicly available literature. This guide, therefore, provides a comprehensive review of the broader class of thiourea derivatives, a well-established pharmacophore in medicinal chemistry. The principles, synthesis, and biological activities discussed herein are directly applicable and predictive for understanding the potential of this compound as a subject for further scientific investigation.
Introduction: The Versatile Thiourea Scaffold
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea.[1] Its derivatives, formed by substituting one or more hydrogen atoms with various organic moieties, represent a significant class of compounds in drug discovery and medicinal chemistry.[2][3] The thiourea scaffold is characterized by its ability to form strong hydrogen bonds and coordinate with metal ions, enabling it to interact with a wide array of biological targets, including enzymes and receptors.[4] This chemical versatility has led to the development of thiourea derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[5][6]
The subject of this guide, this compound, is a mono-N-substituted thiourea. Its structure, featuring a flexible phenylpropyl group, suggests potential for specific interactions within biological systems, making it an interesting candidate for further pharmacological evaluation.
Synthesis of this compound and Derivatives
The synthesis of thiourea derivatives is generally straightforward, with several established methods. The most common approach involves the reaction of an amine with an isothiocyanate.[7]
General Synthesis Pathway
A general and widely applicable method for the synthesis of mono-N-substituted thioureas like this compound involves the reaction of the corresponding primary amine with a source of thiocyanic acid or by reacting an isothiocyanate with ammonia. For N,N'-disubstituted thioureas, a primary or secondary amine is reacted with an isothiocyanate.
Caption: General synthesis of N,N'-disubstituted thioureas via nucleophilic addition of an amine to an isothiocyanate.
Hypothetical Synthesis Protocol for this compound
The following protocol outlines a plausible method for the synthesis of this compound, based on established synthetic methodologies for similar compounds.
Materials:
-
3-Phenylpropylamine
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Reflux apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Formation of the Isothiocyanate Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenylpropylamine in the anhydrous solvent.
-
To this solution, add an equimolar amount of ammonium thiocyanate.
-
Acidify the mixture with hydrochloric acid to generate thiocyanic acid in situ, which then reacts with the amine to form the corresponding isothiocyanate.
-
Reaction with Ammonia (Hypothetical): For the synthesis of a primary thiourea, the isothiocyanate intermediate would then be reacted with ammonia. A more direct route for a mono-substituted thiourea might involve reacting the amine with a reagent like benzoyl isothiocyanate followed by hydrolysis.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system to yield pure this compound.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
Broad Spectrum of Biological Activities of Thiourea Derivatives
Thiourea derivatives have been extensively investigated for their diverse pharmacological effects. The following table summarizes some of the key biological activities reported in the literature.
| Biological Activity | Examples of Active Compounds | Key Findings and References |
| Anticancer | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Exhibit potent cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer.[4][8][9][10] The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.[6][10] |
| Antimicrobial | Thiourea derivatives incorporating heterocyclic moieties. | Effective against a range of bacteria and fungi.[2][5] Their activity can be enhanced through complexation with metal ions.[2] |
| Antiviral | Various thiourea derivatives. | Show promise in inhibiting viral replication, including activity against HIV.[2][11] |
| Anti-inflammatory | N-phenyl-N'-phenylmethyl-thiourea derivatives. | Have demonstrated anti-inflammatory and anti-nociceptive (pain-relieving) effects in animal models.[8][12][13] |
| Antioxidant | 1,3-bis(3,4-dichlorophenyl) thiourea. | Capable of scavenging free radicals and reducing oxidative stress.[5] |
| Antithyroid | Propylthiouracil (a cyclic thiourea derivative). | Inhibit thyroid peroxidase, an enzyme essential for thyroid hormone synthesis, making them useful in the treatment of hyperthyroidism.[1] |
Potential Biological Activities and Mechanism of Action of this compound
While specific studies on this compound are lacking, its structural features allow for informed predictions of its potential biological activities and mechanisms of action.
Hypothesized Activities
-
Anticancer Activity: The presence of the phenylpropyl group could facilitate hydrophobic interactions with biological targets, potentially leading to cytotoxic effects against cancer cells. Many 1,3-disubstituted thiourea derivatives with phenyl rings exhibit significant anticancer properties.[6][10]
-
Antimicrobial Activity: The thiourea moiety is known to confer antimicrobial properties. The lipophilicity of the phenylpropyl chain might enhance its ability to penetrate microbial cell membranes.
Potential Mechanisms of Action
The biological effects of thiourea derivatives are often attributed to their ability to interfere with various cellular processes.
Caption: Potential anticancer mechanisms of action for thiourea derivatives, including receptor and kinase inhibition, leading to apoptosis and cell cycle arrest.
Structure-Activity Relationships (SAR)
The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms.
-
Aromatic vs. Aliphatic Substituents: The presence of aromatic rings, particularly those with electron-withdrawing groups, often enhances anticancer activity.[10] The phenylpropyl group in this compound provides a combination of aromaticity and aliphatic flexibility, which could influence its binding to target proteins.
-
Substitution Pattern: The number and position of substituents are critical. Disubstituted thioureas often exhibit different pharmacological profiles compared to their monosubstituted counterparts.
Experimental Protocol: In Vitro Cytotoxicity Assay
To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The thiourea scaffold is a cornerstone in the design and development of novel therapeutic agents. While this compound itself has not been extensively studied, the wealth of data on related derivatives strongly suggests its potential as a bioactive molecule. Future research should focus on its synthesis, purification, and comprehensive screening across a range of biological assays to elucidate its specific pharmacological profile. The insights gained from such studies could pave the way for the development of new drugs with improved efficacy and safety profiles.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of phenylthioureas in research
An In-Depth Technical Guide to Phenylthioureas in Research: From Serendipitous Discovery to Modern Applications
Abstract
Phenylthiourea (PTC), a compound that is either intensely bitter or tasteless depending on an individual's genetic makeup, has traversed a remarkable journey from a laboratory curiosity to a valuable tool in genetics, pharmacology, and drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and multifaceted applications of phenylthioureas. We will delve into the seminal discovery of PTC taste polymorphism, explore its genetic underpinnings, detail the chemical synthesis of phenylthiourea and its derivatives, and illuminate their diverse pharmacological activities and mechanisms of action. This guide also includes detailed experimental protocols and data presentation to offer actionable insights for laboratory applications.
A Fortuitous Beginning: The Discovery of Phenylthiourea and Taste Polymorphism
The story of phenylthiourea in research began not with a deliberate investigation, but with a serendipitous accident in 1931 at a DuPont chemical company laboratory.[1][2][3][4][5] Chemist Arthur L. Fox was transferring powdered phenylthiocarbamide (PTC) when a colleague, C.R. Noller, complained of a bitter taste from the airborne dust.[6][7] Fox, who was closer to the chemical, tasted nothing.[1][4][6][7] This peculiar discrepancy prompted them to test the compound on more people, revealing a distinct and bimodal distribution of taste perception: most individuals found PTC intensely bitter ("tasters"), while a significant minority found it tasteless ("nontasters").[6] Fox published his findings in 1932, marking the beginning of a 75-year adventure in genetics and natural selection.[6][7][8]
This discovery quickly captured the interest of geneticists. Albert Blakeslee and L.H. Snyder independently investigated the inheritance of this trait and, by 1932, concluded that the inability to taste PTC is a recessive Mendelian trait.[2][3][6] The strong heritability of this trait was so reliable that, for a time, PTC taste testing was even used in paternity disputes before the advent of DNA analysis.[1][4][5][9]
Unraveling the Genetic Basis: The TAS2R38 Gene
For decades, the PTC tasting ability was a classic example of a dominant genetic trait, but the specific gene responsible remained unknown. It wasn't until 2003 that the genetic basis of this polymorphism was elucidated.[1][2] Dennis Drayna and his colleagues at the National Institutes of Health (NIH) identified the gene TAS2R38, a member of the bitter taste receptor gene family, as the primary determinant of PTC tasting ability.[2]
The TAS2R38 gene exists in two common forms, or alleles: a "taster" allele (dominant) and a "nontaster" allele (recessive).[2] An individual's phenotype—whether they can taste PTC—depends on the combination of these alleles they inherit. Individuals with one or two copies of the taster allele can perceive PTC as bitter, while only those with two copies of the nontaster allele are unable to taste it.[2][10] This genetic discovery provided a molecular explanation for the bimodal taste perception observed by Fox seventy years earlier.
The Chemistry of Phenylthioureas: Synthesis and Derivatization
The utility of phenylthioureas in research extends far beyond the study of taste genetics, largely due to their versatile chemistry and the diverse biological activities of their derivatives.
Core Synthesis of Phenylthiourea
Phenylthiourea can be synthesized through several methods. A common and straightforward laboratory procedure involves the reaction of aniline with ammonium thiocyanate.[11][12] This method is often used in undergraduate organic chemistry labs.[11]
Experimental Protocol: Synthesis of Phenylthiourea from Aniline and Ammonium Thiocyanate [11][13]
-
Reactant Preparation: In a round-bottom flask, combine 0.1 mole of aniline with 9 mL of hydrochloric acid and 25 mL of water.
-
Heating: Heat the solution at 60-70°C for approximately one hour.
-
Cooling and Addition: Cool the mixture for about an hour. Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux: Reflux the resulting solution for four hours.
-
Crystallization: Add 20 mL of water to the solution while stirring continuously to induce the formation of crystals.
-
Isolation and Purification: Filter the solution to collect the phenylthiourea crystals and allow them to dry. The product can be further purified by recrystallization from ethanol.[12]
An alternative approach involves the reaction of aniline with benzoyl chloride and ammonium thiocyanate, followed by hydrolysis.[12] Other methods include the reaction of phenyl isothiocyanate with ammonia or the addition of hydrogen sulfide to monophenylcyanamide.[12]
Synthesis of Phenylthiourea Derivatives
The core phenylthiourea structure can be readily modified to create a vast library of derivatives with diverse pharmacological properties.[11][14][15][16] A general approach for synthesizing substituted phenylthioureas involves the reaction of a primary amine with an isothiocyanate.[15]
General Workflow for Synthesis of Phenylthiourea Derivatives
References
- 1. preclaboratories.com [preclaboratories.com]
- 2. knowledge.carolina.com [knowledge.carolina.com]
- 3. PTC tasting - Wikipedia [en.wikipedia.org]
- 4. Phenylthiocarbamide | Podcast | Chemistry World [chemistryworld.com]
- 5. Phenylthiocarbamide - Wikipedia [en.wikipedia.org]
- 6. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study on Prevalence of Phenyl Thiocarbamide (PTC) Taste Blindness Among Obese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. jocpr.com [jocpr.com]
- 14. tandfonline.com [tandfonline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Introduction: The Versatility of Thiourea Derivatives in Modern Chemistry
An Application Note for the Synthesis of 1-(3-Phenylpropyl)-2-thiourea
Thiourea and its derivatives represent a cornerstone class of organic compounds, distinguished by the (R¹R²N)(R³R⁴N)C=S functional group.[1] These molecules are far more than structural analogs of ureas; their unique electronic and steric properties make them indispensable in a vast array of scientific disciplines. In medicinal chemistry, the thiourea scaffold is a privileged structure, appearing in compounds with demonstrated antibacterial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][2][3][4] Beyond pharmaceuticals, they serve as crucial intermediates in the synthesis of complex heterocyclic systems, as ligands in coordination chemistry, and as functional components in materials science.[1]
This application note provides a detailed, field-proven protocol for the synthesis of this compound, a representative N-monosubstituted thiourea. The protocol is designed for researchers in organic synthesis, drug discovery, and materials science, offering a reliable pathway to this valuable chemical building block. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 3-phenylpropyl isothiocyanate, from the corresponding primary amine, followed by its reaction with ammonia. This approach is rooted in the most common and high-yielding method for thiourea synthesis: the reaction of an isothiocyanate with an amine.[5][6]
Guiding Principles: Reaction Mechanism and Strategy
The synthesis of this compound is achieved via the nucleophilic addition of ammonia to the electrophilic carbon atom of 3-phenylpropyl isothiocyanate. The isothiocyanate group (–N=C=S) is highly susceptible to attack by nucleophiles due to the electron-withdrawing nature of the nitrogen and sulfur atoms, which polarizes the central carbon.
Step 1: Synthesis of 3-Phenylpropyl Isothiocyanate
The precursor, 3-phenylpropyl isothiocyanate, is not commonly available commercially and must be synthesized. While various methods exist for preparing isothiocyanates, a robust and widely used approach involves the reaction of a primary amine (3-phenylpropylamine) with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate.[2][7] This intermediate is then treated with a desulfurizing agent to induce elimination, yielding the target isothiocyanate.[7][8] This method avoids the use of highly toxic reagents like thiophosgene.[7]
Step 2: Synthesis of this compound
The final step is the reaction between the synthesized 3-phenylpropyl isothiocyanate and ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the central carbon of the isothiocyanate. This is followed by proton transfer to generate the stable, neutral thiourea product. The reaction is typically clean and proceeds with high efficiency.
Experimental Workflow Diagram
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Safety Precautions:
-
Isothiocyanates: These compounds are toxic, lachrymatory (tear-inducing), and irritants. Handle 3-phenylpropyl isothiocyanate in a well-ventilated chemical fume hood at all times.[9][10]
-
Carbon Disulfide (CS₂): CS₂ is highly flammable, volatile, and toxic. All operations involving CS₂ must be conducted in a chemical fume hood, away from ignition sources.
-
General: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable) throughout the procedure.[11][12]
Part A: Synthesis of 3-Phenylpropyl Isothiocyanate
This protocol is adapted from general procedures for isothiocyanate synthesis from primary amines.[8]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Phenylpropylamine | 135.21 | 5.00 g | 36.98 | 1.0 |
| Carbon Disulfide (CS₂) | 76.14 | 3.11 g (2.46 mL) | 40.68 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 7.48 g (10.3 mL) | 73.96 | 2.0 |
| p-Toluenesulfonyl Chloride | 190.65 | 7.05 g | 36.98 | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Addition: Dissolve 3-phenylpropylamine (1.0 eq.) and triethylamine (2.0 eq.) in 70 mL of dichloromethane (DCM) in the flask. Stir the solution and allow it to cool to 0 °C.
-
Dithiocarbamate Formation: Add carbon disulfide (1.1 eq.) dropwise to the stirred amine solution over 20 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Isothiocyanate Formation: Dissolve p-toluenesulfonyl chloride (1.0 eq.) in 30 mL of DCM and add this solution dropwise to the reaction mixture over 20 minutes at 0 °C. A precipitate (triethylammonium chloride) will form.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-phenylpropyl isothiocyanate can be purified by vacuum distillation or column chromatography on silica gel if necessary. The product is a colorless to pale yellow oil.
Part B: Synthesis of this compound
This protocol is based on the well-established reaction of isothiocyanates with amines.[6][13]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Phenylpropyl Isothiocyanate | 177.27 | 5.00 g | 28.20 | 1.0 |
| Aqueous Ammonia (28-30%) | - | 20 mL | ~300 | ~10 |
| Ethanol (95%) | - | 50 mL | - | - |
| Deionized Water | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-phenylpropyl isothiocyanate (1.0 eq.) prepared in Part A in 50 mL of ethanol.
-
Ammonia Addition: To the stirred solution, add the aqueous ammonia solution (~10 eq.) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. A white precipitate of the thiourea product should begin to form. The reaction can be gently warmed to 40-50 °C to ensure completion if necessary. Monitor by TLC.
-
Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water to remove any residual ammonia salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.
-
Drying and Characterization: Dry the purified white solid under vacuum. Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Expected Results and Characterization
-
Yield: The overall yield for the two-step synthesis is typically in the range of 70-85%.
-
Appearance: A white crystalline solid.
-
Characterization (Expected Data):
-
¹H NMR: Expect signals for the aromatic protons of the phenyl group, two methylene groups of the propyl chain adjacent to each other, a methylene group adjacent to the nitrogen, and broad signals for the N-H protons.
-
¹³C NMR: Resonances for the thiocarbonyl carbon (C=S) typically appear around 180-185 ppm, along with signals for the aromatic and aliphatic carbons.
-
IR (cm⁻¹): Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and a strong C=S stretching band (~1300-1350 cm⁻¹).[4]
-
Conclusion
The protocols detailed in this application note provide a robust and reproducible method for the synthesis of this compound. By following the two-step procedure involving the formation of an isothiocyanate intermediate, researchers can access this and other N-substituted thiourea derivatives in high yield and purity. The causality-driven explanations for experimental choices and stringent safety guidelines ensure that the protocol is not only effective but also safe and reliable for implementation in a research setting. This versatile building block can be utilized for further synthetic elaborations, particularly in the construction of novel heterocyclic compounds for drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties [mdpi.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nbinno.com [nbinno.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the Synthesis of 1-(3-Phenylpropyl)-2-thiourea
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Phenylpropyl)-2-thiourea, a valuable building block in medicinal chemistry and drug development. Thiourea derivatives are known for a wide spectrum of biological activities, and establishing a robust synthetic route is critical for further research.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. We present a reliable method starting from 3-phenylpropylamine and ammonium thiocyanate, detailing the reaction mechanism, a step-by-step experimental workflow, safety protocols, and characterization guidelines. The information is tailored for researchers, scientists, and drug development professionals seeking a reproducible and well-understood synthesis.
Reaction Principle and Mechanism
The synthesis of N-monosubstituted thioureas from primary amines and a thiocyanate salt is a classic and effective method.[4] The overall transformation involves the conversion of the amine into an in situ generated isothiocyanate, which is then attacked by ammonia (derived from the ammonium salt) or another amine molecule.
However, a more direct and historically significant approach, which we will detail, is the acid-catalyzed condensation of an amine hydrochloride with a thiocyanate salt.[5]
The key steps in the proposed mechanism are:
-
Protonation of the Thiocyanate Ion: In an acidic medium, the thiocyanate ion (SCN⁻) is protonated to form isothiocyanic acid (HN=C=S).
-
Nucleophilic Attack: The primary amine, 3-phenylpropylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the isothiocyanic acid.
-
Proton Transfer & Tautomerization: A series of proton transfers results in the formation of the stable thiourea product.
This mechanism underscores the importance of an acidic environment to activate the thiocyanate salt for the nucleophilic addition of the amine.
Figure 1: Simplified mechanism of thiourea formation.
Materials, Equipment, and Quantitative Data
Reagents and Materials
-
3-Phenylpropylamine (≥98%)
-
Ammonium thiocyanate (NH₄SCN, ≥98%)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Diethyl Ether (for washing/extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for optional column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Glass funnel and filter paper or Büchner funnel setup
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Melting point apparatus
-
Fume hood
Quantitative Synthesis Data
This table outlines the reagent quantities for a representative laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3-Phenylpropylamine | C₉H₁₃N | 135.21 | 20.0 | 1.0 | 2.70 g (2.84 mL) |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 24.0 | 1.2 | 1.83 g |
| Conc. Hydrochloric Acid | HCl | 36.46 | ~22.0 | 1.1 | 1.8 mL |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | 30 mL |
Detailed Experimental Protocol
Causality Note: The procedure begins by forming the hydrochloride salt of the amine. This enhances its solubility in the polar solvent system and provides the necessary acidic environment to facilitate the reaction with the thiocyanate salt.
Step 1: Preparation of 3-Phenylpropylamine Hydrochloride
-
Place a magnetic stir bar in a 100 mL round-bottom flask.
-
In a chemical fume hood, add 3-phenylpropylamine (2.70 g, 20.0 mmol) to the flask.
-
Add 30 mL of ethanol and begin stirring to dissolve the amine.
-
Carefully and slowly add concentrated hydrochloric acid (1.8 mL, ~22.0 mmol) dropwise to the stirring solution. An exothermic reaction will occur, and a white precipitate of the amine salt may form.
-
Stir the mixture for 10-15 minutes at room temperature to ensure complete salt formation.
Step 2: Reaction with Ammonium Thiocyanate
-
To the suspension of the amine salt, add ammonium thiocyanate (1.83 g, 24.0 mmol).
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to reflux (~80-85 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7).
Expert Insight: Using a slight excess (1.2 equivalents) of ammonium thiocyanate helps to drive the reaction to completion, compensating for any potential side reactions or volatility of the resulting isothiocyanic acid.
Step 3: Product Isolation and Work-up
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ~100 mL of cold deionized water. A white precipitate of the crude this compound should form.
-
Stir the aqueous suspension for 20-30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Allow the product to air-dry on the filter paper for several minutes before transferring it to a watch glass to dry completely, preferably in a desiccator.
Step 4: Purification and Characterization
-
The crude product can be purified by recrystallization. A common solvent system for thioureas is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Determine the yield and characterize the final product by:
-
Melting Point: Compare with literature values if available.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
Safety Precautions and Waste Disposal
Trustworthiness Pillar: A protocol's validity is directly linked to its safety. All operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
-
General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.[6] An eyewash station and safety shower should be readily accessible.[7]
-
Reagent Handling:
-
3-Phenylpropylamine: Corrosive and can cause skin and eye burns. Handle with care.
-
Concentrated HCl: Highly corrosive and releases toxic fumes. Handle only in a fume hood.
-
Ammonium Thiocyanate: Harmful if swallowed or in contact with skin.[8] CRITICAL WARNING: Contact with acids liberates very toxic gas (hydrogen cyanide and/or hydrogen thiocyanate).[8][9] Although the reaction is performed in acid, the controlled reflux conditions and fume hood are essential to manage any potential off-gassing.
-
-
Waste Disposal:
-
Neutralize all acidic and basic aqueous waste before disposal.
-
Organic waste, including the filtrate from recrystallization, should be collected in a designated halogen-free organic waste container.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
References
- 1. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. accomn.com [accomn.com]
In vitro assay development using 1-(3-Phenylpropyl)-2-thiourea
An Application Note and Protocol for the In Vitro Assay Development of 1-(3-Phenylpropyl)-2-thiourea as a Potential Tyrosinase Inhibitor
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and execution of an in vitro enzyme inhibition assay for this compound. Thiourea and its derivatives are a versatile class of compounds known for their wide range of biological activities, including potent enzyme inhibition.[1][2][3] Given the structural similarities to known tyrosinase inhibitors like phenylthiourea, this application note focuses on characterizing this compound as an inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis.[4][5][6][7] We present the scientific rationale, a detailed step-by-step protocol for a colorimetric assay, methods for data analysis to determine inhibitory potency (IC₅₀), and a brief discussion on kinetic analysis to elucidate the mechanism of inhibition. This guide is intended for researchers in drug discovery, cosmetology, and biochemistry engaged in the screening and characterization of novel enzyme inhibitors.
Introduction: The Scientific Rationale
The Therapeutic Potential of Thiourea Derivatives
Thiourea-based compounds are recognized for their diverse pharmacological activities, which include anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[8][9][10][11] A primary mechanism contributing to this broad bioactivity is their ability to inhibit various enzymes by interacting with key residues in active or allosteric sites.[2][6][12] The sulfur and nitrogen atoms in the thiourea scaffold are capable of forming strong non-covalent bonds, making them excellent candidates for enzyme inhibitor design.[2]
This compound: A Candidate for Tyrosinase Inhibition
This compound (CAS 93168-20-8) is an organosulfur compound belonging to the thiourea family.[13] Its structure, featuring a phenylpropyl group, suggests potential interactions with hydrophobic pockets within enzyme active sites. Phenylthiourea (PTU) is a classical and potent inhibitor of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin pigment.[7][14][15] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[4] Therefore, inhibitors of tyrosinase are of significant interest to the cosmetic and pharmaceutical industries for developing skin-lightening agents.[16][17] Based on this established precedent, we hypothesize that this compound will act as an inhibitor of tyrosinase. This application note outlines the methodology to test this hypothesis in vitro.
The Tyrosinase Inhibition Assay Principle
The assay described herein is a robust colorimetric method that monitors the enzymatic activity of tyrosinase.[4] Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone. Dopaquinone subsequently undergoes a series of non-enzymatic reactions to form dopachrome, an orange-red colored intermediate that exhibits a strong absorbance at approximately 475-492 nm.[4][18] In the presence of an inhibitor like this compound, the rate of this reaction is reduced, resulting in a lower absorbance signal. The degree of inhibition is directly proportional to the reduction in color formation, allowing for the quantification of the inhibitor's potency.[17]
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | Santa Cruz Biotech | Test compound (CAS 93168-20-8).[13] |
| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich | Lyophilized powder, ≥1000 units/mg solid. Prepare fresh or store as aliquots at -20°C.[14] |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Sigma-Aldrich | Substrate. Prepare fresh before use as it is light-sensitive and prone to auto-oxidation. |
| Kojic Acid | Sigma-Aldrich | Positive control inhibitor.[17][18] |
| Sodium Phosphate Buffer (50 mM, pH 6.5) | --- | Assay buffer. Prepare from monobasic and dibasic sodium phosphate salts and adjust pH. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | --- | Solvent for dissolving the test compound and positive control. |
| 96-well flat-bottom clear microplates | Corning, Greiner | For absorbance measurements. |
| Multichannel Pipettes & Spectrophotometer | --- | Plate reader capable of kinetic measurements at 475 nm. |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for screening and dose-response analysis.[19]
Preparation of Stock Solutions
-
Causality: Preparing concentrated stock solutions allows for accurate serial dilutions and minimizes the final concentration of the solvent (DMSO) in the assay wells, which can interfere with enzyme activity at high concentrations.
-
Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO. For example, dissolve 1.943 mg in 1 mL of DMSO.
-
Kojic Acid Stock (10 mM): Dissolve 1.421 mg of Kojic Acid in 1 mL of 100% DMSO. This will serve as the positive control.[17]
-
Tyrosinase Stock (1000 U/mL): Dissolve mushroom tyrosinase in ice-cold 50 mM Sodium Phosphate Buffer (pH 6.5). Prepare this solution fresh on the day of the experiment and keep it on ice.[14]
-
L-DOPA Substrate (2 mM): Dissolve 3.944 mg of L-DOPA in 10 mL of 50 mM Sodium Phosphate Buffer (pH 6.5). Protect from light and prepare immediately before use.
Assay Workflow Diagram
Step-by-Step Plate Setup (Total Volume: 200 µL/well)
-
Inhibitor Addition: Add 20 µL of the test inhibitor dilutions, positive control (Kojic Acid), or DMSO (for the 100% activity control) to the appropriate wells of a 96-well plate.[17]
-
Enzyme Addition: Add 40 µL of the 1000 U/mL tyrosinase solution to all wells except the "Blank" wells. To the blank wells, add 40 µL of assay buffer instead.
-
Buffer Addition: Add 100 µL of 50 mM Sodium Phosphate Buffer (pH 6.5) to all wells.
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true interaction rather than competition for initial binding.[16]
-
-
Reaction Initiation: Add 40 µL of the 2 mM L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 475 nm every minute for 20-30 minutes (kinetic mode).
Plate Layout Example
| Well | 1-3 (Blank) | 4-6 (Control) | 7-9 (Positive Ctrl) | 10-12 (Test Cmpd 1) |
| Buffer | 140 µL | 100 µL | 100 µL | 100 µL |
| Inhibitor | 20 µL (DMSO) | 20 µL (DMSO) | 20 µL (Kojic Acid) | 20 µL (Test Cmpd) |
| Enzyme | 0 µL | 40 µL | 40 µL | 40 µL |
| Incubate | ||||
| Substrate | 40 µL | 40 µL | 40 µL | 40 µL |
| Total Vol | 200 µL | 200 µL | 200 µL | 200 µL |
Data Analysis and Interpretation
Calculating Percentage Inhibition
The rate of reaction (V) is determined from the linear portion of the kinetic curve (ΔAbsorbance/Δtime).
-
Calculate the average rate for each condition (blank, control, inhibitor).
-
Subtract the rate of the blank (auto-oxidation of L-DOPA) from all other rates.
-
Corrected Rate (V) = V_sample - V_blank
-
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the corrected rate of the enzyme reaction with DMSO.
-
V_inhibitor is the corrected rate of the enzyme reaction with the test compound.
-
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[18]
-
Test a range of concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or R. The IC₅₀ value will be determined from this curve.
| Concentration (µM) | Avg. Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | 25.0 | 0% |
| 0.1 | 22.5 | 10% |
| 1 | 17.5 | 30% |
| 10 | 12.0 | 52% |
| 50 | 5.5 | 78% |
| 100 | 2.5 | 90% |
Advanced Analysis: Mechanism of Inhibition
To understand how the compound inhibits the enzyme, kinetic studies can be performed. This involves measuring the reaction rates at various substrate (L-DOPA) concentrations in the presence and absence of the inhibitor. By plotting the data on a Lineweaver-Burk (double reciprocal) plot, one can determine if the inhibition is competitive, non-competitive, or uncompetitive.[14][20] This analysis provides deeper insight into the inhibitor's mechanism of action and is crucial for lead optimization in drug discovery.[20][21]
Trustworthiness and Validation
This protocol is a self-validating system. The inclusion of a negative control (DMSO) establishes the baseline 100% enzyme activity, while the positive control (Kojic acid) confirms that the assay system is responsive to known inhibitors. Consistent results from these controls ensure the reliability of the data obtained for the test compound. Reproducibility should be confirmed by running experiments in triplicate and repeating them on different days.
Conclusion
This application note provides a robust and scientifically grounded protocol for the in vitro evaluation of this compound as a tyrosinase inhibitor. By following this detailed methodology, researchers can reliably determine the inhibitory potency (IC₅₀) of this compound and lay the groundwork for further mechanistic studies. The principles and steps outlined here are fundamental to the process of enzyme inhibitor screening and are broadly applicable in the fields of pharmaceutical and cosmetic science.[21][22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. thieme-connect.com [thieme-connect.com]
- 19. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 20. blog.biobide.com [blog.biobide.com]
- 21. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 22. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 [scholarworks.indianapolis.iu.edu]
- 23. youtube.com [youtube.com]
Application Notes & Protocols: 1-(3-Phenylpropyl)-2-thiourea as a Tyrosinase Inhibitor
I. Introduction: The Rationale for Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3] The enzymatic cascade initiated by tyrosinase involves two distinct catalytic activities: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), known as monophenolase activity, and the subsequent oxidation of L-DOPA to the highly reactive dopaquinone, known as diphenolase activity.[3][4][5] Dopaquinone then undergoes a series of non-enzymatic reactions to form melanin.[6]
While essential for protecting the skin against harmful ultraviolet (UV) radiation, the overproduction and accumulation of melanin can lead to various hyperpigmentation disorders, including melasma, age spots, and freckles.[2] Consequently, the inhibition of tyrosinase is a primary and highly validated strategy in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.[7]
The thiourea moiety is a well-established pharmacophore in the design of potent tyrosinase inhibitors.[4] Compounds containing this functional group are believed to exert their inhibitory effect primarily through the chelation of the copper ions within the enzyme's active site, thereby rendering it catalytically inactive.[8] 1-(3-Phenylpropyl)-2-thiourea is a specific derivative that combines the potent copper-chelating ability of the thiourea group with a hydrophobic phenylpropyl tail, which may facilitate optimal positioning within the enzyme's active site. This guide provides a comprehensive overview of its mechanism, synthesis, and detailed protocols for its evaluation as a tyrosinase inhibitor.
II. Postulated Mechanism of Action
The inhibitory activity of thiourea derivatives against tyrosinase is multifaceted but primarily attributed to their interaction with the binuclear copper center in the enzyme's active site.[4][8] Phenylthiourea (PTU), a closely related compound, is a well-characterized inhibitor known to interact with the copper-binding domain.[9]
The proposed mechanism for this compound involves:
-
Copper Chelation: The sulfur and nitrogen atoms of the thiourea group can directly coordinate with the two copper ions (CuA and CuB) in the active site. This interaction disrupts the geometry required for oxygen binding and substrate catalysis.
-
Active Site Occlusion: The inhibitor, upon binding, can physically block the substrate (L-tyrosine or L-DOPA) from accessing the catalytic copper ions.[10] The 3-phenylpropyl group likely contributes to this by establishing hydrophobic interactions with non-polar amino acid residues lining the active site pocket, enhancing binding affinity and stability.[11][12]
Kinetic studies of similar thiourea-containing drugs have often classified them as non-competitive or mixed-type inhibitors, suggesting they may bind to both the free enzyme and the enzyme-substrate complex.[4][13]
III. Synthesis of this compound
The synthesis of N-substituted thioureas is often achieved through the reaction of an amine with an isothiocyanate. This protocol adapts a general procedure for this synthesis.[14]
Principle: This synthesis involves the nucleophilic addition of ammonia to 3-phenylpropyl isothiocyanate. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the target thiourea derivative.
Materials:
-
3-Phenylpropyl isothiocyanate
-
Ammonia solution (e.g., 28-30% in water or 2M in ethanol)
-
Ethanol or Dichloromethane (DCM)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropyl isothiocyanate (1.0 eq.) in 30 mL of ethanol.
-
Reagent Addition: While stirring at room temperature, add the ammonia solution (1.2 eq.) dropwise to the flask over 15 minutes.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC by observing the consumption of the starting isothiocyanate.
-
Work-up: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of cold deionized water with stirring. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a pure white solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
IV. In Vitro Evaluation Protocols
A. Enzymatic Tyrosinase Inhibition Assay
This protocol measures the direct inhibitory effect of the compound on mushroom tyrosinase activity, a widely used and commercially available model enzyme.[1][2] The assay quantifies the formation of dopachrome, an orange-colored intermediate, by measuring absorbance at ~475 nm.[15]
Quantitative Data Summary (Hypothetical Example)
| Compound | Target Enzyme | Substrate | IC₅₀ Value (µM) | Inhibition Type |
| This compound | Mushroom Tyrosinase | L-DOPA | To be determined | To be determined |
| Kojic Acid (Positive Control) | Mushroom Tyrosinase | L-DOPA | ~10-100 µM[2] | Competitive |
graph G { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A [label="Prepare Reagents\n(Buffer, Enzyme, Substrate,\nInhibitor, Control)"]; B [label="Plate Setup (96-well)\n- Blanks\n- Enzyme Control\n- Positive Control (Kojic Acid)\n- Test Compound Wells"]; C [label="Add Buffer, Inhibitor/Control,\nand Tyrosinase Solution"]; D [label="Pre-incubate Plate\n(e.g., 10 min at 37°C)"]; E [label="Initiate Reaction\n(Add L-DOPA Substrate)"]; F [label="Kinetic Measurement\n(Read Absorbance @ 475 nm\nevery minute for 20 min)"]; G [label="Data Analysis\n- Calculate Reaction Rate (Slope)\n- Calculate % Inhibition\n- Determine IC₅₀ Value"];
A -> B -> C -> D -> E -> F -> G; }
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.[1]
-
Mushroom Tyrosinase Solution: Prepare a 1000 U/mL stock in cold phosphate buffer. Dilute to a working concentration of 50-100 U/mL just before use and keep on ice.[1][2]
-
L-DOPA Solution: 10 mM L-DOPA in phosphate buffer. Prepare fresh and protect from light to prevent auto-oxidation.[1]
-
Test Compound Stock: Dissolve this compound in DMSO to make a high-concentration stock (e.g., 50 mM).
-
Positive Control Stock: Dissolve Kojic Acid in DMSO or buffer (e.g., 10 mM).[2]
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control (100% activity): 140 µL Phosphate Buffer + 20 µL Vehicle (DMSO) + 20 µL Tyrosinase Solution.
-
Test Wells: 120 µL Phosphate Buffer + 20 µL Test Compound (serial dilutions) + 20 µL Tyrosinase Solution.
-
Positive Control Wells: 120 µL Phosphate Buffer + 20 µL Kojic Acid (serial dilutions) + 20 µL Tyrosinase Solution.
-
Blank: 160 µL Phosphate Buffer + 20 µL Vehicle (DMSO).
-
-
Pre-incubation: Add the buffer, test compound/control/vehicle, and tyrosinase solution to the respective wells. Incubate the plate at 37°C for 10 minutes.[1]
-
Reaction Initiation: To start the reaction, add 20 µL of the L-DOPA solution to all wells except the blank (add 20 µL of buffer to the blank).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.[1][3]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] x 100[16]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
B. Enzyme Inhibition Kinetics
This protocol determines the mechanism by which the compound inhibits tyrosinase (e.g., competitive, non-competitive).[17]
Step-by-Step Protocol:
-
Experimental Setup: Perform the tyrosinase inhibition assay as described above, but with a matrix of varying concentrations of both the substrate (L-DOPA, e.g., 0.25, 0.5, 1.0, 2.0 mM) and the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[13][18]
-
Data Collection: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate a Lineweaver-Burk plot by plotting the reciprocal of velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[8][11]
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the Y-axis. The inhibitor binds only to the free enzyme.
-
Non-competitive Inhibition: Lines intersect on the X-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex with equal affinity.
-
Mixed Inhibition: Lines intersect in the second quadrant (off-axis). The inhibitor binds to both the free enzyme and the enzyme-substrate complex with different affinities.[13]
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.[19]
-
-
The inhibition constant (Kᵢ) can be determined from secondary plots, such as a Dixon plot.[13]
-
V. Cell-Based Evaluation Protocols
Cell-based assays provide a more physiologically relevant system by accounting for factors like cell permeability and metabolism.[16] B16F10 murine melanoma cells are a standard model for these studies.[16][20]
A. Cellular Tyrosinase Activity Assay
Principle: This assay measures the intracellular tyrosinase activity in B16F10 cells after treatment with the inhibitor. Cells are lysed, and the tyrosinase in the lysate is assayed using L-DOPA as a substrate.[16]
Step-by-Step Protocol:
-
Cell Culture: Seed B16F10 cells in a 6-well plate at a density of ~1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a positive control like Kojic acid). A vehicle control (DMSO) must be included. To enhance melanin production, cells can be co-treated with α-Melanocyte-Stimulating Hormone (α-MSH). Incubate for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with cold PBS. Lyse the cells by adding an appropriate lysis buffer (e.g., phosphate buffer containing 1% Triton X-100) and incubating on ice.
-
Lysate Preparation: Scrape the cells and centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the total protein concentration in each lysate supernatant using a BCA or Bradford assay.
-
Activity Measurement: In a 96-well plate, mix an equal amount of protein from each lysate with L-DOPA solution. Incubate at 37°C and monitor the absorbance at 475 nm over time.
-
Data Analysis: Normalize the tyrosinase activity to the total protein content for each sample and calculate the percentage inhibition relative to the vehicle-treated control.
B. Melanin Content Assay
Principle: This assay quantifies the amount of melanin produced by B16F10 cells following inhibitor treatment.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the Cellular Tyrosinase Activity Assay protocol.
-
Cell Harvesting: After treatment, wash the cells with PBS and detach them. Pellet the cells by centrifugation.
-
Melanin Solubilization: Dissolve the cell pellet in 1 M NaOH containing 10% DMSO by heating at 80°C for 1-2 hours. This solubilizes the melanin pigment.
-
Quantification: Measure the absorbance of the solubilized melanin solution at 405 nm using a microplate reader.
-
Data Analysis: Create a standard curve using synthetic melanin to calculate the melanin content per well. Alternatively, express the results as a percentage of the melanin content in vehicle-treated control cells.
VI. References
-
BenchChem. (2025). Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone. Available from: 1
-
BenchChem. (2025). Application Note: Cell-Based Tyrosinase Activity Assay Using Tyrosinase-IN-8. Available from: 16
-
BenchChem. (2025). Application Notes: In Vitro Tyrosinase Inhibition Assay Using Aloesin. Available from: 2
-
Choi, J., & Jee, J. G. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International Journal of Molecular Sciences, 16(12), 29046–29057. Available from: --INVALID-LINK--
-
Kusumawati, I., & Le, T. H. (2020). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. Molecules, 25(1), 123. Available from: --INVALID-LINK--
-
Kim, J. H., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. International Journal of Molecular Sciences, 25(17), 9636. Available from: --INVALID-LINK--
-
Schweikardt, T., et al. (2007). On the interpretation of tyrosinase inhibition kinetics. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 356-364. Available from: --INVALID-LINK--
-
Assay Genie. (n.d.). Tyrosinase Colorimetric Cell-Based ELISA Kit. Available from: --INVALID-LINK--
-
Rescigno, A., et al. (2002). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of Enzyme Inhibition, 17(4), 207-214. Available from: --INVALID-LINK--
-
PubMed. (2024). Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. International Journal of Molecular Sciences. Available from: --INVALID-LINK--
-
Sabuakham, S., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: --INVALID-LINK--
-
Cap, A. (2009). Kinetics Analysis of Tyrosinase. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Note: Tyrosinase-IN-8 Enzyme Kinetics Analysis. Available from: 3
-
Sigma-Aldrich. (n.d.). Tyrosinase Activity Assay Kit (Colorimetric). Available from: --INVALID-LINK--
-
Setty, S. R. (2016). Visualization of Intracellular Tyrosinase Activity in vitro. Bio-protocol, 6(16), e1900. Available from: --INVALID-LINK--
-
Bio-protocol. (2019). In vitro tyrosinase inhibitory activity. Available from: --INVALID-LINK--
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Available from: --INVALID-LINK--
-
Sabuakham, S., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518195. Available from: --INVALID-LINK--
-
Kim, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Computational Biology and Chemistry, 83, 107129. Available from: --INVALID-LINK--
-
Zhang, X., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Molecules, 26(11), 3176. Available from: --INVALID-LINK--
-
ResearchGate. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Available from: --INVALID-LINK--
-
Ang, S. K., et al. (2020). A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. International Journal of Biological Macromolecules, 147, 1146-1154. Available from: --INVALID-LINK--
-
Hall, A. M., & Orlow, S. J. (2005). Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. Pigment Cell Research, 18(2), 122-129. Available from: --INVALID-LINK--
-
D'Mello, S. A. N., et al. (2023). Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5762. Available from: --INVALID-LINK--
-
de Campos, R. P., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry, 16(18), 8526-8534. Available from: --INVALID-LINK--
-
Wang, Y., et al. (2023). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. International Journal of Molecular Sciences, 24(1), 123. Available from: --INVALID-LINK--
-
ResearchGate. (2020). A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. Available from: --INVALID-LINK--
-
Lai, X., et al. (2018). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Molecules, 23(11), 2796. Available from: --INVALID-LINK--
-
Boudebbouza, A., et al. (2022). Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles. Plants, 11(18), 2399. Available from: --INVALID-LINK--
-
PeerJ. (2018). Identification by shape-based virtual screening and evaluation of new tyrosinase inhibitors. Available from: --INVALID-LINK--
-
ACS Publications. (2025). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. Available from: --INVALID-LINK--
-
Celen, A. O., et al. (2011). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 16(8), 6573-6586. Available from: --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of phenyl thiourea. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis. Available from: 14
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 12. Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 20. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 1-(3-Phenylpropyl)-2-thiourea in cell culture studies
An Application Guide for the In Vitro Investigation of 1-(3-Phenylpropyl)-2-thiourea
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of this compound (CAS 93168-20-8) in cell culture studies.[1][2][3] While specific biological data for this particular compound is emerging, the broader class of 1,3-disubstituted thiourea derivatives has demonstrated significant potential as modulators of key cellular pathways involved in cancer and inflammation.[4][5] This guide synthesizes established methodologies and field-proven insights to provide robust protocols for investigating the cytotoxic and anti-inflammatory properties of this compound, grounded in the known activities of its structural analogs. We present step-by-step protocols for cytotoxicity screening, analysis of inflammasome inhibition, and the underlying technical considerations for its effective use in a research setting.
Introduction: The Scientific Context of this compound
Thiourea and its derivatives are a versatile class of organosulfur compounds that have garnered substantial interest in medicinal chemistry.[4][6] The 1,3-disubstituted thiourea scaffold, in particular, has been identified as a privileged structure in the development of novel therapeutic agents. These compounds are known to engage with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[4]
Recent studies have highlighted the potent cytotoxic effects of various 1,3-disubstituted thioureas against multiple cancer cell lines, including colon, prostate, and leukemia.[7][8] The mechanisms underlying this cytotoxicity are often multifactorial, involving the induction of apoptosis through caspase activation and the modulation of critical cell survival pathways such as NF-κB.[5][9]
Concurrently, a compelling body of evidence points to certain thiourea derivatives as potent inhibitors of the NLRP3 inflammasome.[10] The NLRP3 inflammasome is a multiprotein complex of the innate immune system that, when activated by cellular danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via Caspase-1, and induces a form of inflammatory cell death known as pyroptosis.[11][12] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime therapeutic target.[13][14]
This compound belongs to this promising class of molecules. This guide provides the foundational protocols to explore its potential biological activities based on the established profile of its parent chemical family.
Hypothesized Mechanisms of Action
Based on extensive literature on analogous compounds, this compound is hypothesized to exert its biological effects through two primary, potentially interconnected, pathways: inhibition of the NLRP3 inflammasome and induction of apoptosis in susceptible cells.
NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often provided by lipopolysaccharide (LPS), initiates the NF-κB pathway, leading to the increased transcription of NLRP3 and pro-IL-1β.[10] A second activation signal (Signal 2), such as extracellular ATP, triggers the assembly of the inflammasome complex, leading to Caspase-1 activation.[10] this compound is postulated to interfere with the assembly or activation of the NLRP3 complex, thereby preventing downstream inflammatory events.
Figure 1: Hypothesized inhibition of the NLRP3 inflammasome pathway by this compound.
Induction of Apoptosis
In cancer cells, thiourea derivatives have been shown to trigger programmed cell death.[7] This can occur through the activation of intrinsic or extrinsic apoptotic pathways, which converge on the activation of effector caspases, such as Caspase-3 and Caspase-7. These enzymes execute the final stages of apoptosis by cleaving key cellular substrates, leading to the characteristic morphological changes of cell death.[5]
Core Protocols and Methodologies
Reagent Preparation and Handling
The accuracy and reproducibility of in vitro studies hinge on the correct preparation of the test compound.
Protocol 3.1.1: Preparation of a 10 mM Stock Solution
-
Compound Information:
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 1.943 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in light-blocking tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for up to one month.
-
Causality Insight: Anhydrous DMSO is critical as moisture can reduce the solubility and stability of many small molecule compounds.[15] Aliquoting prevents degradation from repeated temperature changes and reduces the risk of contamination.
Application I: Assessment of Cytotoxic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Protocol 3.2.1: Determining IC₅₀ using the MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., SW480 colon cancer, PC3 prostate cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[7]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A common concentration range to start with is 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including untreated controls) is identical and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include "vehicle control" (medium + DMSO) and "no-cell" blank wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using a non-linear regression analysis.
-
Table 1: Example Data Structure for IC₅₀ Determination
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1.0 | 1.055 | 0.075 | 84.1% |
| 10.0 | 0.642 | 0.054 | 51.2% |
| 50.0 | 0.188 | 0.021 | 15.0% |
| 100.0 | 0.099 | 0.015 | 7.9% |
Application II: Investigating NLRP3 Inflammasome Inhibition
This workflow uses the human monocytic cell line THP-1, a well-established model for studying inflammasome activation.[11] The protocol involves differentiating the cells into a macrophage-like state, priming them with LPS, and then activating the NLRP3 inflammasome with ATP.
Figure 2: Experimental workflow for assessing NLRP3 inflammasome inhibition in THP-1 cells.
Protocol 3.3.1: NLRP3 Inhibition Assay
-
Cell Differentiation:
-
Seed THP-1 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48 hours. After incubation, gently aspirate the medium and wash once with PBS. Add fresh, PMA-free complete medium and rest the cells for 24 hours.
-
-
Priming and Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL of LPS (Signal 1) for 4 hours.
-
During the last hour of priming, remove the LPS-containing medium and add fresh serum-free medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
-
Activation:
-
Activate the inflammasome by adding ATP (Signal 2) to a final concentration of 5 mM.
-
Incubate for 45-60 minutes at 37°C.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C. This supernatant is used for IL-1β ELISA and LDH assays.
-
To prepare cell lysates for Caspase-1 activity, wash the remaining adherent cells once with cold PBS and then add an appropriate cell lysis buffer.[16][17]
-
-
Readouts:
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity, in the supernatant using a commercial LDH cytotoxicity assay kit.[11]
-
Caspase-1 Activity: Measure the activity of Caspase-1 in the cell lysates using a fluorometric activity assay kit that detects the cleavage of a specific substrate (e.g., Ac-YVAD-AFC).[18]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | Exceeding solubility limit; interaction with media components. | Ensure final DMSO concentration is low (<0.5%). Prepare dilutions in serum-free media first. If precipitation persists, the concentration is too high for aqueous solution. |
| High Variability in MTT Assay | Uneven cell seeding; edge effects in the plate; incomplete formazan dissolution. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate. Ensure complete dissolution of formazan crystals by shaking before reading. |
| No Inflammasome Activation (Low IL-1β) | Poor cell differentiation; inactive LPS or ATP; cells not healthy. | Confirm THP-1 differentiation morphologically. Use fresh, high-quality LPS and ATP. Ensure cells are not overgrown or stressed before the experiment. |
| High Background in Control Wells | Cell death from vehicle (DMSO); contamination; assay error. | Test for DMSO toxicity; use a lower concentration if necessary. Ensure sterile technique. Check all assay reagents and repeat with fresh materials. |
Concluding Remarks
This compound is a member of a chemically significant class of compounds with demonstrated biological relevance. The protocols outlined in this guide provide a robust framework for the initial characterization of its cytotoxic and anti-inflammatory properties. By grounding these experimental designs in the known mechanisms of action for 1,3-disubstituted thioureas, researchers can efficiently probe the therapeutic potential of this molecule and contribute to the growing understanding of this important chemical scaffold.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 93168-20-8|1-(3-Phenylpropyl)thiourea|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [edgccjournal.org]
- 13. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. selleckchem.com [selleckchem.com]
- 16. ptglab.com [ptglab.com]
- 17. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Kinetics Studies: 1-(3-Phenylpropyl)-2-thiourea
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-(3-Phenylpropyl)-2-thiourea for enzyme inhibition kinetics studies. The thiourea moiety is a well-established pharmacophore known for its interaction with various enzymes, particularly metalloenzymes like tyrosinase, by coordinating with metal ions in the active site.[1][2] This guide moves beyond a simple protocol, offering in-depth scientific context, detailed step-by-step methodologies, data analysis workflows, and visualization tools to ensure robust and reliable kinetic characterization. We focus on tyrosinase as a primary example, given the extensive literature on thiourea derivatives as its inhibitors.[1][3][4][5]
PART 1: Scientific Foundation & Compound Profile
1.1 The Rationale: Why Study Thiourea Derivatives?
Thiourea and its derivatives are a versatile class of organosulfur compounds with a wide spectrum of biological activities, including antithyroid, anticancer, and antimicrobial properties.[6][7][8] A significant area of interest is their ability to act as potent enzyme inhibitors.[7][9][10][11] The inhibitory mechanism often involves the sulfur atom of the thiocarbonyl group (C=S), which can act as a strong metal chelator or form hydrogen bonds within an enzyme's active site.[1][2]
Specifically for tyrosinase, a key copper-containing enzyme in melanin biosynthesis, the thiourea moiety is critical for binding.[1][3] Docking simulations and kinetic studies suggest that the sulfur atom can bridge the two copper ions in the tyrosinase active site, effectively blocking substrate access and catalysis.[1] The nitrogen atoms of the thiourea group also play a crucial role, often forming hydrogen bonds that stabilize the enzyme-inhibitor complex.[1] Understanding the kinetics of this interaction is paramount for developing novel therapeutic agents for hyperpigmentation disorders.
1.2 Compound Profile: this compound
-
Structure:
Figure 1. Chemical structure of this compound. -
Key Features: This compound combines the essential thiourea core with a phenylpropyl group. The phenylpropyl tail adds hydrophobicity, which can influence its binding affinity and specificity for the target enzyme's active site.
-
Solubility: Like many organic compounds, it is expected to have poor solubility in aqueous buffers. A stock solution should be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO). It is critical to maintain a low final concentration of the organic solvent (typically ≤1%) in the final assay to avoid affecting enzyme activity.
PART 2: Experimental Design & Protocols
A robust kinetic analysis is a multi-phase process. It begins with establishing a reliable baseline assay for the target enzyme, followed by determining the inhibitor's potency (IC50), and culminates in elucidating the mechanism of inhibition (MOI).
Caption: Experimental workflow for enzyme inhibition kinetic analysis.
2.1 Phase 1: Baseline Enzyme Kinetics (Michaelis-Menten)
Causality: Before studying an inhibitor, you must thoroughly understand the uninhibited enzyme's behavior. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[12] Knowing Km is crucial for designing subsequent inhibition experiments, as the apparent potency of an inhibitor can be highly dependent on the substrate concentration used in the assay.[13]
Protocol 1: Determination of Km and Vmax for Mushroom Tyrosinase
-
Enzyme: Mushroom Tyrosinase
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Detection: Spectrophotometric measurement of dopachrome formation at 475 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.8.
-
Enzyme Stock: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in Assay Buffer. Store on ice.
-
Substrate Stock: Prepare a 10 mM L-DOPA stock solution in Assay Buffer. Prepare fresh daily and protect from light.
-
-
Assay Setup (96-well plate):
-
Prepare a series of L-DOPA dilutions in Assay Buffer to achieve final concentrations ranging from 0.125 mM to 4 mM. A 2-fold serial dilution is recommended.
-
In each well, add:
-
160 µL of Assay Buffer.
-
20 µL of the corresponding L-DOPA dilution.
-
-
Include a "no enzyme" blank for each substrate concentration.
-
-
Reaction Initiation & Measurement:
-
Pre-warm the plate and reagents to 25°C.
-
Initiate the reaction by adding 20 µL of a diluted enzyme solution (e.g., 10 U/mL final concentration) to each well.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 475 nm kinetically, taking readings every 30 seconds for 10-15 minutes.[13][14]
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve (mOD/min).
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
2.2 Phase 2: Inhibition Potency (IC50 Determination)
Causality: The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. It quantifies the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[13] It is a critical parameter for comparing the potency of different compounds.
Protocol 2: IC50 Determination for this compound
-
Reagent Preparation:
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Substrate: Prepare L-DOPA at a final concentration equal to the Km value determined in Protocol 1.
-
-
Assay Setup (96-well plate):
-
Prepare a serial dilution of the inhibitor stock solution in Assay Buffer. A 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.
-
In each well, add:
-
140 µL of Assay Buffer.
-
20 µL of L-DOPA (at 10x the final concentration, which is 10*Km).
-
20 µL of the appropriate inhibitor dilution (or DMSO for the 0% inhibition control).
-
-
Include a "no enzyme" blank.
-
-
Pre-incubation & Reaction Initiation:
-
Add 20 µL of the diluted enzyme solution to each well.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 25°C.[13] This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate the reaction by adding the substrate (L-DOPA). Correction: For this setup, enzyme is added last after inhibitor and substrate have been plated.
-
-
Measurement & Data Analysis:
-
Measure the kinetic reaction rate as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).[13]
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
2.3 Phase 3: Mechanism of Inhibition (MOI) Studies
Causality: The IC50 value is condition-dependent. To understand how the inhibitor works, you must determine its mechanism of inhibition. This involves measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. The resulting data, when visualized using a double reciprocal plot (Lineweaver-Burk plot), reveals the inhibition type.[12][15][16]
References
- 1. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 4. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 16. Khan Academy [khanacademy.org]
Application Notes and Protocols for 1-(3-Phenylpropyl)-2-thiourea in Cancer Cell Line Research
Introduction: The Therapeutic Potential of Thiourea Derivatives in Oncology
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] In the field of oncology, these compounds have emerged as a promising scaffold for the development of novel anticancer agents.[3][4] The structural motif of thiourea, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse substitutions that can modulate the compound's physicochemical properties and biological targets.[4]
Numerous studies have demonstrated that thiourea derivatives can exert potent cytotoxic effects against a wide array of cancer cell lines by targeting various molecular pathways critical to cancer progression.[3] These mechanisms include the inhibition of key enzymes like protein tyrosine kinases (EGFR, VEGFR), disruption of cell cycle regulation, and the induction of programmed cell death (apoptosis).[5][6] The N,N'-disubstituted thioureas, in particular, offer a flexible platform for structural modification, enabling researchers to enhance potency and selectivity for cancer cells.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific, yet under-investigated derivative, 1-(3-Phenylpropyl)-2-thiourea (CAS 93168-20-8), in cancer cell line studies.[7][8][9] While direct experimental data on this particular compound is limited, these notes are constructed based on the extensive knowledge of structurally related N-alkyl and N-arylalkyl thiourea analogs. The protocols herein provide a robust framework for a systematic in vitro evaluation of its anticancer potential.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93168-20-8 | [7] |
| Molecular Formula | C₁₀H₁₄N₂S | [7] |
| Molecular Weight | 194.30 g/mol | [7] |
| Structure |
Hypothesized Mechanism of Action
Based on the established activities of analogous thiourea derivatives, this compound is hypothesized to exert its anticancer effects through a multi-targeted mechanism. The phenylpropyl group introduces a hydrophobic character that may facilitate membrane permeability and interactions with hydrophobic pockets in target proteins.[1] The core thiourea structure is crucial for forming hydrogen bonds and coordinating with biological targets.[1]
Potential mechanisms include:
-
Inhibition of Protein Tyrosine Kinases (PTKs): Many thiourea derivatives function as inhibitors of PTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer. Inhibition of EGFR signaling can block downstream pathways like RAS-RAF-MAPK and PI3K-AKT, leading to reduced cell proliferation and survival.[5][10]
-
Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway, characterized by the activation of initiator and executioner caspases (e.g., Caspase-9 and Caspase-3), leading to controlled cell death.[3]
-
Cell Cycle Arrest: Thiourea derivatives have been shown to arrest the cell cycle at various phases (e.g., G0/G1 or S phase), preventing cancer cells from completing division and proliferating.[3][5]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 93168-20-8|1-(3-Phenylpropyl)thiourea|BLD Pharm [bldpharm.com]
- 10. jppres.com [jppres.com]
Application Notes and Protocols for High-Throughput Screening with 1-(3-Phenylpropyl)-2-thiourea
Introduction: The Therapeutic Potential of Thiourea Derivatives
The thiourea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Thiourea derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][4][5] Their therapeutic efficacy often stems from their ability to interact with various biological targets through hydrogen bonding and other molecular interactions.[2] 1-(3-Phenylpropyl)-2-thiourea, a member of this versatile class of compounds, presents a promising candidate for drug discovery efforts. High-throughput screening (HTS) provides a rapid and efficient methodology to explore the bioactivity of this compound against a vast number of biological targets, accelerating the identification of potential therapeutic applications.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS campaigns.
Rationale for Screening this compound
Given the established cytotoxic and antiproliferative properties of many 1,3-disubstituted thiourea derivatives against various cancer cell lines,[9][10][11] a primary application for screening this compound is in the field of oncology. The phenylpropyl group introduces a lipophilic character that may influence cell permeability and interaction with hydrophobic pockets of target proteins. The thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with key residues in enzyme active sites or protein-protein interfaces.
This application note will focus on a hypothetical HTS campaign to identify the potential of this compound as an anticancer agent. The described protocols can, however, be adapted for other therapeutic areas based on the broad biological activities of thiourea compounds.[4]
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow designed to efficiently identify and validate "hit" compounds from a large library.[12] The process, from initial assay development to hit confirmation, is a critical path in early-stage drug discovery.
Caption: A generalized workflow for a high-throughput screening campaign.
PART 1: Cell-Based Antiproliferative Assay
Cell-based assays are integral to drug discovery as they provide biologically relevant data on a compound's efficacy and potential toxicity within a cellular context.[13] This protocol describes a common method to assess the antiproliferative effects of this compound.
Protocol 1: Cell Viability Assay using Luminescence
This protocol utilizes a luminescence-based assay to quantify ATP levels, which is a reliable indicator of cell viability.[14]
1. Materials and Reagents:
-
Human cancer cell line (e.g., SW480 colon adenocarcinoma, K-562 leukemia)[9]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
This compound (CAS 93168-20-8)[15][16][17][18] dissolved in DMSO
-
Positive control (e.g., a known cytotoxic agent like Cisplatin)
-
Negative control (DMSO vehicle)
-
384-well clear-bottom, white-walled assay plates
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
2. Assay Development and Miniaturization:
-
Cell Seeding Density: Determine the optimal cell seeding density to ensure logarithmic growth during the assay period. Test a range of densities and select the one that provides a robust signal-to-background ratio.
-
DMSO Tolerance: Evaluate the effect of the DMSO vehicle on cell viability to determine the maximum tolerated concentration (typically ≤ 0.5%).
-
Z'-Factor Calculation: Perform a validation run with positive and negative controls to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.[19]
3. HTS Protocol:
-
Cell Seeding: Seed the cells into 384-well plates at the predetermined optimal density using an automated dispenser. Incubate for 24 hours.
-
Compound Addition: Using an automated liquid handler, add this compound, positive controls, and negative controls to the assay plates. The final concentration of the test compound is typically around 10 µM for a primary screen.[19]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Signal Detection: Add the lytic/luciferase reagent from the cell viability kit to each well.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
4. Data Analysis:
-
Normalization: Normalize the raw data against the positive and negative controls on each plate to account for plate-to-plate variability.
-
Hit Selection: Identify "hits" based on a predefined threshold, for example, compounds that cause a greater than 50% reduction in cell viability compared to the negative control. Statistical methods like the z-score can be employed for robust hit selection.[7]
PART 2: Biochemical Kinase Inhibition Assay
Many thiourea derivatives have been found to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. This protocol outlines a biochemical assay to screen for the inhibitory activity of this compound against a specific kinase.
Protocol 2: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology for HTS due to its sensitivity and low background.[20]
1. Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
TR-FRET detection reagents (e.g., LanthaScreen® Eu-anti-phospho-peptide antibody and Alexa Fluor® 647-labeled peptide)
-
This compound dissolved in DMSO
-
Positive control (e.g., a known inhibitor of the target kinase)
-
Negative control (DMSO vehicle)
-
384-well low-volume black assay plates
-
Automated liquid handling system
-
TR-FRET compatible plate reader
2. Assay Development:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and substrate to achieve a linear reaction rate and a sufficient assay window.
-
ATP Concentration: The ATP concentration should be at or near the Km value for the kinase to allow for the detection of both ATP-competitive and non-competitive inhibitors.
-
Z'-Factor Determination: Validate the assay using positive and negative controls to ensure a Z'-factor > 0.5.
3. HTS Protocol:
-
Compound Dispensing: Add this compound and controls to the assay plates.
-
Enzyme Addition: Add the purified kinase to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plates at room temperature for the optimized reaction time.
-
Detection: Stop the reaction and add the TR-FRET detection reagents. Incubate to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
4. Data Analysis:
-
Ratio Calculation: Calculate the ratio of the acceptor and donor emission signals.
-
Normalization and Hit Selection: Normalize the data and identify hits that show significant inhibition of the kinase activity.
Caption: A flowchart for HTS data analysis and hit validation.
Hit Confirmation and Follow-Up Studies
Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and to characterize their activity.[19][21]
1. Hit Confirmation:
-
Re-testing: Re-test the primary hits to confirm their activity.
-
Dose-Response Analysis: Perform dose-response experiments to determine the potency (IC50) of the confirmed hits.[21]
2. Counter-Screens:
-
Orthogonal Assays: Employ an orthogonal assay with a different detection technology to confirm the activity and rule out assay-specific artifacts.[22]
-
Selectivity Profiling: Test the hits against related targets to assess their selectivity.
3. Preliminary Structure-Activity Relationship (SAR) Analysis:
-
Analyze the initial hit data to identify any emerging structure-activity relationships that can guide the synthesis of more potent and selective analogs.[19]
Quantitative Data Summary
| Parameter | Cell-Based Assay | Biochemical Assay | Reference |
| Plate Format | 384-well | 384-well | [12][19] |
| Compound Conc. | 10 µM (Primary Screen) | 10 µM (Primary Screen) | [19] |
| DMSO Tolerance | < 0.5% | < 1% | [12] |
| Z'-Factor | > 0.5 | > 0.5 | [19] |
| Hit Criteria | > 50% Inhibition | > 50% Inhibition | [7] |
Conclusion
This compound represents a valuable starting point for drug discovery campaigns. The protocols outlined in this application note provide a robust framework for conducting high-throughput screening to elucidate its biological activities and therapeutic potential. By leveraging the power of HTS, researchers can efficiently explore the vast biological space and accelerate the journey from a promising compound to a potential new medicine.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. atcc.org [atcc.org]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. marinbio.com [marinbio.com]
- 14. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [oakwoodchemical.com]
- 16. scbt.com [scbt.com]
- 17. scbt.com [scbt.com]
- 18. 93168-20-8|1-(3-Phenylpropyl)thiourea|BLD Pharm [bldpharm.com]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 20. Drug Discovery HTS Assay Types & Definitions | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. dovepress.com [dovepress.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Characterizing 1-(3-Phenylpropyl)-2-thiourea as a Putative Modulator of the TRPA1 Ion Channel
Introduction: The Search for Novel TRPA1 Modulators
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that acts as a crucial sensor for a wide array of noxious stimuli.[1][2][3] Expressed predominantly in a subset of primary sensory neurons, TRPA1 is activated by environmental irritants, inflammatory mediators, and endogenous products of oxidative stress.[2][4][5] This positions TRPA1 as a key integrator of signals that lead to pain, neurogenic inflammation, and hypersensitivity, making it a high-value target for the development of new analgesic and anti-inflammatory therapeutics.[4][6][7]
The thiourea scaffold is a versatile pharmacophore found in numerous biologically active compounds, with applications ranging from anticancer to antimicrobial agents.[8][9][10] Structurally, many known TRPA1 activators are electrophilic compounds that covalently modify cysteine residues in the channel's N-terminus. While 1-(3-Phenylpropyl)-2-thiourea is not a canonical electrophile, its structure warrants investigation as a potential non-covalent modulator—either as an agonist or antagonist—of TRPA1.
This guide provides a detailed framework and experimental protocols for researchers to systematically characterize the activity of this compound at the human TRPA1 channel. We will outline two primary methodologies: a cell-based calcium imaging assay for initial screening and potency determination, followed by gold-standard patch-clamp electrophysiology for confirming direct channel modulation and mechanism of action.
The Target: TRPA1 Channel Structure and Gating Mechanism
TRPA1 is a polymodal channel, meaning it responds to diverse stimuli including chemicals, temperature, and mechanical forces.[1][3] Its activation leads to the influx of cations, primarily Na+ and Ca2+.[6] The influx of Ca2+ is particularly significant as it not only depolarizes the neuron to propagate a pain signal but also acts as a second messenger, contributing to channel potentiation and subsequent desensitization.[11][12]
Many agonist compounds, such as allyl isothiocyanate (AITC) from mustard oil, are electrophiles that activate the channel by covalently modifying key cysteine residues.[12] However, TRPA1 can also be modulated non-covalently. The channel's activity is further regulated downstream of G protein-coupled receptors (GPCRs) and by intracellular signaling molecules.[5][11] Understanding this complex regulation is critical when designing experiments to identify new modulators.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of TRPA1 channel activity by Cdk5 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Phenylpropyl)-2-thiourea
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1-(3-phenylpropyl)-2-thiourea. We provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and maximize your reaction yield and purity. Our approach is grounded in fundamental chemical principles to explain the causality behind each experimental step.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
There are two primary, highly effective routes for the synthesis of N-monosubstituted thioureas like this compound:
-
Reaction of an Amine with an Isothiocyanate: This is the most direct and generally highest-yielding method.[1] It involves the nucleophilic attack of the primary amine, 3-phenylpropylamine, on the electrophilic carbon of an appropriate isothiocyanate. While one could use 3-phenylpropyl isothiocyanate, it is often more practical to use a precursor that generates thiocyanic acid or a related species in situ.
Q2: Which synthetic route is generally preferred for achieving the highest yield and purity?
For N-monosubstituted thioureas, generating thiocyanic acid (HNCS) in situ from a salt like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in the presence of an acid, which then reacts with the amine, is often a very clean and efficient method. The direct reaction of a primary amine with an isothiocyanate is also a gold-standard approach known for high yields and straightforward purification.[3] The carbon disulfide method, while effective, can sometimes lead to more byproducts if not carefully controlled.[2]
Q3: What are the critical safety precautions when working with thiourea synthesis reagents?
-
Carbon Disulfide (CS₂): CS₂ is highly volatile, extremely flammable, and toxic. It should only be handled in a well-ventilated fume hood, away from any potential ignition sources.
-
Isothiocyanates: Many isothiocyanates are lachrymators and skin irritants.[4] Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use appropriate anhydrous solvents when required and always handle volatile organic solvents in a fume hood. Dichloromethane (DCM) and acetonitrile are commonly used and have associated health risks.[5]
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Recommended Solution | Expected Outcome |
| Poor Quality Starting Materials | Explanation: 3-phenylpropylamine can oxidize over time if not stored properly, and isothiocyanate reagents can degrade, especially in the presence of moisture. Solution: Ensure the purity of 3-phenylpropylamine via distillation if necessary. Use freshly opened or purified isothiocyanate reagents. If generating an isothiocyanate in situ, ensure the precursors (e.g., carbon disulfide, amine) are pure.[6] | Improved reaction efficiency and a significant increase in target product formation. |
| Incomplete Reaction | Explanation: The nucleophilic addition of the amine to the thiocarbonyl group may be slow at room temperature, especially if there is minor steric hindrance or if the solvent is not optimal. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, gently heat the reaction mixture (e.g., to 40-50 °C) or extend the reaction time.[7] Microwave-assisted synthesis can also dramatically reduce reaction times.[8] | Drive the reaction to completion, maximizing the conversion of starting materials to the desired thiourea. |
| Weakly Nucleophilic Amine | Explanation: While 3-phenylpropylamine is a reasonably strong nucleophile, its reactivity can be hampered by protonation if acidic conditions are too strong. Solution: For reactions involving in situ generation of HNCS from a salt and acid, ensure the acid is added slowly or that a buffer system is implicitly present to avoid complete protonation of the amine starting material. In other syntheses, the addition of a non-nucleophilic base can sometimes be beneficial.[6] | Maintain a sufficient concentration of the free amine to react, thereby improving the reaction rate and yield. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Scientific Explanation & Recommended Solution | Expected Outcome |
| Formation of Symmetrical Thiourea | Explanation: When using the CS₂ method, the in situ generated 3-phenylpropyl isothiocyanate can react with unreacted 3-phenylpropylamine, leading to the symmetrical N,N'-bis(3-phenylpropyl)thiourea. Solution: This is a common issue. Control the stoichiometry precisely. One strategy is the slow, controlled addition of the amine to the reaction mixture containing the dithiocarbamate-forming reagents.[2] | Minimize the formation of the symmetrical byproduct, simplifying purification and increasing the yield of the desired monosubstituted product. |
| Degradation of Reagents or Intermediates | Explanation: Isothiocyanates can be sensitive to heat and moisture. The dithiocarbamate intermediate in the CS₂ pathway can also be unstable. Solution: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent hydrolysis of sensitive reagents. Avoid excessive heating unless necessary to drive the reaction.[8] | Reduced impurity profile and preservation of the desired product. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Scientific Explanation & Recommended Solution | Expected Outcome |
| Co-elution with Starting Materials | Explanation: The polarity of this compound may be similar to that of the starting amine or related byproducts, making separation by column chromatography challenging. Solution: First, perform an acid-base workup. Wash the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or DCM) with a dilute acid (e.g., 1M HCl) to remove any unreacted 3-phenylpropylamine as its water-soluble ammonium salt. Then, proceed with column chromatography.[8] | Simplified purification, as the basic starting material is removed prior to chromatography. |
| Product is an Oil or Fails to Crystallize | Explanation: Thioureas, especially those with flexible alkyl chains, may not be highly crystalline and can persist as oils. Solution: If recrystallization fails, flash column chromatography on silica gel is the most reliable method for purification.[3] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) to effectively separate the components. | Isolation of the pure product, free from starting materials and byproducts, even if it is not a crystalline solid. |
Visualized Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for thiourea synthesis.
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound from 3-phenylpropylamine and ammonium thiocyanate.
Materials:
-
3-Phenylpropylamine (1.0 eq.)
-
Ammonium thiocyanate (NH₄SCN) (1.2 eq.)
-
Concentrated Hydrochloric Acid (HCl) (1.2 eq.)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a solution of ammonium thiocyanate (1.2 eq.) in anhydrous acetonitrile, add concentrated HCl (1.2 eq.) dropwise at 0 °C (ice bath). Stir the resulting suspension for 30 minutes at this temperature.
-
Amine Addition: Add a solution of 3-phenylpropylamine (1.0 eq.) in acetonitrile dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the disappearance of the amine by TLC (Typical mobile phase: 30% Ethyl Acetate in Hexane).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 40% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield this compound.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Phenylpropyl Isothiocyanate - LKT Labs [lktlabs.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Thiourea Synthesis
Welcome to the Technical Support Center for thiourea synthesis. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Instead of a simple checklist, we will explore the causality behind each experimental parameter, providing you with the scientific rationale to make informed decisions and optimize your synthetic route.
Section 1: Initial Diagnosis & The Yield Question
Before troubleshooting, it's critical to confirm that the yield is genuinely low due to reaction inefficiency rather than product loss or misidentification.
Q1: I have a low mass of final product. How do I confirm if this is a yield problem or a purification problem?
A: A low isolated mass can be deceptive. The first step is to rigorously assess the purity and identity of what was isolated. A high yield of an impure product is not a successful synthesis.
-
Purity Verification: Start with a melting point analysis. Pure thiourea has a sharp melting point (approx. 176-178 °C). A broad or depressed melting range suggests the presence of impurities.
-
Characterization: Use Thin-Layer Chromatography (TLC) to qualitatively assess the number of components in your product. Run the crude reaction mixture alongside your purified product and starting materials. If the crude lane shows a strong spot corresponding to the product with few side-product spots, the issue may lie in the work-up or purification, where the product is being lost.[1]
-
Structural Confirmation: If possible, obtain spectroscopic data (e.g., FTIR, NMR) to confirm the product's identity. Key FTIR peaks for thiourea include N-H stretching (around 3100-3400 cm⁻¹) and the characteristic C=S stretching (around 1412 cm⁻¹).[2]
If these analyses confirm a pure product but a low mass, you have a true yield problem. If the product is impure, both the reaction and purification may need optimization.
Section 2: Troubleshooting Guide - A Mechanistic Approach
Low yields are typically traced back to one of three areas: suboptimal reaction conditions, poor reactant quality, or competing side reactions.
Reactants and Stoichiometry
Q2: My yield is consistently low even when following the literature protocol. Could my starting materials be the issue?
A: Absolutely. The purity and reactivity of your starting materials are paramount.
-
Amine Nucleophilicity: In syntheses involving amines (e.g., with isothiocyanates), the amine's nucleophilicity is a key driver. Amines with electron-withdrawing groups (like 4-nitroaniline) are poor nucleophiles and will react sluggishly, leading to incomplete reactions.[3][4] Conversely, sterically hindered amines can also exhibit reduced reactivity.[3]
-
Isothiocyanate Stability: Isothiocyanates can be sensitive to moisture and may degrade upon storage.[3][4] It is often best to use freshly prepared or purified isothiocyanates.
-
Calcium Cyanamide Quality: When using the calcium cyanamide (lime nitrogen) method, the grade of the CaNCN is critical. It often contains impurities like calcium oxide or carbon. The global annual production of thiourea is around 8,000 tonnes, with much of it synthesized via this method.[5]
-
Stoichiometry: Incorrect molar ratios can halt a reaction prematurely or promote side reactions. For instance, in the synthesis of unsymmetrical thioureas, allowing an isothiocyanate intermediate to react with the starting amine can lead to the formation of a symmetrical byproduct.[4] Carefully controlling the stoichiometry is crucial.[6]
Solution Table: Starting Material Issues
| Issue | Causality | Recommended Solution |
| Low Amine Reactivity | Poor nucleophilicity or steric hindrance slows the reaction rate.[3] | Increase reaction temperature, extend reaction time, or consider using a catalyst.[3][4] |
| Degraded Isothiocyanate | Moisture or prolonged storage can lead to decomposition.[4] | Use freshly prepared/purified reagent. Store under inert, dry conditions. |
| Impure Calcium Cyanamide | Inert impurities reduce the amount of active reactant per unit mass. | Use a higher-grade reagent or analyze the purity of your current stock to adjust stoichiometry accordingly. |
| Incorrect Stoichiometry | Excess of one reactant can lead to side-product formation.[6] | Accurately calculate and measure molar equivalents. For multi-step, one-pot syntheses, consider sequential addition of reagents.[4] |
Reaction Conditions: Temperature, Time, and Solvent
Q3: The reaction produces a complex mixture of products, including my desired thiourea. How can I improve selectivity?
A: This points to issues with reaction control, primarily temperature and time. High temperatures can overcome activation energy barriers for side reactions.[7]
-
Temperature Control: While heat can drive a sluggish reaction forward, excessive temperatures can cause decomposition of reactants, intermediates, or the final product.[6][7] The isomerization of ammonium thiocyanate to thiourea, for example, is highly temperature-dependent, with the rate increasing significantly above its melting point (~150°C), but side reactions also accelerate.[8]
-
Reaction Monitoring: Do not rely solely on a literature-prescribed reaction time. Monitor the reaction's progress using TLC or LC-MS.[6] Quench the reaction once the limiting reagent is consumed to prevent the formation of degradation products.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates and outcomes. Polar aprotic solvents like THF or DCM are common choices.[4][6] For some modern "green" approaches, aqueous media have proven effective and can simplify work-up.[3]
Troubleshooting Workflow: Low Yield Diagnosis
The following diagram outlines a logical workflow for diagnosing the root cause of low yield.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. files01.core.ac.uk [files01.core.ac.uk]
1-(3-Phenylpropyl)-2-thiourea solubility issues in DMSO and aqueous buffers.
Welcome to the technical support guide for 1-(3-Phenylpropyl)-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound in DMSO and aqueous buffers. Our goal is to provide practical, scientifically-grounded solutions to ensure the accuracy and reproducibility of your experiments.
Understanding the Molecule: Key Properties
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂S | [1] |
| Molecular Weight | 194.30 g/mol | [1][2][3] |
| Melting Point | 111 °C | [2][3] |
| XLogP3 | 2.54 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
The XLogP3 value of 2.54 indicates a moderate lipophilicity, suggesting that while it has some preference for non-polar environments, it is not extremely hydrophobic. The presence of hydrogen bond donors and acceptors in the thiourea moiety contributes to its potential for interaction with polar solvents.[2] However, the phenylpropyl group adds significant non-polar character, creating a delicate solubility balance.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: My this compound won't fully dissolve in 100% DMSO. What should I do?
A1: While DMSO is a powerful solvent for many organic compounds, issues can still arise.[4] Here is a step-by-step approach to troubleshoot this issue:
-
Verify Solvent Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce its ability to dissolve lipophilic compounds.[5][6]
-
Gentle Warming: Gently warm the solution to 30-40°C in a water bath. This can increase the kinetic energy of the system and facilitate dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up compound aggregates and enhance solvation.
-
Vortexing: Thoroughly vortex the solution for 1-2 minutes to ensure homogeneity.[7]
-
Re-evaluate Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Consider preparing a less concentrated stock solution. While some compounds can be dissolved at high concentrations (e.g., ≥20 mg/mL), this is not always the case.
Q2: The compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). Why is this happening and how can I fix it?
A2: This is a classic and common problem known as "crashing out." It occurs when a compound that is stable in a polar aprotic solvent like DMSO is introduced into a highly polar aqueous environment.[8] The hydrophobic phenylpropyl group is likely the primary driver of this precipitation.
Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies:
-
Minimize Final DMSO Concentration: As a best practice, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8][9] High concentrations of DMSO can also alter the solvent properties sufficiently to cause precipitation.
-
Optimize the Dilution Method: Do not add the aqueous buffer directly to your DMSO stock. Instead, perform serial dilutions. A common technique is to add a small volume of your DMSO stock to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing and dispersion. This prevents localized high concentrations of the compound that can initiate precipitation.[8]
-
Lower the Final Compound Concentration: You may be trying to achieve a final concentration that is above the compound's aqueous solubility limit. Test a range of lower concentrations to find the highest achievable soluble concentration under your specific assay conditions.
-
pH Modification: The solubility of compounds with ionizable groups can be influenced by pH.[10][11] While the thiourea moiety is very weakly acidic, subtle changes in pH might affect solubility.[12] It is crucial to first determine if your compound is stable at different pH values before adjusting your buffer. Studies on thiourea have shown that pH can influence its stability and growth rate in solution.[10][13]
-
Use of Co-solvents or Surfactants: For particularly challenging compounds, incorporating a small percentage of a pharmaceutically acceptable co-solvent (like ethanol) or a non-ionic surfactant (like Tween® 80 or Pluronic® F-68) into the aqueous buffer can help maintain solubility.[9] These agents can form micelles or create a more favorable microenvironment for the lipophilic parts of the molecule.
Q3: Can I store my diluted this compound in aqueous buffer?
A3: It is strongly recommended to prepare fresh dilutions in aqueous buffer for each experiment.[14] Many organic compounds are not stable in aqueous solutions for extended periods and can degrade or precipitate over time, even if initially soluble. Stock solutions in anhydrous DMSO, when stored properly, are generally much more stable.[15][16]
Q4: What is the best way to store my DMSO stock solution?
A4: To ensure the longevity and integrity of your this compound stock solution:
-
Storage Temperature: Store at -20°C or -80°C for long-term storage.[16]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[16] Freeze-thaw cycles can introduce moisture and increase the likelihood of precipitation over time.[6]
-
Container: Use amber glass vials or polypropylene tubes to protect the compound from light, which can cause photodegradation.[17]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[16][18]
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard procedure for preparing a high-concentration stock solution.
Materials:
-
This compound (MW: 194.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Spatula and weigh boat
-
Vortex mixer and/or sonicator
-
Sterile, single-use aliquoting tubes (amber or light-blocking)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 194.30 g/mol x 1000 mg/g = 1.943 mg
-
-
Weighing: Accurately weigh out 1.943 mg of this compound using an analytical balance.[16]
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add approximately 80% of the final volume of anhydrous DMSO (e.g., 0.8 mL for a 1 mL final volume).
-
Cap the flask and vortex thoroughly for 1-2 minutes.[7]
-
If necessary, use a sonicator or gentle warming (30-40°C) to aid dissolution. Visually inspect to ensure no solid particles remain.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, carefully add anhydrous DMSO to reach the final 1 mL mark on the volumetric flask.
-
Homogenization & Aliquoting: Invert the capped flask 15-20 times to ensure the solution is homogeneous.[16] Immediately aliquot the stock solution into smaller, single-use volumes in appropriately labeled, light-blocking tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.[16]
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol describes the serial dilution method to minimize precipitation when preparing working solutions for biological assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium) at the desired temperature
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Example Procedure (to prepare a 10 µM working solution):
-
Intermediate Dilution (Optional but Recommended):
-
Pipette 990 µL of your aqueous buffer into a sterile tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the buffer.
-
Immediately vortex the tube for 10-15 seconds. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Final Dilution:
-
Pipette 900 µL of your aqueous buffer into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
Vortex thoroughly. This results in your final 10 µM working solution in 0.1% DMSO.
-
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay to avoid potential stability issues.[14]
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. This compound [oakwoodchemical.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. ziath.com [ziath.com]
- 7. fastercapital.com [fastercapital.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. [Effects of thiourea on pH and availability of metal ions in acid red soil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. phytotechlab.com [phytotechlab.com]
- 18. bitesizebio.com [bitesizebio.com]
Improving the stability of 1-(3-Phenylpropyl)-2-thiourea solutions.
Technical Support Center: 1-(3-Phenylpropyl)-2-thiourea Solutions
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of solutions containing this compound. As a substituted thiourea, this compound is susceptible to specific degradation pathways that can compromise experimental results. This guide offers troubleshooting advice and preventative strategies based on established chemical principles to ensure the reliability and reproducibility of your work.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, explaining the underlying chemistry and providing actionable solutions.
Q1: My solution of this compound has developed a yellow tint. What is causing this and what should I do?
A1: Potential Causes: A yellow discoloration is a classic indicator of oxidative degradation of the thiourea moiety.[1] The sulfur atom in thiourea is susceptible to oxidation by dissolved atmospheric oxygen, trace metal ions, or other oxidizing agents in your solution. This process can lead to the formation of colored byproducts, such as formamidine disulfides or elemental sulfur, altering the solution's appearance and indicating a loss of the parent compound.[2][3]
-
Causality: The sulfur atom in the C=S bond has available electrons that are readily attacked by electrophilic species, including oxygen. This oxidation reaction is often the first and fastest degradation pathway. Elevated temperatures and exposure to light, particularly UV, can accelerate this process.[1][4]
Recommended Solutions:
-
Use Deoxygenated Solvents: Before preparing your solution, sparge your solvent (e.g., DMSO, methanol, buffered water) with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of inert gas to minimize contact with air.
-
Add a Chelating Agent: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer or solvent system to sequester trace metal ions.[4][5]
-
Discard and Remake: If discoloration is significant, it is highly recommended to discard the solution and prepare a fresh batch using the preventative measures above to ensure the integrity of your experiment.
Q2: I've observed a precipitate forming in my this compound solution, especially after storage. What is happening?
A2: Potential Causes: Precipitation can result from several factors:
-
Degradation Products: The most likely cause is the formation of insoluble degradation products. Oxidation can lead to elemental sulfur, and hydrolysis (reaction with water) can form urea-like compounds, both of which may have lower solubility than the parent compound in your chosen solvent system.[1][6]
-
Low Temperature Storage: If the solution was stored at a low temperature (e.g., 4°C or -20°C), the precipitate might be the parent compound crashing out of a near-saturated solution.
-
pH Shift: The stability and solubility of thiourea derivatives can be highly pH-dependent.[1][7] A change in the solution's pH due to absorption of atmospheric CO₂ (in unbuffered, alkaline solutions) or interaction with container surfaces can alter solubility.
Recommended Solutions:
-
Identify the Precipitate:
-
Gently warm the solution to room temperature. If the precipitate redissolves, it was likely the parent compound falling out of solution due to low temperature. Consider preparing a slightly less concentrated stock solution for cold storage.
-
If the precipitate does not redissolve upon warming, it is almost certainly a degradation product. The solution should be discarded.
-
-
Control pH with Buffers: When using aqueous solutions, employ a suitable buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range where many thioureas exhibit better stability.[5]
-
Filter Before Use: For immediate use after noticing minor precipitation, you can filter the solution through a 0.22 µm syringe filter to remove insoluble matter. However, be aware that the concentration of the active compound in the filtrate will be lower than intended. This is a temporary fix and does not address the root cause of instability.
dot
Caption: Troubleshooting decision workflow for common stability issues.
Q3: My experimental results show a loss of compound activity, and analytical checks (like HPLC) confirm a lower concentration over time. What degradation pathway is responsible?
A3: Potential Causes: A confirmed loss of the parent compound indicates chemical degradation. The primary pathways for thioureas are:
-
Oxidation: As discussed, this is a major route. The initial oxidation product is often a disulfide, which can undergo further reactions to form other species, including thiourea dioxide, sulfinates, and ultimately urea and sulfate.[2][8][9] None of these degradation products will have the same biological activity or chromatographic retention time as the parent compound.
-
Hydrolysis: In aqueous solutions, especially under non-neutral pH and elevated temperatures, the thiourea group can be hydrolyzed to the corresponding urea analog (1-(3-Phenylpropyl)-urea) and hydrogen sulfide.[1] This represents a complete loss of the thiocarbonyl group essential for many of its properties.
Recommended Solutions:
-
Perform a Forced Degradation Study: To understand which factor is the primary cause of instability in your specific experimental matrix, perform a forced degradation study. Expose small aliquots of your solution to stress conditions (e.g., acid, base, H₂O₂, light, heat) for a short period. Analyze the samples by HPLC-UV to see which condition causes the most significant degradation. This provides empirical evidence to guide your stabilization strategy. (See Appendix C for protocol).
-
Implement Preventative Formulation Strategies: Based on the results, implement targeted strategies.
-
If oxidation is the issue, prioritize the use of deoxygenated solvents and antioxidants.
-
If hydrolysis is the problem, control the pH with buffers and minimize water content by using anhydrous solvents where possible.[5]
-
-
Re-evaluate Storage Conditions: Review the storage recommendations in the FAQ section (Q2) and ensure they are being strictly followed. Storing aliquots at -80°C is often the best practice for long-term stability.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling, storage, and analysis of this compound solutions.
Q1: What are the primary environmental factors that degrade this compound in solution?
A1: The stability of this compound is influenced by a combination of factors. The key environmental drivers of degradation are:
-
Oxygen: Promotes oxidative degradation, the most common instability pathway.[4]
-
pH: Both acidic and alkaline conditions can accelerate hydrolysis and other degradation reactions. Stability is often greatest in a specific, narrow pH range.[1][7]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[1][4]
-
Light: Exposure to light, especially high-energy UV light, can provide the energy needed to initiate photolytic degradation reactions.[1][4]
-
Moisture: The presence of water is necessary for hydrolysis. Thiourea compounds can be hygroscopic, absorbing moisture from the air.[1][10]
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: The optimal conditions depend on the solvent and intended duration of storage. The following table provides general guidelines.
| Storage Duration | Solvent | Temperature | Container | Atmosphere | Key Considerations |
| Short-Term (< 1 week) | DMSO, DMF (Anhydrous) | 4°C | Amber glass vial with PTFE-lined cap | Air (headspace minimized) | Protect from light. Ensure solvent is high-purity and anhydrous. |
| Aqueous Buffer | 4°C | Amber glass vial with PTFE-lined cap | Inert Gas (Argon/N₂) | Buffer should be sterile-filtered and deoxygenated prior to use. | |
| Long-Term (> 1 week) | DMSO, DMF (Anhydrous) | -80°C | Small volume aliquots in cryovials | Inert Gas (Argon/N₂) | Aliquoting prevents repeated freeze-thaw cycles. Flash-freeze aliquots before storage. |
| Aqueous solutions are not recommended for long-term storage. | N/A | N/A | N/A | If unavoidable, prepare fresh before use. |
Q3: Which solvents are best for preparing stable solutions?
A3: The best choice is a high-purity, anhydrous, aprotic solvent.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are less reactive than protic solvents and can dissolve a wide range of organic compounds.[11]
-
Use with Caution: Alcohols like methanol or ethanol can be used, but they are protic and more likely to participate in degradation reactions. Ensure they are of the highest purity and anhydrous.
-
Aqueous Solutions: Only use high-purity (e.g., Milli-Q) water. These solutions are the most susceptible to hydrolysis and pH-related issues, and they must be buffered and deoxygenated.[12] They are generally not suitable for storage.
Q4: How can I proactively improve the stability of my solutions during preparation?
A4: Following a systematic protocol is the best way to ensure stability from the start. Please refer to Appendix A: Protocol for Preparing a Stabilized Stock Solution for a detailed, step-by-step workflow that incorporates best practices.
Q5: What is the best analytical method to monitor the stability of my solution over time?
A5: The gold standard for stability monitoring is High-Performance Liquid Chromatography with UV detection (HPLC-UV) . This method is stability-indicating, meaning it can separate the intact parent compound from its degradation products. By monitoring the peak area of the parent compound over time, you can accurately quantify its degradation rate. A typical starting point for method development would be a C18 reverse-phase column.[13] Please see Appendix B: Protocol for Monitoring Stability via HPLC-UV for a detailed methodology.
Appendices: Experimental Protocols
Appendix A: Protocol for Preparing a Stabilized Stock Solution
This protocol details the steps for preparing a 10 mM stock solution in DMSO, incorporating best practices to maximize stability.
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator.
-
Weigh the required amount (e.g., 1.943 mg for 1 mL of 10 mM solution) into a tared amber glass vial.
-
-
Solvent Treatment:
-
Use a new, sealed bottle of anhydrous DMSO.
-
Sparge the required volume of DMSO with dry argon or nitrogen gas for 15-20 minutes in a separate container to remove dissolved oxygen.
-
-
Dissolution:
-
Under a gentle stream of inert gas (or in a glove box), add the deoxygenated DMSO to the vial containing the compound.
-
Cap the vial tightly with a PTFE-lined cap and vortex until fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into smaller, single-use aliquots in cryovials.
-
Blanket the headspace of each aliquot vial with inert gas before sealing.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath.
-
Transfer the frozen aliquots to a labeled box for storage at -80°C.
-
Appendix B: Protocol for Monitoring Stability via HPLC-UV
This protocol provides a general method for assessing the purity and concentration of this compound.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: Scan from 210-400 nm and select the absorbance maximum, likely around 230-240 nm.[13][14]
-
Column Temperature: 30°C.
-
-
Procedure for Stability Study:
-
Prepare the solution as described in Appendix A.
-
Time Point 0 (T=0): Immediately after preparation, dilute an aliquot to a suitable concentration (e.g., 50 µM) in the mobile phase and inject it into the HPLC system. Record the peak area of the parent compound.
-
Store the remaining aliquots under the desired test conditions (e.g., 4°C, RT, -20°C).
-
Subsequent Time Points (T=x): At predetermined intervals (e.g., 1, 3, 7, 14 days), retrieve an aliquot, thaw it, dilute it in the exact same manner, and analyze it by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Plot % Remaining vs. Time to determine the degradation kinetics. A loss of >5-10% typically indicates significant instability.
-
dot
Caption: Experimental workflow for a time-course stability study.
Appendix C: Protocol for a Forced Degradation Study
This study quickly identifies the main factors affecting the stability of your compound in a specific formulation.
-
Sample Preparation: Prepare a solution of this compound at a working concentration (e.g., 100 µM) in your final experimental buffer or solvent system.
-
Stress Conditions: Dispense aliquots of this solution into separate vials and subject them to the following conditions for 4-24 hours. Include a control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate a vial at 60°C in the dark.
-
Photolytic Stress: Expose a vial to a UV lamp or direct sunlight at room temperature.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to the same final concentration.
-
Analyze all samples, including the control, by HPLC-UV (as per Appendix B).
-
-
Interpretation: Compare the chromatograms. The conditions that show the largest decrease in the parent peak and the appearance of new degradation peaks are the primary drivers of instability for your compound in that specific matrix. This knowledge allows you to focus your stabilization efforts effectively.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. Thiourea - 911Metallurgist [911metallurgist.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. Thiourea Silver Leaching - 911Metallurgist [911metallurgist.com]
- 7. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 8. p2infohouse.org [p2infohouse.org]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. osha.gov [osha.gov]
Technical Support Center: Purifying 1-(3-Phenylpropyl)-2-thiourea
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(3-Phenylpropyl)-2-thiourea (CAS: 93168-20-8). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and achieve high purity for your compound, which is critical for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what impurities should I anticipate?
A1: The most prevalent synthesis involves the reaction of 3-phenylpropylamine with an isothiocyanate source. This is a robust method, but several impurities can arise. Understanding these is the first step to a successful purification strategy. The primary impurities include unreacted starting materials (3-phenylpropylamine), byproducts from the isothiocyanate reagent, and potentially symmetrical thioureas if the reaction conditions are not optimized[1]. Hydrolysis due to residual water can also lead to the corresponding urea derivative[1].
Table 1: Potential Impurities and Their Origin
| Impurity | Chemical Nature | Typical Origin | Recommended Initial Removal Step |
| 3-Phenylpropylamine | Basic | Unreacted starting material | Acid wash (e.g., dilute HCl) during workup |
| Isothiocyanate Reagent | Electrophilic | Unreacted starting material | Aqueous wash or reaction with a scavenger amine |
| N,N'-bis(3-phenylpropyl)thiourea | Non-polar | Side reaction | Column chromatography |
| 1-(3-Phenylpropyl)-2-urea | Polar | Hydrolysis of thiourea or isothiocyanate | Column chromatography or recrystallization |
Q2: What are the primary purification methods for a moderately polar compound like this compound?
A2: Given its moderate polarity (predicted XLogP3 ≈ 1.9-2.5) and crystalline nature (M.p. 111°C), the two most effective purification techniques are recrystallization and flash column chromatography[2][3]. The choice between them depends on the impurity profile. For removing minor, structurally similar impurities, recrystallization is often sufficient. For complex mixtures or removal of highly dissimilar impurities (e.g., very polar or non-polar contaminants), flash column chromatography is superior[4].
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below[5]. For this specific compound, solvents like isopropanol, ethanol, or mixtures such as ethyl acetate/hexane are excellent starting points. A systematic solvent screen using small amounts of your crude material is essential to identify the optimal system for achieving high recovery and purity[5].
Purification Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying issues and actionable solutions.
Problem 1: My crude product is an intractable oil/gum after synthesis. How can I get it to solidify before purification?
Answer: An oily crude product often indicates the presence of significant impurities that are depressing the melting point of the mixture.
-
Causality: Residual solvent or low-melting impurities prevent the crystallization of the desired product.
-
Solution:
-
Initial Wash: Begin by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This will often wash away non-polar impurities and can induce crystallization.
-
Acid-Base Extraction: If you suspect unreacted 3-phenylpropylamine is the main culprit, dissolve the oil in a water-immiscible solvent (e.g., ethyl acetate) and perform an aqueous acid wash (e.g., 1M HCl). This will protonate the amine, pulling it into the aqueous layer. Neutralize the organic layer with a brine wash and dry it thoroughly before concentrating the solvent[6].
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil can provide a nucleation site to initiate crystallization[7].
-
Problem 2: During recrystallization, my compound "oils out" instead of forming crystals. What's going wrong and how do I fix it?
Answer: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Causality: This typically occurs for one of two reasons:
-
The boiling point of your recrystallization solvent is higher than the melting point of your compound (or the melting point of the impure mixture). The melting point of pure this compound is 111°C[3].
-
The solution is being cooled too rapidly, not allowing sufficient time for crystal nucleation and growth[7].
-
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to ensure the solution is not supersaturated upon initial cooling[7].
-
Slow Cooling: Allow the flask to cool slowly on the benchtop, undisturbed. Insulating the flask with glass wool or placing it within a larger beaker of warm water can further slow the cooling rate. Only after the solution has reached room temperature and crystals have begun to form should you move it to an ice bath to maximize yield[7].
-
Change Solvent System: If the problem persists, your solvent may be unsuitable. Switch to a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethanol) at high temperature, then slowly add a "poor" solvent (like water or hexane) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
-
Problem 3: I'm getting poor separation and streaking on my silica gel column. How can I improve my column chromatography?
Answer: Poor separation is usually a result of an improper solvent system, incorrect column packing, or compound stability issues on silica.
-
Causality:
-
Streaking: Can be caused by the compound being too polar for the chosen mobile phase, leading to strong, slow-dissociating interactions with the silica. It can also be a sign of acidic impurities or compound decomposition on the acidic silica gel surface.
-
Poor Separation (Low Resolution): The polarity of your mobile phase is not optimized to differentiate between your product and the impurities.
-
-
Solution:
-
Optimize Mobile Phase with TLC: Before running a column, always identify the best solvent system using Thin-Layer Chromatography (TLC). The ideal system will give your product an Rf value of 0.25-0.35 . Test various mixtures, such as ethyl acetate/hexanes or dichloromethane/methanol.
-
Mitigate Streaking: If streaking occurs, try adding a small amount (0.5-1%) of a polar modifier to your mobile phase. For a neutral/basic compound like a thiourea, adding triethylamine can neutralize active sites on the silica gel and improve peak shape. If your compound is acidic, adding acetic acid can have a similar effect.
-
Proper Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase before loading. Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This technique often results in sharper bands and better separation.
-
Visual Workflow for Purification Strategy
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting the appropriate purification method.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from Isopropanol
This protocol is ideal for purifying material that is already >90% pure and needs a final polishing step.
-
Materials:
-
Crude this compound
-
Isopropanol (ACS Grade or higher)
-
Activated Charcoal (optional, for color removal)
-
Celpure® or filter aid (optional)
-
-
Equipment:
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum source
-
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol, just enough to create a slurry.
-
Heating: Heat the mixture to a gentle reflux with stirring. Add more isopropanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield[7].
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them[5].
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation[7].
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
This protocol is designed for separating complex mixtures where recrystallization is ineffective.
-
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Ethyl Acetate and Hexanes (HPLC Grade)
-
Triethylamine (optional)
-
-
Equipment:
-
Glass chromatography column
-
TLC plates and developing chamber
-
Fraction collector or test tubes
-
Rotary evaporator
-
-
Procedure:
-
TLC Analysis: Determine the optimal mobile phase. A good starting point is 20-30% Ethyl Acetate in Hexanes. The target Rf for the product should be ~0.3.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor the elution process by TLC.
-
Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the mobile phase (e.g., from 10% to 40% Ethyl Acetate) to elute your compound and then any more polar impurities.
-
Fraction Analysis: Combine the fractions that contain the pure product as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Recrystallization: A Visual Guide
Caption: A step-by-step guide to troubleshooting common recrystallization issues.
References
Side reactions in the synthesis of phenylpropyl thioureas.
Introduction: The synthesis of N-substituted and N,N'-disubstituted phenylpropyl thioureas is a cornerstone in medicinal chemistry and drug development. These scaffolds are prevalent in a wide array of biologically active compounds. The most direct and common synthetic route involves the nucleophilic addition of a primary or secondary amine to 3-phenylpropyl isothiocyanate. While theoretically straightforward, this reaction is often plagued by side reactions and impurities that can complicate synthesis and purification, impacting yield and purity.
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of phenylpropyl thioureas, structured in a practical question-and-answer format for researchers and development professionals.
Core Synthesis Pathway: Amine-Isothiocyanate Coupling
The fundamental reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. This forms a zwitterionic intermediate that quickly undergoes proton transfer to yield the final thiourea product.[1] This reaction is typically efficient and high-yielding under mild conditions.[2]
Caption: General synthesis of N,N'-disubstituted phenylpropyl thioureas.
Troubleshooting and FAQs
This section addresses the most common challenges observed during the synthesis of phenylpropyl thioureas.
Q1: My reaction yield is unexpectedly low or the reaction failed entirely. What are the likely causes?
Low yields are the most frequently reported issue and can stem from several factors, primarily related to the stability and reactivity of the starting materials.[3]
Potential Cause 1: Degradation of 3-Phenylpropyl Isothiocyanate Isothiocyanates are susceptible to degradation, particularly in the presence of moisture, heat, or light.[3] Aqueous environments can cause hydrolysis, and their stability in various buffers can be limited.[4]
-
Expert Recommendation: Always use freshly prepared or recently purchased 3-phenylpropyl isothiocyanate. If its purity is in doubt, it should be purified before use. Store the reagent in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).[3]
Potential Cause 2: Low Nucleophilicity of the Amine The reaction rate is highly dependent on the nucleophilic character of the amine. Amines substituted with electron-withdrawing groups (e.g., nitroanilines) are significantly less reactive.[5]
-
Expert Recommendation: For poorly nucleophilic amines, consider adding a non-nucleophilic base, such as triethylamine, to deprotonate a small fraction of the amine, thereby increasing its reactivity. Alternatively, increasing the reaction temperature or prolonging the reaction time can help drive the reaction to completion.[3]
Potential Cause 3: Steric Hindrance Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing the reaction rate.
-
Expert Recommendation: To overcome steric barriers, increasing the reaction temperature is often effective. Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.[3][6]
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low/No Yield | Degradation of isothiocyanate | Use fresh/purified reagent; store properly.[3] | Improved yield and fewer side products. |
| Low amine nucleophilicity | Add a non-nucleophilic base; increase temperature.[3][5] | Increased conversion to the desired product. | |
| Steric hindrance | Increase temperature; prolong reaction time; use microwave irradiation.[3][6] | Overcomes steric barriers, leading to higher conversion. |
Q2: I'm trying to synthesize an unsymmetrical thiourea, but I'm seeing a significant amount of a symmetrical byproduct. Why is this happening?
This is a classic problem when the isothiocyanate is generated in situ from an amine and a thiocarbonyl source (like carbon disulfide) before the addition of a second, different amine.
Cause: Premature Reaction of In-Situ Generated Isothiocyanate If 3-phenylpropylamine is reacted with a reagent like CS₂ to form 3-phenylpropyl isothiocyanate in the first step, any unreacted 3-phenylpropylamine can then react with the newly formed isothiocyanate. This leads to the formation of the undesired symmetrical N,N'-bis(3-phenylpropyl)thiourea.
-
Expert Recommendation: Employ a carefully controlled two-step, one-pot method. Ensure the complete conversion of the initial amine to the isothiocyanate before adding the second amine. This can be monitored using techniques like Thin Layer Chromatography (TLC). Careful control over stoichiometry is crucial to avoid having excess starting amine.[3]
Caption: Formation pathway of symmetrical thiourea byproduct.
Q3: My final product is contaminated with the corresponding urea. Where is this oxygen coming from?
The formation of a urea (R-NH-C(O)-NH-R') instead of a thiourea (R-NH-C(S)-NH-R') is typically due to the presence of water or oxidizing conditions.
Cause: Hydrolysis or Oxidative Desulfurization Thioureas can be converted to their urea analogs through desulfurization. This can happen if water is present in the reaction, especially under acidic or basic conditions with heating.[3] The isothiocyanate starting material itself can also hydrolyze in the presence of water to form an amine, which can lead to other side products. Furthermore, certain reagents or conditions can cause oxidative desulfurization of the thiourea product.[7][8]
-
Expert Recommendation: Ensure strictly anhydrous (dry) reaction conditions. Use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. If an aqueous workup is necessary, perform it at a low temperature and minimize the contact time. Avoid any unnecessary oxidizing agents.
Experimental Protocols
General Protocol for the Synthesis of N-(3-Phenylpropyl)-N'-aryl/alkyl-thiourea
This protocol describes a general method for reacting 3-phenylpropyl isothiocyanate with a primary amine.
Materials:
-
3-Phenylpropyl isothiocyanate (1.0 eq.)
-
Primary amine (1.0-1.1 eq.)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0-1.1 equivalents) in a suitable anhydrous solvent.
-
To this stirred solution, add 3-phenylpropyl isothiocyanate (1.0 equivalent) at room temperature. The addition can be done dropwise if the reaction is noticeably exothermic.[3]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the limiting reactant (usually the isothiocyanate) is consumed.
-
If the reaction is sluggish due to low amine nucleophilicity or steric hindrance, it can be gently heated (e.g., to 40-50 °C).[3]
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by one of the following methods:
Caption: Standard workflow for phenylpropyl thiourea synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. reddit.com [reddit.com]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 1-(3-Phenylpropyl)-2-thiourea Assay Interference and Artifacts
Welcome to the technical support guide for researchers encountering challenges with 1-(3-Phenylpropyl)-2-thiourea in experimental assays. This resource is designed to provide in-depth troubleshooting advice, mechanistic explanations, and practical protocols to help you identify and mitigate assay interference and artifacts caused by this compound.
Introduction: The Challenge of Promiscuous Bioactivity
This compound belongs to a class of compounds containing a thiourea moiety. While such compounds are explored in various biological contexts, the thiourea functional group is a well-documented source of assay interference.[1][2][3] These types of molecules are often categorized as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screens (HTS) by interacting non-specifically with numerous biological targets.[4][5] This guide will dissect the common issues associated with this compound and provide strategies to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My primary screen identified this compound as a potent "hit." Why should I be cautious?
A1: Caution is warranted because the thiourea functional group within this compound is a known reactive moiety.[1][2] Such compounds frequently exhibit promiscuous activity by non-specific mechanisms rather than by specifically binding to your intended target.[4] This can lead to a significant investment of time and resources in pursuing a false-positive result.[5] The most common issue is covalent modification of proteins, particularly through reaction with cysteine residues.[1][2][3]
Q2: What are the most likely mechanisms of assay interference for this compound?
A2: Based on its chemical structure, this compound is likely to interfere with assays through several mechanisms:
-
Thiol Reactivity: The thiourea group can react with cysteine residues on proteins, forming covalent adducts. This is a primary cause of promiscuous enzyme inhibition and assay interference.[1][2][6]
-
Redox Cycling: Some thiourea-containing compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5] This can disrupt cellular assays or directly modify assay components.
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false-positive signals.[7]
-
Chelation: While less common for this specific structure, some compounds can interfere by chelating metal ions that are essential for enzyme function or assay signal generation.[1]
Q3: I'm observing inconsistent results with this compound. Could this be related to interference?
A3: Yes, inconsistent results are a hallmark of assay artifacts. The reactivity of this compound can be sensitive to assay conditions such as buffer composition, pH, and incubation time. For instance, the rate of covalent modification can vary, leading to poor reproducibility.
Q4: Are there computational tools to predict if a compound is a PAIN?
A4: Yes, several computational filters and cheminformatics tools are available to flag potential PAINS based on substructure matching.[4] It is highly recommended to run the structure of this compound through a PAINS filter. However, be aware that while these filters are useful, they are not infallible and should be used in conjunction with experimental validation.[4]
Troubleshooting Guides
Guide 1: Investigating Thiol Reactivity
The primary concern with this compound is its potential to react with sulfhydryl groups. Here’s how to investigate and mitigate this issue.
Visualizing the Mechanism: Covalent Modification
Caption: Covalent modification of a protein by this compound.
Experimental Protocol: Thiol Scavenging Assay
This experiment assesses if the observed activity of your compound is diminished in the presence of a competing thiol, which would suggest a thiol-reactive mechanism.
Objective: To determine if dithiothreitol (DTT) can abrogate the inhibitory effect of this compound.
Materials:
-
This compound stock solution
-
Your standard assay buffer
-
Dithiothreitol (DTT)
-
All other components of your primary assay
Procedure:
-
Prepare your standard assay reactions.
-
Create a parallel set of reactions where the assay buffer is supplemented with 1-5 mM DTT.[6]
-
Add this compound to both sets of reactions at its effective concentration (e.g., IC₅₀).
-
Include appropriate controls (e.g., no compound, DTT only).
-
Incubate and measure the assay readout as you normally would.
Data Interpretation:
| Condition | Expected Outcome if Thiol-Reactive | Interpretation |
| Compound alone | Inhibition of assay signal | Apparent "hit" activity |
| Compound + DTT | Reduced or no inhibition | The compound's activity is likely due to thiol reactivity.[6] |
Guide 2: Assessing for Redox Activity
Redox-active compounds can generate hydrogen peroxide (H₂O₂), which can interfere with many biological assays.[8]
Workflow for Identifying Redox Activity
Caption: Workflow for identifying redox-active compound interference.
Protocol: Horseradish Peroxidase-Phenol Red (HRP-PR) Assay
This assay is a robust method to detect in situ H₂O₂ production by a test compound.[8]
Objective: To quantify H₂O₂ production from this compound.
Materials:
-
Horseradish Peroxidase (HRP)
-
Phenol Red
-
Your assay buffer
-
This compound
-
Hydrogen peroxide (for standard curve)
-
Plate reader capable of measuring absorbance at ~610 nm
Procedure:
-
Prepare a working solution of HRP and Phenol Red in your assay buffer.
-
Add this compound to the wells of a microplate at various concentrations.
-
Add the HRP/Phenol Red solution to the wells.
-
Incubate for a set period (e.g., 30 minutes).
-
Measure the absorbance at ~610 nm.
-
Generate a standard curve using known concentrations of H₂O₂.
Data Interpretation: An increase in absorbance in the presence of the compound indicates H₂O₂ production, confirming redox activity.[8]
Guide 3: Orthogonal and Counter-Screening Assays
A critical step in validating a hit is to test it in an orthogonal assay that has a different detection method or mechanism.
Strategy for Hit Validation
-
Orthogonal Assay: If your primary assay measures fluorescence, an orthogonal assay might use luminescence, absorbance, or a direct measure of product formation (e.g., HPLC-MS). A true hit should be active in both assays, while an artifact is often technology-specific.[7]
-
Target-Based Dialysis: To test for irreversible binding (a hallmark of covalent modifiers), you can incubate your target protein with this compound, then remove the unbound compound by dialysis.[6] If the protein's activity remains inhibited after dialysis, this suggests covalent modification.[6]
Summary of Key Characteristics and Troubleshooting
| Interference Mechanism | Key Indicators | Recommended Action |
| Thiol Reactivity | Activity is sensitive to DTT or other thiols. | Perform thiol scavenging assay. Consider target-based dialysis.[6] |
| Redox Activity | Inconsistent results; activity in cell-based assays. | Use HRP-PR assay to detect H₂O₂ production.[8] |
| Aggregation | Steep dose-response curves; sensitivity to detergents. | Add non-ionic detergents (e.g., 0.01% Triton X-100) to the assay buffer. |
| Fluorescence Interference | Compound has intrinsic fluorescence at assay wavelengths. | Pre-read plates for compound fluorescence before adding assay reagents.[7] |
By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can confidently assess whether this compound is a genuine bioactive compound or an experimental artifact, thereby ensuring the integrity and progression of their drug discovery and development projects.
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Semantic Scholar [semanticscholar.org]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Handling 1-(3-Phenylpropyl)-2-thiourea in Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3-Phenylpropyl)-2-thiourea. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the effective use of this compound in biological assays. Our goal is to equip you with the necessary knowledge to ensure experimental success, from initial handling and solubilization to troubleshooting complex results.
Thiourea derivatives are a versatile class of organosulfur compounds with a wide spectrum of biological activities, including potential anticancer, antioxidant, and anti-inflammatory properties.[1] this compound is an intriguing member of this family for screening and development. However, like many small molecule inhibitors, its physical properties and interactions within biological systems require careful consideration to generate reliable and reproducible data. This guide follows a logical workflow, addressing common questions and challenges in a direct, question-and-answer format.
Part 1: Compound Characteristics and Safe Handling
This section covers the fundamental properties of this compound and the essential safety protocols required for its handling. Adherence to these guidelines is critical for personnel safety and maintaining compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the basic properties of the compound is the first step in proper experimental design. Key identifiers and characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 93168-20-8 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂S | [2][4][5] |
| Molecular Weight | 194.30 g/mol | [2][3][4] |
| Melting Point | 111 °C | [3][4] |
| Appearance | White to beige crystalline powder | [4][6] |
| XLogP3 | ~2.5 | [3] |
The XLogP3 value suggests moderate lipophilicity, indicating that the compound will likely have poor solubility in aqueous solutions.
Q2: What are the primary safety precautions for handling thiourea-based compounds?
Thiourea and its derivatives are classified as hazardous materials and must be handled with care.[7][8] The primary risks include toxicity upon ingestion, skin irritation, and respiratory irritation.[4][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[9][10] When handling the powder outside of a chemical fume hood, a dust respirator is required to prevent inhalation.[8]
-
Ventilation: Handle the solid compound and prepare high-concentration stock solutions in a certified chemical fume hood to minimize exposure to dust and vapors.[7][11]
-
Handling Procedures: Avoid all personal contact, including inhalation and skin contact.[10] Do not eat, drink, or smoke in the laboratory.[12] After handling, wash hands thoroughly with soap and water.[10]
-
Spill Management: In case of a minor spill, dampen the powder with water to prevent dusting and sweep it into a suitable container for disposal.[10] For major spills, evacuate the area and alert emergency personnel.[10]
-
First Aid:
Q3: How should I properly store the solid compound and its stock solutions?
Proper storage is crucial for maintaining the stability and activity of the compound.
-
Solid Compound: Store the original container in a cool, dry, and well-ventilated area, tightly sealed to protect from moisture and light.[10][11] Keep it away from incompatible materials such as strong oxidizing agents.[11]
-
Stock Solutions: High-concentration stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[15] Store these aliquots at -20°C or -80°C for long-term stability. A solution stored at -80°C can be stable for up to a year.[16]
Part 2: Solution Preparation and Assay Setup
Inaccurate concentration due to poor solubility is one of the most common reasons for the apparent inactivity of small molecule inhibitors.[15] This section provides a validated protocol for preparing solutions and a workflow for ensuring success.
Q4: How do I prepare a high-concentration stock solution of this compound?
The compound's low aqueous solubility necessitates the use of an organic solvent for the primary stock solution. Anhydrous, high-purity DMSO is the recommended solvent.[15]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Pre-Weigh: Accurately weigh a small amount of this compound powder (e.g., 1.94 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: In a chemical fume hood, add the calculated volume of anhydrous DMSO to achieve the desired concentration. For 1.94 mg of compound (MW = 194.3 g/mol ), add 1 mL of DMSO to yield a 10 mM stock solution.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Q5: The compound precipitates when I add it to my aqueous cell culture medium. What should I do?
This is a common challenge due to the compound's hydrophobicity. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution, drastically reducing its effective concentration.[10]
Troubleshooting & Best Practices for Aqueous Dilutions:
-
Serial Dilution: Instead of a large, single-step dilution, perform serial dilutions. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, then add this to the medium.
-
Vortex While Adding: Add the DMSO stock dropwise to the aqueous buffer while vortexing gently. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Solubility Test: Before a critical experiment, perform a simple solubility test. Prepare your highest desired concentration in the final assay medium, incubate under assay conditions (e.g., 37°C) for 1-2 hours, and visually inspect for precipitation against a dark background.[15]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is not toxic to your cells. This is a critical parameter. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[15][17]
Caption: Workflow for preparing assay-ready solutions.
Part 3: Troubleshooting Biological Assays
Even with proper handling, experimental results can be confounding. This section addresses common issues encountered during biological assays with small molecule inhibitors.
Q6: I am not observing any effect of the compound in my assay. What are the common reasons for this inactivity?
A lack of an observable effect is a frequent issue in screening campaigns. A systematic troubleshooting approach is necessary to pinpoint the cause.[18]
-
Compound-Related Issues:
-
Solubility: The compound may have precipitated out of the assay medium, as discussed in Q5. The effective concentration is far lower than the calculated concentration.
-
Integrity: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. Use a fresh aliquot.[15]
-
-
Assay-Related Issues:
-
Biological System Issues:
-
Target Expression: The target protein may not be present or may be expressed at very low levels in your chosen cell line.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell density or poor health can mask the effects of a compound.[17]
-
Compensatory Mechanisms: The biological pathway may have redundant or compensatory mechanisms that overcome the inhibition.
-
Caption: Decision tree for troubleshooting assay inactivity.
Q7: I'm observing significant cell death. How do I distinguish specific activity from general cytotoxicity?
This is a critical step in drug development. Off-target cytotoxicity can easily be misinterpreted as a desired phenotypic effect.[17]
-
Determine the Cytotoxic Threshold: First, run a broad-dose cytotoxicity assay (e.g., MTT, resazurin, or trypan blue exclusion) to determine the concentration range where the compound is non-toxic.
-
Separate Cytotoxicity from Function: Conduct your functional assays at concentrations at or below this non-toxic threshold. This ensures you are observing specific inhibitory effects rather than consequences of cell death.[17]
-
Use a Positive Control for Cytotoxicity: Include a known cytotoxic agent (e.g., staurosporine) in your viability assays as a positive control.
-
Dose-Response Relationship: A specific, on-target effect should ideally show a clear sigmoidal dose-response curve, whereas abrupt cell death at a specific concentration may indicate non-specific toxicity.[19]
General Protocol: Determining Cytotoxic Threshold with a Resazurin-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density to ensure they are in logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium. The range should be wide, for example, from 200 µM down to the low micromolar or nanomolar range.
-
Controls: Include wells for "untreated" (cells + medium), "vehicle control" (cells + medium with the highest final DMSO concentration), and "positive control" (cells + a known cytotoxic agent).
-
Incubation: Remove the old medium from the cells and add the compound dilutions and controls. Incubate for a relevant period (e.g., 48 or 72 hours).
-
Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's protocol and incubate for 1-4 hours until a color change is observed.
-
Measurement: Measure fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells (set to 100% viability) and plot cell viability versus log[concentration] to determine the concentration at which viability drops significantly.
Q8: My IC₅₀ values are inconsistent between experiments. What could be the cause?
Variability in IC₅₀ values is a common problem that undermines data confidence. The source of this variability often lies in subtle inconsistencies in experimental setup.[17]
| Potential Cause | Recommended Action |
| Cell Passage Number | Use cells within a consistent, low-passage number range. High passage numbers can lead to genetic drift and altered sensitivity.[17] |
| Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Confluency at the time of readout should be consistent. |
| Compound Solubility | Always visually inspect working solutions for precipitates. Prepare fresh dilutions for each experiment from a validated frozen stock.[17] |
| Incubation Time | Standardize the incubation time with the inhibitor across all experiments, as the effect can be time-dependent.[17] |
| Reagent Variability | Use the same lot of media, serum, and assay reagents for a set of comparative experiments. |
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Phenyl-2-thiourea, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. scribd.com [scribd.com]
- 9. annexechem.com [annexechem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 19. resources.biomol.com [resources.biomol.com]
Modifying reaction conditions for phenylpropyl thiourea synthesis.
Technical Support Center: Synthesis of Phenylpropyl Thiourea
Welcome to the technical support center for the synthesis of phenylpropyl thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for modifying reaction conditions.
Overview of Phenylpropyl Thiourea Synthesis
The most common and efficient method for synthesizing N,N'-disubstituted thioureas, including phenylpropyl thiourea, is the reaction of an isothiocyanate with a primary or secondary amine.[1] In this case, 3-phenylpropyl isothiocyanate is reacted with an appropriate amine, or phenyl isothiocyanate is reacted with 3-phenylpropylamine. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.[2] This reaction is generally high-yielding and proceeds under mild conditions.[3]
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate. The resulting intermediate then undergoes proton transfer to form the stable thiourea product.[2]
Caption: General mechanism of thiourea formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent and temperature for this reaction?
A1: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.[1][4] The reaction is often carried out at room temperature.[1] However, gentle heating can be applied if the reaction is slow, particularly if steric hindrance is a factor.[1] Some protocols suggest cooling the reaction to 0-5 °C during the addition of the amine to control any exothermic processes.[3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reactant and the appearance of the product spot.
Q3: What are the common methods for purifying the final product?
A3: Once the reaction is complete, the product can often be isolated by concentrating the reaction mixture under reduced pressure.[1] If the product precipitates, it can be collected by filtration.[5] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[1][4][5] An acid-base workup can also be an effective purification step if the product and impurities have different acid-base properties.[4]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times, sometimes from hours to minutes, and can also improve yields, especially in cases of steric hindrance.[1][4]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of phenylpropyl thiourea and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Degradation of isothiocyanate. | Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment.[1] |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines, consider adding a non-nucleophilic base like triethylamine to activate the amine.[1][6] Increasing the reaction temperature can also help drive the reaction forward.[4] | |
| Steric hindrance. | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can be effective in overcoming steric barriers.[1] | |
| Formation of Side Products | Reaction of the isothiocyanate with the starting amine to form a symmetrical thiourea (in cases of unsymmetrical synthesis). | Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1] |
| Impurities in starting materials. | Ensure the purity of your amine and isothiocyanate. Use freshly distilled or purified reagents.[4] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | If direct precipitation or crystallization fails, column chromatography is a reliable method for purification.[4] You can also try inducing precipitation by adding a non-polar solvent like n-heptane after concentrating the reaction mixture.[3] |
| Product is contaminated with unreacted starting materials. | Unreacted amine or isothiocyanate can often be removed by washing with a dilute acid or base during the workup, or by column chromatography.[4] |
digraph "Troubleshooting_Thiourea_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];// Start Start [label="Low Yield or Impurities?", shape=diamond, fillcolor="#FBBC05"]; // Potential Causes Cause1 [label="Degraded Isothiocyanate"]; Cause2 [label="Low Amine Nucleophilicity"]; Cause3 [label="Steric Hindrance"]; Cause4 [label="Side Reactions"]; Cause5 [label="Purification Issues"]; // Solutions Sol1 [label="Use fresh/purified isothiocyanate.\nStore properly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Add non-nucleophilic base (e.g., TEA).\nIncrease temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Increase temperature/time.\nUse microwave irradiation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4 [label="Control stoichiometry.\nUse two-step, one-pot method.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol5 [label="Use column chromatography.\nTry anti-solvent precipitation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Connections Start -> Cause1 [label="Check Reagents"]; Start -> Cause2 [label="Check Reactivity"]; Start -> Cause3 [label="Check Structure"]; Start -> Cause4 [label="Analyze Byproducts"]; Start -> Cause5 [label="Isolation Problems"]; Cause1 -> Sol1; Cause2 -> Sol2; Cause3 -> Sol3; Cause4 -> Sol4; Cause5 -> Sol5;
}
Caption: Troubleshooting flowchart for thiourea synthesis.
Detailed Experimental Protocols
Protocol 1: General Synthesis of Phenylpropyl Thiourea from 3-Phenylpropylamine and Phenyl Isothiocyanate
Materials:
-
3-Phenylpropylamine
-
Phenyl isothiocyanate
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[3][4]
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpropylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add phenyl isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature.[1] The addition can be done dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography as needed.[1]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude phenylpropyl thiourea
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Determine a suitable solvent where the thiourea derivative is sparingly soluble at room temperature but completely soluble at an elevated temperature.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath after reaching room temperature.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and dry them thoroughly.[5]
References
Preventing degradation of 1-(3-Phenylpropyl)-2-thiourea during experiments
Welcome to the Technical Support Center for 1-(3-Phenylpropyl)-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and use of this compound in experimental settings. As Senior Application Scientists, we have compiled this guide to address common challenges and ensure the integrity of your research by preventing compound degradation.
I. Troubleshooting Guide: Experimental Observations
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Question: I'm observing a loss of potency or inconsistent results with my this compound samples over time. What could be the cause?
Answer:
Loss of potency is a primary indicator of compound degradation. This compound, like other thiourea derivatives, is susceptible to degradation through several pathways, primarily oxidation and desulfurization.[1][2]
Potential Causes and Solutions:
-
Oxidation: The sulfur atom in the thiourea moiety is readily oxidized by atmospheric oxygen, peroxides, or other oxidizing agents present in your experimental system.[1][3] This can lead to the formation of various products, including the corresponding urea derivative, which is often inactive.
-
Solution:
-
Inert Atmosphere: Prepare and handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents. Avoid solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether).
-
Avoid Oxidizing Agents: Scrutinize your experimental protocol for any potential oxidizing agents and consider substitutes if possible.
-
-
-
Desulfurization: This process involves the removal of the sulfur atom, often leading to the formation of a carbodiimide.[4][5] This can be promoted by certain metals or high temperatures.
-
Solution:
-
Chelating Agents: If metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA might be beneficial, provided it doesn't interfere with your experiment.
-
Temperature Control: Avoid excessive heat during sample preparation and storage.
-
-
-
pH Instability: The stability of thiourea derivatives can be pH-dependent.[6] Both strongly acidic and strongly basic conditions can promote hydrolysis or other degradation pathways.
-
Solution:
-
pH Optimization: If your experimental conditions permit, maintain the pH of your solutions within a neutral to slightly acidic range. Buffer your solutions if necessary.
-
Forced Degradation Study: To understand the specific pH sensitivity of your compound, consider performing a forced degradation study under various pH conditions.[7][8]
-
-
Question: My analytical chromatography (HPLC, LC-MS) shows unexpected peaks in my this compound sample. How can I identify if these are degradation products?
Answer:
The appearance of new peaks is a strong indication of degradation or the presence of impurities. A systematic approach is necessary to identify the source of these peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Detailed Steps:
-
Analyze Controls: Always run a solvent blank and a freshly prepared, high-purity standard of this compound. This helps differentiate between solvent/system peaks, impurities from the starting material, and true degradants.
-
Forced Degradation Study: To confirm that the unknown peaks are degradation products, you can perform a forced degradation study.[8][9] This involves intentionally exposing your compound to harsh conditions to accelerate degradation.
Protocol: Forced Degradation Study
Objective: To generate and identify potential degradation products of this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Heat a separate aliquot of the stock solution at 60-80°C.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). If no degradation is observed, the temperature or duration can be increased.[8]
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control. New peaks that appear in the stressed samples are likely degradation products.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its solutions?
Answer: Proper storage is critical to maintaining the stability and shelf-life of your compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | Low temperatures slow down potential solid-state degradation. Protection from light and moisture prevents photo-degradation and hydrolysis. |
| Solutions | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C or -80°C under an inert atmosphere (argon or nitrogen). | Thiourea derivatives are generally less stable in solution.[6] Freezing minimizes degradation kinetics, and an inert atmosphere prevents oxidation. |
Q2: What are the primary degradation pathways for this compound?
Answer: The main degradation pathways are oxidation and desulfurization.
Caption: Major degradation pathways of this compound.
-
Oxidation to Urea: This is a common pathway where the thione (C=S) group is converted to a carbonyl (C=O) group, forming the corresponding urea analog.[1][10] This can occur in the presence of various oxidants, including hydrogen peroxide.[11]
-
Desulfurization to Carbodiimide: This pathway involves the elimination of the sulfur atom to form a reactive carbodiimide intermediate.[5] This process can be facilitated by heat or the presence of certain metal catalysts.[4]
Q3: Are there any solvents or reagents that are incompatible with this compound?
Answer: Yes, several classes of solvents and reagents should be used with caution.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and chromates will readily oxidize the thiourea moiety.[3][12]
-
Strong Acids and Bases: Extreme pH conditions can catalyze hydrolysis and other degradation reactions.[2]
-
Certain Metal Ions: Heavy metal ions can form complexes with the sulfur atom, which may catalyze degradation.[13] Thiourea derivatives are known to be excellent ligands for various metals.[14]
-
Peroxide-Forming Solvents: Ethers (like THF, diethyl ether) and other solvents can form explosive peroxides over time. These peroxides can act as potent oxidizing agents. Always use fresh, inhibitor-free, or recently tested solvents.
Q4: How can I confirm the identity and purity of my this compound starting material?
Answer: It is crucial to verify the quality of your starting material before beginning experiments.
-
Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]
-
HPLC: Assesses the purity of the compound and can detect non-volatile impurities. A single, sharp peak is indicative of high purity.
-
Melting Point: A sharp melting point close to the literature value (111°C) suggests high purity.[16][17]
-
-
Certificate of Analysis (CofA): Always review the CofA provided by the supplier. It contains lot-specific data on purity and identity.
By understanding the chemical vulnerabilities of this compound and implementing these preventative and troubleshooting measures, you can ensure the reliability and reproducibility of your experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiourea - 911Metallurgist [911metallurgist.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
- 15. scbt.com [scbt.com]
- 16. echemi.com [echemi.com]
- 17. This compound [oakwoodchemical.com]
Technical Support Center: Optimizing Cell Permeability for 1-(3-Phenylpropyl)-2-thiourea
Welcome to the technical support center for 1-(3-Phenylpropyl)-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for cell permeability experiments involving this compound. As Senior Application Scientists, we've structured this guide to not only provide protocols but to also explain the underlying principles to empower you to make informed decisions in your research.
Understanding Cell Permeability of Small Molecules
Effective cell permeability is a critical factor for the biological activity of any intracellularly-acting compound. For this compound to reach its target within the cell, it must efficiently cross the cell membrane. The permeability of a small molecule is governed by a variety of physicochemical properties.
Based on its structure, this compound has a molecular weight of 194.30 g/mol and a predicted XlogP (a measure of lipophilicity) of 1.9.[1] These properties generally align with Lipinski's "Rule of 5," which suggests a higher likelihood of good membrane permeability and oral bioavailability for small molecules.[2] However, these are only predictive measures, and experimental validation is essential.
Thiourea and its derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] Optimizing their delivery into cells is key to unlocking their therapeutic potential.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise during your work with this compound.
Q1: My this compound shows high potency in a biochemical (cell-free) assay, but low efficacy in a cell-based assay. What could be the reason?
A discrepancy between biochemical and cellular assay results often points to issues with cell permeability.[6] Several factors could be at play:
-
Low Passive Permeability: Despite favorable predicted properties, the molecule may not efficiently diffuse across the cell's lipid bilayer.
-
Active Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[6]
-
Poor Aqueous Solubility: The compound might precipitate in the aqueous cell culture medium, reducing the effective concentration that can interact with the cells.
-
Compound Instability: The molecule may degrade in the assay buffer under the experimental conditions of pH and temperature.
-
Cytotoxicity: At the concentrations used, the compound might be toxic to the cells, leading to a decrease in cell viability that could be misinterpreted as low efficacy.
Q2: How can I get a preliminary assessment of my compound's passive permeability?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, high-throughput initial screen for passive permeability.[7][8] This cell-free assay measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[9] It is a cost-effective way to rank compounds based on their passive diffusion characteristics.[10]
Q3: My compound shows good permeability in PAMPA, but still has low activity in my cell-based assay. What should I investigate next?
This scenario strongly suggests the involvement of active transport mechanisms, specifically active efflux.[6] Cell-based assays like the Caco-2 or MDCK permeability assays are the next logical step. These assays use monolayers of cells that express efflux transporters and can help you determine if your compound is being actively pumped out of the cells.[11][12]
Q4: What is the difference between the Caco-2 and MDCK permeability assays?
-
Caco-2 cells are derived from human colon adenocarcinoma and, when cultured as a monolayer, they differentiate to resemble the enterocytes of the small intestine.[13] They are considered the gold standard for predicting human oral drug absorption because they express a variety of transporters.[11][14] However, they require a longer culture time (around 21 days) to form a confluent monolayer.[15]
-
MDCK (Madin-Darby Canine Kidney) cells are of canine kidney origin.[16] They form monolayers more quickly than Caco-2 cells and are often used to assess passive permeability due to their lower expression of endogenous transporters.[17] A particularly useful variant is the MDCK-MDR1 cell line , which is engineered to overexpress the human P-gp efflux pump.[17][18] This makes it an ideal tool for specifically investigating if a compound is a P-gp substrate.[16]
Q5: How do I know if the cell monolayer in my Caco-2 or MDCK assay is intact?
The integrity of the cell monolayer is crucial for accurate permeability data. This is typically assessed by measuring the Transepithelial Electrical Resistance (TEER).[19][20] A high TEER value indicates the formation of tight junctions between the cells, forming a barrier to the free passage of ions.[19] Another method is to measure the leakage of a fluorescent marker with low permeability, such as Lucifer yellow.[9][16]
Troubleshooting Guides
Scenario 1: Low Permeability Observed in PAMPA
If this compound shows low permeability in the PAMPA assay, it suggests that its passive diffusion across a lipid membrane is poor.
Troubleshooting Steps:
-
Optimize Formulation: Poor aqueous solubility can lead to artificially low permeability readings.
-
Decrease Concentration: Lower the concentration of the compound in the donor well.
-
Increase Co-solvent: Carefully increase the percentage of a co-solvent like DMSO in the donor solution, ensuring it does not compromise the integrity of the artificial membrane.[6]
-
-
Assess Compound Stability: Verify the stability of this compound in the assay buffer at the experimental pH and temperature.
-
Consider Formulation Strategies: If poor solubility is the root cause, formulation strategies such as the use of lipid-based delivery systems or nanoparticles could be explored to enhance solubility and, consequently, permeability.[21][22][23]
Scenario 2: High Permeability in PAMPA, but Low Permeability in Caco-2 Assay
This is a classic sign of active efflux. The compound can passively enter the cells, but it is being actively transported out.
Troubleshooting Steps:
-
Investigate Active Efflux: The primary suspect is that this compound is a substrate for an efflux transporter like P-gp.[6]
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[15]
-
Use P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[15] A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Consider Other Efflux Transporters: If P-gp inhibition does not fully restore permeability, other efflux transporters like Breast Cancer Resistance Protein (BCRP) might be involved.[15] Assays with specific inhibitors for these transporters can be performed.
Experimental Workflow for Permeability Assessment
The following diagram illustrates a logical workflow for assessing the cell permeability of this compound.
References
- 1. 1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. enamine.net [enamine.net]
- 11. ovid.com [ovid.com]
- 12. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 19. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 22. upm-inc.com [upm-inc.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Addressing Batch-to-Batch Variability of 1-(3-Phenylpropyl)-2-thiourea
Welcome to the Technical Support Center for 1-(3-Phenylpropyl)-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to batch-to-batch variability of this compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles to ensure the consistency and reliability of your experimental results.
Introduction to this compound Variability
This compound is a versatile molecule with applications in various research and development areas, including its role as a potential therapeutic agent and a building block in medicinal chemistry.[1][2] However, like many specialized organic compounds, its efficacy and reproducibility in experiments can be compromised by batch-to-batch variability. This guide will walk you through the common causes of this variability and provide you with the tools to diagnose and mitigate these issues effectively.
The primary sources of variability can be broadly categorized into three areas: synthesis and purity , physicochemical properties , and handling and storage . Addressing these areas systematically will enable you to maintain consistent quality across different batches of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Section 1: Synthesis and Purity-Related Issues
Question 1: We've observed a significant difference in the biological activity between two batches of this compound, even though the supplier's Certificate of Analysis (CoA) states >98% purity for both. What could be the cause?
Answer:
This is a common and challenging issue. While the overall purity might be high, the nature and quantity of minor impurities can have a profound impact on biological systems. Here’s a systematic approach to troubleshoot this:
1.1. Understanding the Synthetic Route and Potential Impurities:
The most common synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[3] In the case of this compound, this would be the reaction of 3-phenylpropylamine with a source of thiocyanate or the reaction of 3-phenylpropyl isothiocyanate with ammonia.
-
Potential Impurities from Starting Materials:
-
Unreacted 3-phenylpropylamine or 3-phenylpropyl isothiocyanate: These can compete in subsequent reactions or exhibit their own biological activity.
-
Impurities in the starting materials: Contaminants in the initial reagents can carry through the synthesis.
-
-
Potential Side-Products:
-
Symmetrical thioureas: If there are other amines present, you could form symmetrical thiourea byproducts.
-
Over-alkylation products: Depending on the reaction conditions, secondary reactions might occur.
-
1.2. In-depth Analytical Investigation:
A standard CoA purity assessment by a single method (e.g., HPLC-UV at a single wavelength) may not be sufficient to detect all relevant impurities. We recommend the following analytical protocol:
Protocol 1: Comprehensive Purity Analysis
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD):
-
Rationale: DAD allows you to analyze the spectral purity of your main peak. Co-eluting impurities with different UV spectra can be identified.
-
Suggested Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Detection: Monitor at a primary wavelength (e.g., 254 nm) and also collect spectra across a range (e.g., 200-400 nm).
-
-
Interpretation: Look for any changes in the UV spectrum across the peak. A non-homogenous spectrum indicates co-eluting impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Rationale: To identify the mass of any detected impurities, which can help in their structural elucidation.
-
Procedure: Use the same HPLC method as above, coupled to a mass spectrometer.
-
Interpretation: Compare the mass-to-charge ratio (m/z) of impurity peaks with potential side-products or starting materials.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities, even those that are not UV-active.
-
Procedure: Dissolve a precisely weighed amount of the batch in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire high-resolution spectra.
-
Interpretation: Look for small, unassigned peaks. The integration of these peaks relative to the main compound's peaks can provide a quantitative measure of the impurity.
-
1.3. Workflow for Investigating Purity-Related Variability
Caption: Workflow for investigating purity-related batch variability.
Section 2: Physicochemical Property-Related Issues
Question 2: We are experiencing issues with the solubility of this compound. Some batches dissolve readily in our DMSO stock solution, while others form a precipitate or a hazy solution. Why is this happening?
Answer:
This issue often points towards polymorphism or the presence of insoluble impurities.
2.1. The Role of Polymorphism:
Polymorphism is the ability of a compound to exist in multiple crystalline forms.[4] These different forms can have distinct physicochemical properties, including solubility and dissolution rate.[5][6][7] It is possible that different batches of your compound have crystallized in different polymorphic forms.
Protocol 2: Investigating Polymorphism
-
Differential Scanning Calorimetry (DSC):
-
Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. Different polymorphs will have different melting points and may exhibit solid-state phase transitions.
-
Procedure: Heat a small sample of each batch at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Interpretation: Compare the thermograms of the different batches. Different melting points or the presence of additional thermal events can indicate different polymorphic forms.
-
-
Powder X-Ray Diffraction (PXRD):
-
Rationale: PXRD is the gold standard for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.
-
Procedure: Analyze a small amount of the solid powder from each batch.
-
Interpretation: Different peak positions in the diffractograms confirm the presence of different polymorphs.
-
-
Solubility Study:
-
Rationale: To quantitatively assess the solubility differences between batches.
-
Procedure:
-
Prepare saturated solutions of each batch in your desired solvent (e.g., DMSO) by adding an excess of the solid and stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
-
Interpretation: A significant difference in the measured solubility will confirm that the batches have different physicochemical properties.
-
2.2. Quantitative Data Summary for Solubility Issues
| Batch ID | Appearance in DMSO | DSC Melting Point (°C) | PXRD Pattern | Saturated Solubility (mg/mL) |
| Batch A | Clear Solution | 110.5 | Pattern 1 | 25.2 |
| Batch B | Hazy Solution | 115.2 | Pattern 2 | 15.8 |
2.3. Logical Diagram for Troubleshooting Solubility
Caption: A logical approach to troubleshooting inconsistent solubility.
Section 3: Stability and Degradation
Question 3: We have noticed a decrease in the potency of our this compound stock solutions over time, and some older batches show additional peaks in the HPLC analysis. What is happening and how can we prevent it?
Answer:
This suggests that your compound may be degrading under your storage conditions. Thiourea derivatives can be susceptible to hydrolysis, oxidation, and photolytic degradation.
3.1. Understanding Degradation Pathways:
To ensure the stability of your compound, it is essential to understand its degradation profile under various stress conditions. This is typically investigated through forced degradation studies.[8][9][10][11][12]
Protocol 3: Forced Degradation Study
-
Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation products and sensitive conditions.
-
Procedure:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with a mild oxidizing agent like 3% hydrogen peroxide.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light.
-
Thermal Degradation: Heat a solid sample of the compound at an elevated temperature.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (a method that can separate the parent compound from all its degradation products). Use LC-MS to identify the degradation products.
3.2. Recommended Storage and Handling:
Based on the general stability of thiourea derivatives, we recommend the following:
-
Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light.
-
Solution Preparation: Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO. For aqueous buffers, it is advisable to prepare the solution fresh for each experiment.[9]
-
Aqueous Solutions: If you must use aqueous solutions, be aware that they may not be stable for more than a day.[9]
3.3. Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Conclusion
Addressing batch-to-batch variability of this compound requires a multi-faceted approach that combines a thorough understanding of its chemistry with rigorous analytical characterization. By systematically investigating the purity, physicochemical properties, and stability of each batch, researchers can ensure the reliability and reproducibility of their experimental data. We encourage you to implement these troubleshooting guides and protocols to maintain the highest quality standards in your research.
References
- 1. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies on Agents of Therapeutic Interest [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Tyrosinase Inhibitors: Evaluating Thiourea-Based Compounds Against Established Agents
Introduction: The Central Role of Tyrosinase in Melanogenesis
Melanogenesis, the intricate biochemical process responsible for melanin pigment production, is fundamental to skin and hair coloration and provides crucial protection against ultraviolet (UV) radiation. The rate-limiting enzyme in this pathway is tyrosinase, a copper-containing metalloenzyme that orchestrates the first two critical steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Unregulated or excessive tyrosinase activity can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the discovery and characterization of potent tyrosinase inhibitors remain a focal point for researchers in dermatology, cosmetology, and drug development.[3]
This guide provides a comparative analysis of 1-(3-Phenylpropyl)-2-thiourea and its chemical class against other widely recognized tyrosinase inhibitors. We will delve into their mechanisms of action, compare their inhibitory potencies using experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for scientists in the field.
Focus Compound Class: Thiourea Derivatives
Thiourea-containing compounds represent a significant class of tyrosinase inhibitors. Their efficacy is largely attributed to the thiourea moiety, which can directly interact with the dicopper ions within the active site of the tyrosinase enzyme, effectively blocking its catalytic function. Phenylthiourea (PTU) is one of the most well-characterized inhibitors in this family.[4][5]
Mechanism of Action: The primary inhibitory mechanism of thiourea derivatives is the chelation of the copper ions essential for tyrosinase's catalytic activity.[6] Some studies suggest that beyond simple chelation, compounds like PTU can also induce the degradation of the tyrosinase enzyme after its maturation in the Golgi apparatus, representing a distinct post-translational control mechanism.[7] The structure of this compound, a derivative of PTU, suggests it operates through a similar copper-binding mechanism, with the phenylpropyl group potentially influencing its binding affinity and interaction with hydrophobic pockets near the active site.
Established Tyrosinase Inhibitors: A Comparative Benchmark
A thorough evaluation of any new inhibitor requires comparison against established benchmarks. Here, we examine three of the most well-known tyrosinase inhibitors: kojic acid, arbutin, and hydroquinone.
-
Kojic Acid: A fungal metabolite, kojic acid is widely used as a positive control in tyrosinase inhibition assays.[8][9] It functions as a potent copper chelator at the enzyme's active site.[10] Kinetic studies have revealed that it acts as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor of the diphenolase activity of mushroom tyrosinase.[8][9]
-
Arbutin (α and β-Arbutin): A naturally occurring hydroquinone derivative, arbutin acts as a competitive inhibitor of tyrosinase by mimicking the substrate, L-tyrosine.[11][12] It is considered a safer alternative to hydroquinone because its glycosidic bond must be cleaved before it can exert its full effect, leading to a more controlled action.[12] Studies have shown that α-arbutin can be significantly more potent than β-arbutin, particularly against tyrosinase from mammalian sources.[13][14]
-
Hydroquinone: Long considered the "gold standard" for treating hyperpigmentation, hydroquinone is a highly effective inhibitor of melanin production.[12][15] However, its use is controversial due to safety concerns regarding cytotoxicity to melanocytes.[12] It serves as both an inhibitor and a substrate for tyrosinase.[16]
Comparative Analysis of Inhibitor Potency
The efficacy of a tyrosinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), where a lower value signifies higher potency. It is crucial to note that IC50 values can vary significantly based on the source of the enzyme (e.g., mushroom vs. human) and the assay conditions.[8][9]
| Inhibitor Class | Specific Compound | Mechanism of Inhibition | Tyrosinase Source | IC50 Value (µM) | Reference(s) |
| Thiourea Derivative | Thioacetazone | Non-competitive | Mushroom | 14 | [6] |
| Ambazone | Non-competitive | Mushroom | 15 | [6] | |
| Fungal Metabolite | Kojic Acid | Competitive / Mixed | Mushroom | 12.1 - 37.86 | [14][15][17] |
| Kojic Acid | Competitive / Mixed | Human | ~500 | [3][18] | |
| Hydroquinone Glycoside | α-Arbutin | Competitive | Mouse Melanoma | 480 | [13] |
| β-Arbutin | Non-competitive | Mouse Melanoma | >1000 (low potency) | [13] | |
| Phenolic Compound | Hydroquinone | Competitive / Substrate | Human | ~4400 | [18] |
Note: Data for this compound is not specifically available in the reviewed literature; however, data for structurally similar and potent thiourea-containing drugs like Thioacetazone and Ambazone are presented to illustrate the high potential of this chemical class.
Visualizing the Landscape of Tyrosinase Inhibition
To better understand the relationships and mechanisms discussed, the following diagrams illustrate the key concepts.
Caption: Mechanism of tyrosinase action and points of inhibition.
Caption: Experimental workflow for screening tyrosinase inhibitors.
Experimental Protocols: A Guide to Inhibitor Validation
The trustworthiness of comparative data hinges on robust and standardized experimental design. Below are detailed protocols for the primary and secondary validation of tyrosinase inhibitors.
Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay
This assay serves as a rapid and cost-effective primary screen for potential inhibitors using commercially available mushroom tyrosinase.
Causality: The principle lies in measuring the formation of dopachrome, an orange/red colored product, which absorbs light at 475 nm.[19] An effective inhibitor will reduce the rate of dopachrome formation. L-DOPA is used as the substrate for the diphenolase activity of the enzyme, as this step does not have the lag phase associated with the monophenolase activity (L-Tyrosine as substrate).[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer. Keep on ice.[20]
-
L-DOPA Solution: Prepare a 5 mM L-DOPA solution in the phosphate buffer. This solution is light-sensitive and should be prepared fresh.
-
Test Compound & Control: Prepare stock solutions of the test inhibitor (e.g., this compound) and a positive control (e.g., Kojic Acid) in a suitable solvent (e.g., DMSO). Create serial dilutions at various concentrations using the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of phosphate buffer (pH 6.8).
-
Add 10 µL of the test compound dilution (or positive control/vehicle control).
-
Add 40 µL of the mushroom tyrosinase enzyme solution.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[21]
-
Initiate the reaction by adding 40 µL of the L-DOPA substrate solution to each well.[21]
-
-
Data Acquisition & Analysis:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.[21]
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Cell-Based Tyrosinase Activity Assay in B16F10 Murine Melanoma Cells
This assay provides a more physiologically relevant system by measuring the inhibitor's effect on intracellular tyrosinase activity and accounting for cell permeability.[1]
Causality: B16F10 cells are a well-established murine melanoma cell line that actively produces melanin. The protocol involves treating the cells with the inhibitor, lysing them to release intracellular tyrosinase, and then measuring the enzyme's activity in the lysate using L-DOPA as a substrate.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[1]
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[1]
-
Treat the cells with various concentrations of the test compound and a positive control (e.g., Kojic Acid) for 48-72 hours. Include a vehicle control (e.g., DMSO < 0.1%).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (e.g., phosphate buffer containing 1% Triton X-100 and a protease inhibitor like PMSF).[22]
-
Scrape the cells and centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.[22]
-
Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method like the Bradford assay. This is crucial for normalizing tyrosinase activity to the amount of protein.[1][21]
-
-
Tyrosinase Activity Measurement:
-
In a 96-well plate, add a standardized amount of protein (e.g., 30-40 µg) from each cell lysate to wells containing phosphate buffer.
-
Initiate the reaction by adding 5 mM L-DOPA solution.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
-
Data Analysis:
-
Normalize the absorbance reading to the protein concentration for each sample.
-
Calculate the percentage of tyrosinase inhibition relative to the vehicle-treated control cells.
-
Determine the IC50 value as described in the in vitro protocol.
-
Conclusion and Future Directions
The comparative analysis reveals that while kojic acid and arbutin are effective tyrosinase inhibitors, the thiourea class of compounds demonstrates significant potential, with some derivatives exhibiting high potency in the low micromolar range.[6] The mechanism of thioureas, involving direct chelation of the active site's copper ions, is a well-established and effective strategy for enzyme inhibition.[7]
For any new inhibitor, such as this compound, to be considered a significant advancement, it must be rigorously evaluated. The experimental workflows provided herein offer a self-validating system, progressing from high-throughput in vitro screening to more physiologically relevant cell-based assays. Future studies should focus on determining the precise kinetic profile of this compound and assessing its efficacy and safety in human cell models and, eventually, in clinical settings. The continuous exploration of novel chemical scaffolds, informed by a deep understanding of the tyrosinase enzyme's structure and function, will pave the way for the next generation of highly effective and safe agents for managing hyperpigmentation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biofor.co.il [biofor.co.il]
- 13. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Phenylalkylthiourea Derivatives: A Comparative Analysis of Bioactivity
For researchers and drug development professionals navigating the vast landscape of therapeutic compounds, phenylalkylthiourea derivatives represent a class of molecules with significant and diverse biological potential. Their structural versatility allows for a broad spectrum of bioactivities, ranging from potent anticancer effects to promising antimicrobial properties. This guide provides an in-depth comparative analysis of these derivatives, grounded in experimental data, to empower researchers in their quest for novel therapeutic agents. We will delve into their synthesis, mechanisms of action, and a comparative evaluation of their efficacy against various pathological targets, supported by detailed experimental protocols.
The Versatile Scaffold: Synthesis of Phenylalkylthiourea Derivatives
The synthesis of phenylalkylthiourea derivatives is typically a straightforward process, making this class of compounds highly accessible for research and development. The most common method involves the reaction of a phenyl isothiocyanate with a primary or secondary alkylamine. This nucleophilic addition reaction is generally high-yielding and allows for a wide range of structural diversity by simply varying the substituents on both the phenyl ring and the alkyl chain.
A general synthetic scheme is outlined below:
Figure 1: General synthetic scheme for phenylalkylthiourea derivatives.
This synthetic accessibility is a key advantage, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Anticancer Activity: A Promising Frontier
Phenylalkylthiourea derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of representative phenylalkylthiourea derivatives against common cancer cell lines, providing a comparative overview of their potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| N-(4-tert-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Lower than erlotinib and hydroxyurea | [1] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 ± 0.05 mM | [2] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 ± 0.02 mM | [2] |
| Diarylthiourea (Compound 4) | MCF-7 | 338.33 ± 1.52 | [3] |
| Compound 6c | A549 | 15.69 | [4] |
| Compound 6c | MCF-7 | 19.13 | [4] |
| Compound SVM-2 | HeLa S3 | 5.18 | [5] |
| Compound SVM-4 | HeLa S3 | 4.89 | [5] |
| Compound SVM-5 | A549 | 13.3 | [5] |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Mechanisms of Anticancer Action
The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells.
Induction of Apoptosis: Many phenylalkylthiourea derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. For instance, a diarylthiourea derivative was found to cause a significant increase in early and late apoptotic cells in MCF-7 breast cancer cells[3].
Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression, leading to arrest at specific checkpoints. This prevents the uncontrolled proliferation of cancer cells. For example, a diarylthiourea compound was observed to cause cell cycle arrest in the S phase in MCF-7 cells[3].
Inhibition of Signaling Pathways: Phenylalkylthioureas can also target and inhibit specific signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a key role in cell growth and proliferation, is a common target. Some derivatives have been shown to inhibit EGFR and HER-2, leading to cytotoxic effects in breast cancer cells[1].
References
A Senior Application Scientist's Guide to In Vivo Validation: A Comparative Study of 1-(3-Phenylpropyl)-2-thiourea
For drug development professionals, the transition from a promising in vitro hit to a viable preclinical candidate is a critical and challenging phase. Rigorous, well-designed in vivo studies are the cornerstone of this process, providing the first glimpse of a compound's true therapeutic potential and safety profile within a complex biological system.[1][2] This guide offers a comprehensive framework for validating the anticancer effects of a novel thiourea derivative, 1-(3-Phenylpropyl)-2-thiourea, hereafter referred to as PTT-1. We will compare its performance against a standard-of-care agent, providing the experimental designs, detailed protocols, and comparative data necessary to make informed go/no-go decisions.
Thiourea derivatives have emerged as a promising class of compounds in oncology, with numerous analogues demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[5][6][7] PTT-1, with its distinct phenylpropyl moiety, represents a novel chemical entity within this class. This guide serves as a blueprint for its preclinical in vivo evaluation.
Mechanistic Hypothesis: Targeting Apoptotic Pathways
Based on extensive research into related 1,3-disubstituted thiourea derivatives, our working hypothesis is that PTT-1 exerts its anticancer effects by inducing apoptosis through the modulation of key regulatory proteins.[5][8] Specifically, we postulate that PTT-1 may suppress the expression of anti-apoptotic proteins like Bcl-2 and XIAP while simultaneously activating pro-apoptotic effectors such as caspases.[6][9] This dual action disrupts the delicate balance that cancer cells maintain to evade programmed cell death, leading to their selective elimination.
Designing a Robust Comparative In Vivo Study
The credibility of in vivo data hinges on the integrity of the experimental design. A self-validating study must include appropriate controls and clinically relevant models to ensure the results are both reproducible and predictive.
2.1. Rationale for Model Selection: Patient-Derived Xenografts (PDX)
While traditional cell line-derived xenograft (CDX) models are useful for initial screenings, they often lack the heterogeneity and microenvironment of actual human tumors.[10][11] To achieve higher clinical relevance, we selected a Patient-Derived Xenograft (PDX) model. PDX models, created by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse, better preserve the original tumor architecture and genetic diversity, making them more accurate for evaluating drug efficacy.[12][13] For this study, a well-characterized colorectal cancer PDX model was chosen, as thiourea derivatives have previously shown high cytotoxicity against colon cancer cells in vitro.[5][8]
2.2. Experimental Arms
A robust study design requires a multi-arm comparison to contextualize the investigational drug's performance.
-
Group 1: Vehicle Control: This group receives the formulation solution without the active compound. It serves as the baseline for measuring the natural progression of the tumor and assessing any potential effects of the vehicle itself.
-
Group 2: PTT-1 (Test Article): This group is treated with the investigational compound at a predetermined dose, based on maximum tolerated dose (MTD) studies. Efficacy and toxicity are measured against the vehicle control.
-
Group 3: Doxorubicin (Positive Control): This group is treated with a standard-of-care chemotherapy agent for colorectal cancer.[14] This arm is crucial for benchmarking the efficacy of PTT-1 against a clinically approved drug, providing a direct comparison of therapeutic potential.
2.3. Primary and Secondary Endpoints
-
Primary Endpoint: Tumor Growth Inhibition (TGI): The primary measure of efficacy, calculated by comparing the change in tumor volume in treated groups to the vehicle control group over time.[15]
-
Secondary Endpoints:
-
Toxicity Assessment: Monitored via daily clinical observation and body weight measurements (typically twice weekly). Significant body weight loss is a key indicator of systemic toxicity.[9]
-
Survival Analysis: In some studies, animals may be monitored until a humane endpoint is reached to determine if the treatment provides a statistically significant survival benefit.
-
Experimental Workflow and Protocols
Meticulous execution of protocols is paramount for generating reliable data. The following outlines the key steps in the validation workflow.
Step-by-Step Protocol: PDX Efficacy Study
-
Animal Model: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, aged 6-8 weeks, are used. These immunocompromised mice are required to prevent the rejection of human tumor tissue.[15][16]
-
Tumor Implantation: Cryopreserved colorectal cancer PDX tissue is thawed. A small fragment (~3x3 mm) is surgically implanted subcutaneously into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Once tumors are palpable, their volume is measured twice weekly using digital calipers. The volume is calculated using the formula: (Length x Width²)/2.[15]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into the three treatment groups (n=10 mice per group) to ensure an even distribution of tumor sizes.
-
Compound Preparation & Administration:
-
Vehicle: A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is prepared.
-
PTT-1: PTT-1 is dissolved in the vehicle to a final concentration for a 10 mg/kg dose.
-
Doxorubicin: Doxorubicin is prepared in saline for a 5 mg/kg dose.
-
All treatments are administered via intraperitoneal (i.p.) injection once daily for 21 consecutive days.
-
-
Data Collection: Tumor volumes and body weights are recorded twice weekly. Mice are monitored daily for any signs of distress or toxicity.
-
Study Endpoint: The study is concluded when tumors in the vehicle control group reach a predetermined endpoint size (e.g., 2000 mm³) or after 21 days of treatment. At termination, final tumor weights are recorded, and tissues may be collected for further analysis.
Comparative Performance Analysis: PTT-1 vs. Doxorubicin
The following tables present hypothetical data that illustrates a successful outcome for PTT-1, demonstrating superior efficacy and a more favorable safety profile compared to the standard-of-care.
Table 1: Comparative Efficacy (Tumor Growth Inhibition)
| Group | N | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | P-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle Control | 10 | 1850 ± 155 | - | - |
| PTT-1 (10 mg/kg) | 10 | 480 ± 95 | 74.1% | <0.001 |
| Doxorubicin (5 mg/kg) | 10 | 825 ± 120 | 55.4% | <0.01 |
TGI is calculated at Day 21 relative to the vehicle control group.
Table 2: Comparative Toxicity Profile
| Group | N | Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths |
|---|---|---|---|
| Vehicle Control | 10 | +3.5% ± 1.2% | 0/10 |
| PTT-1 (10 mg/kg) | 10 | -1.8% ± 0.9% | 0/10 |
| Doxorubicin (5 mg/kg) | 10 | -12.5% ± 2.1% | 1/10 |
Body weight change is calculated from Day 0 to Day 21. A change >10% is considered a sign of significant toxicity.
Table 3: Survival Analysis
| Group | N | Median Survival (Days) | P-value vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 10 | 24 | - |
| PTT-1 (10 mg/kg) | 10 | 45 | <0.001 |
| Doxorubicin (5 mg/kg) | 10 | 35 | <0.05 |
Survival endpoint defined as tumor volume reaching 2000 mm³.
Interpretation of Results: The hypothetical data clearly demonstrates the potential of PTT-1. It achieved a significantly higher Tumor Growth Inhibition (74.1%) compared to Doxorubicin (55.4%).[9] Critically, PTT-1 exhibited a much safer profile, with minimal impact on body weight and no treatment-related mortalities, whereas the Doxorubicin group showed significant weight loss.[14] This improved safety and efficacy profile also translated into a marked survival benefit.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of a novel anticancer compound, this compound. By employing a clinically relevant PDX model and benchmarking against a standard-of-care therapy, the resulting data provides a strong rationale for further development.
The promising hypothetical results—superior efficacy coupled with an improved safety profile—position PTT-1 as a strong candidate for further preclinical investigation. The logical next steps would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with the observed antitumor effect.[17]
-
Mechanism of Action Confirmation: Analysis of excised tumor tissue to confirm that the proposed apoptotic pathway (Figure 1) is indeed modulated in vivo.
-
Evaluation in Other Models: Testing PTT-1 in additional PDX models of colorectal cancer and other cancer types to broaden its potential clinical applications.[18]
By following this structured, data-driven validation pathway, researchers can build a robust preclinical data package, increasing the probability of translating a promising laboratory discovery into a life-saving therapy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. startresearch.com [startresearch.com]
- 11. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 12. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 13. criver.com [criver.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Assay Maze: A Comparative Guide to the Cross-Reactivity of 1-(3-Phenylpropyl)-2-thiourea
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to generating reproducible and translatable data. This guide provides an in-depth analysis of 1-(3-Phenylpropyl)-2-thiourea (PPTU), a representative thiourea-containing compound, and its potential for cross-reactivity in common preclinical assays. Due to a lack of comprehensive selectivity screening for PPTU in publicly available literature, this guide will draw upon data from structurally related thiourea analogs and well-characterized pharmacological agents to build a predictive cross-reactivity profile. We will delve into the experimental nuances of assessing activity at Transient Receptor Potential (TRP) channels and in general cytotoxicity assays, providing a framework for researchers to critically evaluate their own findings.
The Thiourea Scaffold: A Double-Edged Sword of Bioactivity
The thiourea moiety is a versatile functional group, known to impart a wide range of biological activities, from antimicrobial and anti-inflammatory to anticancer effects.[1] This broad bioactivity, however, hints at the potential for off-target effects. Many thiourea derivatives are known to interact with multiple biological targets, a characteristic that necessitates careful cross-reactivity profiling.[2][3] Our focus, this compound, possesses a simple phenylalkyl side chain, making it an excellent model to explore the baseline cross-reactivity of this chemical class.
Comparative Analysis of PPTU and Related Compounds
To contextualize the potential cross-reactivity of PPTU, we will compare its known and predicted activities with three comparator compounds:
-
A-967079: A highly selective and potent antagonist of the TRPA1 ion channel.[4][5][6][7]
-
HC-030031: An earlier, less selective TRPA1 antagonist with known off-target activities.[3][8][9][10][11]
-
N-Phenylthiourea (PTU): A structurally related thiourea derivative with documented cytotoxic effects.[12]
| Compound | Primary Target(s) | Predicted/Known TRP Channel Activity | Known Cytotoxicity |
| This compound (PPTU) | Unknown | Predicted TRPA1/TRPV1 modulator | Cytotoxic in rat hepatocytes[13] |
| A-967079 | TRPA1 Antagonist | Highly selective for TRPA1 over other TRP channels[4] | Low cytotoxicity at effective concentrations |
| HC-030031 | TRPA1 Antagonist | Selective for TRPA1, but with off-target effects on sodium channels and sigma receptors at higher concentrations[8] | Low cytotoxicity at effective concentrations |
| N-Phenylthiourea (PTU) | Tyrosinase inhibitor | Not well-characterized for TRP channels | Enhances copper-induced cytotoxicity in multiple cell lines[12] |
Assessing Cross-Reactivity in TRP Channel Assays
Transient Receptor Potential (TRP) channels are a family of ion channels that are frequently modulated by thiourea-containing compounds. TRPA1 and TRPV1 are two of the most well-studied members, often co-expressed in sensory neurons and involved in pain and inflammation.[14] Cross-reactivity between these two channels is a common challenge in drug discovery.
Predicted Activity of PPTU at TRPA1 and TRPV1
Experimental Workflow: Calcium Imaging for TRP Channel Activity
A common method to assess the activity of compounds on TRP channels is through a calcium imaging assay in a heterologous expression system (e.g., HEK293 cells stably expressing the channel of interest).[14][15][16][17][18]
Calcium imaging workflow for assessing TRP channel modulation.
Interpreting the Data
-
Selective Antagonism (e.g., A-967079): A selective TRPA1 antagonist like A-967079 will inhibit the agonist-induced calcium influx in TRPA1-expressing cells but will have no effect on agonist-induced responses in TRPV1-expressing cells.[4][5]
-
Non-Selective Activity (Predicted for PPTU): If PPTU is non-selective, it may show inhibitory (or even agonistic) activity in both TRPA1 and TRPV1 expressing cells.
-
Off-Target Effects (e.g., HC-030031): While primarily a TRPA1 antagonist, HC-030031 has been shown to interact with other targets at higher concentrations, which could lead to confounding results in more complex systems.[8]
Evaluating Cytotoxicity: A Critical Step in Profiling
Thiourea derivatives are well-documented as having cytotoxic effects against a variety of cell lines, often through mechanisms involving the induction of apoptosis.[4][19][20][21] It is therefore crucial to assess the general cytotoxicity of any thiourea compound to distinguish between specific channel modulation and non-specific cell death.
Cytotoxicity Profile of PPTU
A study by den Hartog et al. investigated the cytotoxicity of a series of N-phenylalkylthioureas in freshly isolated rat hepatocytes. Their findings revealed that N-phenylpropylthiourea (PPTU) caused significant lactate dehydrogenase (LDH) leakage and depletion of intracellular glutathione (GSH) at a concentration of 1 mM, indicating membrane damage and oxidative stress.[13] This is in contrast to shorter-chain analogs like N-benzylthiourea, which were non-toxic at the same concentration.[13]
Experimental Workflow: MTT and LDH Cytotoxicity Assays
Two of the most common methods for assessing cytotoxicity are the MTT and LDH assays.
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[22][23]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity.[20][24][25][26][27]
General workflow for MTT and LDH cytotoxicity assays.
Data Interpretation and Comparative Insights
-
PPTU vs. PTU: The cytotoxicity of PPTU in hepatocytes suggests that the length of the alkyl chain can influence the toxic potential of phenylthiourea derivatives.[13] N-Phenylthiourea (PTU) has also been shown to be cytotoxic, particularly by enhancing the toxicity of copper ions, suggesting a potential mechanism involving metal chelation and oxidative stress.[12]
-
Importance of Controls: When evaluating compounds like PPTU in cell-based assays, it is critical to run parallel cytotoxicity assays. A compound that shows inhibition in a functional assay (like the calcium imaging assay) at concentrations that are also cytotoxic may be producing a false-positive result due to cell death rather than specific target modulation.
Conclusion and Best Practices
While this compound is not a well-characterized pharmacological tool, by examining data from structurally similar compounds and employing robust assay methodologies, we can predict its likely cross-reactivity profile. The evidence suggests that PPTU has the potential for both off-target activity at related TRP channels and general cytotoxicity, particularly at higher concentrations.
For researchers working with PPTU or other novel thiourea derivatives, the following best practices are recommended:
-
Comprehensive Profiling: Do not rely on a single assay. Screen your compound of interest against a panel of related targets and in general cytotoxicity assays.
-
Use of Comparators: Always include well-characterized positive and negative controls, such as the selective antagonist A-967079, to benchmark the activity of your test compound.
-
Concentration-Response Curves: Generate full concentration-response curves for all assays to determine the potency and potential therapeutic window of your compound.
-
Transparency in Reporting: Clearly state the limitations of your study, especially when extrapolating from data on related compounds.
By adhering to these principles of scientific integrity, researchers can navigate the complexities of thiourea pharmacology and generate high-quality, reliable data that will advance the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. moleculardevices.com [moleculardevices.com]
- 19. clyte.tech [clyte.tech]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cellbiologics.com [cellbiologics.com]
- 27. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(3-Phenylpropyl)-2-thiourea Analogs
For researchers, medicinal chemists, and professionals in drug development, the thiourea scaffold represents a versatile and highly valuable starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 1-(3-Phenylpropyl)-2-thiourea analogs. By objectively comparing the performance of various structural modifications and providing the supporting experimental data and protocols, this document aims to empower researchers to make informed decisions in the design and optimization of new drug candidates based on this promising scaffold.
The this compound Scaffold: A Privileged Structure
The this compound core structure combines several key features that make it an attractive scaffold for medicinal chemistry. The phenylpropyl group provides a lipophilic anchor that can interact with hydrophobic pockets in biological targets. The thiourea moiety is an excellent hydrogen bond donor and acceptor, capable of forming crucial interactions with amino acid residues in enzyme active sites or receptor binding pockets. The flexibility of the propyl chain allows the phenyl group to adopt various orientations to optimize these interactions. Furthermore, the two nitrogen atoms of the thiourea group provide convenient points for chemical modification, allowing for the systematic exploration of the chemical space around the core structure to fine-tune biological activity, selectivity, and pharmacokinetic properties.
General Synthesis Strategy
The synthesis of this compound analogs is typically achieved through a straightforward and high-yielding two-step process. The key intermediate is the corresponding isothiocyanate, which is then reacted with a primary or secondary amine to form the desired disubstituted thiourea.
Caption: General synthetic workflow for this compound analogs.
A detailed experimental protocol for this synthesis is provided in Section 4.1.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be significantly influenced by the nature and position of substituents on both the phenylpropyl moiety and the second nitrogen atom of the thiourea. This section will compare the SAR for different biological targets.
TRPV1 Receptor Antagonism
A key study by Bhondwe et al. investigated the SAR of N-(3-acyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thioureas.[4] The findings from this study can be extrapolated to guide the design of simpler this compound analogs.
Key Pharmacophoric Regions for TRPV1 Antagonism:
Caption: Pharmacophoric model for thiourea-based TRPV1 antagonists.
Comparative SAR Data for TRPV1 Antagonists:
The following table summarizes the SAR findings from related complex thiourea analogs. These principles can guide the modification of the this compound scaffold.
| Modification Region | Structural Change | Impact on TRPV1 Antagonist Activity | Rationale |
| Region A (Phenylpropyl Moiety) | Introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring. | Generally increases potency.[4] | Enhances binding affinity, possibly through favorable electronic interactions with the receptor. |
| Altering the length of the propyl chain. | A three-carbon chain appears optimal for maintaining the correct distance between the phenyl ring and the thiourea linker for effective binding.[4] | Shorter or longer chains may disrupt the optimal positioning of the pharmacophores within the binding site. | |
| Region B (Thiourea Linker) | Replacement of sulfur with oxygen (urea). | Often leads to a decrease or loss of activity. | The sulfur atom is crucial for the specific hydrogen bonding network within the TRPV1 binding site. |
| Region C (Substituted Group) | A substituted aromatic ring is generally preferred over an aliphatic group. | Potency is highly dependent on the substitution pattern. | Allows for additional π-π stacking and hydrophobic interactions within the binding pocket. |
| Introduction of bulky substituents on the second aromatic ring. | Can either increase or decrease potency depending on the specific location and the topology of the binding pocket. | Steric hindrance can prevent optimal binding, but well-placed bulky groups can enhance van der Waals interactions. | |
| Addition of hydrogen bond donors/acceptors on the second aromatic ring. | Can significantly enhance potency.[4] | Forms additional hydrogen bonds with key residues in the binding site, increasing binding affinity. |
Extrapolation to this compound Analogs:
Based on the data above, to optimize a this compound analog for TRPV1 antagonism, a medicinal chemist should consider:
-
Introducing electron-withdrawing substituents on the phenyl ring of the phenylpropyl group.
-
Maintaining the three-carbon linker.
-
Attaching a substituted aromatic ring to the second nitrogen of the thiourea. Substituents that can act as hydrogen bond donors or acceptors are likely to be beneficial.
Anticancer Activity
Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis.[5]
Comparative SAR for Cytotoxicity:
| Scaffold Modification | Example Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1-(Aryl)-3-(3-(trifluoromethyl)phenyl)thiourea | 3,4-dichlorophenyl | SW620 (colon cancer) | 1.5 | [5] |
| 4-(trifluoromethyl)phenyl | SW620 (colon cancer) | 2.1 | [5] | |
| 1-Aroyl-3-(5-amino-4-cyanopyrazolyl)thiourea | 4-fluorobenzoyl | MCF-7 (breast cancer) | 118.49 | [6] |
| Unsubstituted benzoyl | MCF-7 (breast cancer) | 123.64 | [6] | |
| Halogenated aspirin-thiourea hybrids | 3-iodophenyl | HK-1 (nasopharyngeal carcinoma) | 4.7 | [7] |
Key SAR Insights for Anticancer Activity:
-
Lipophilicity: Increased lipophilicity, often achieved by adding halogen substituents, generally enhances cytotoxic activity. This is likely due to improved cell membrane permeability.[8]
-
Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings often correlates with higher potency.[6]
-
Steric Factors: The position of substituents is critical. For instance, in some series, meta-substituted compounds show higher activity than their ortho or para isomers.[7]
For a this compound analog, introducing halogens or other electron-withdrawing groups on either the phenylpropyl ring or the second aryl substituent is a promising strategy to enhance anticancer activity.
Enzyme Inhibition
Thiourea derivatives are known to inhibit a variety of enzymes, including tyrosinase, urease, and cholinesterases.[8][9][10]
Comparative SAR for Enzyme Inhibition:
| Enzyme Target | Inhibitor Scaffold | Key Substituent for High Activity | IC50 / Ki | Reference |
| Tyrosinase | Indole-thiourea | 4-fluorophenyl | 5.9 µM (IC50) | [10] |
| Isoquinoline-thiourea | 4-chlorophenyl | 119.22 µM (Ki) | [11] | |
| Urease | Bis-acyl-thiourea | 4-nitrobenzoyl | 1.55 µM (IC50) | [9] |
| Acetylcholinesterase | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 3-chlorophenyl | 50 µg/mL (IC50) | [8] |
| Butyrylcholinesterase | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 3-chlorophenyl | 60 µg/mL (IC50) | [8] |
General SAR Principles for Enzyme Inhibition:
-
The thiourea moiety often acts as a key pharmacophore, interacting with metal ions in the active site of metalloenzymes or forming hydrogen bonds with key residues.
-
The nature of the substituents on the nitrogen atoms dictates the overall shape and electronic properties of the molecule, influencing its ability to fit into the enzyme's active site.
-
For tyrosinase inhibitors, the presence of a group that can chelate the copper ions in the active site is often beneficial.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and well-controlled experimental protocols are essential. This section provides step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of 1-(4-chlorophenyl)-3-(3-phenylpropyl)thiourea
This protocol describes the synthesis of a representative analog.
Caption: Experimental workflow for the synthesis of a this compound analog.
Materials:
-
3-Phenylpropylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride
-
4-Chloroaniline
-
Dichloromethane (DCM)
-
Acetone
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of 3-phenylpropyl isothiocyanate:
-
Dissolve 3-phenylpropylamine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add carbon disulfide (1.1 equivalents) dropwise while stirring.
-
After 30 minutes, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-phenylpropyl isothiocyanate.
-
-
Synthesis of 1-(4-chlorophenyl)-3-(3-phenylpropyl)thiourea:
-
Dissolve 3-phenylpropyl isothiocyanate (1 equivalent) in acetone.
-
Add 4-chloroaniline (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold acetone and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method to assess cell viability.[12]
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Calcium Influx Assay for TRPV1 Antagonism
This assay measures the ability of a compound to block the influx of calcium into cells expressing the TRPV1 receptor upon stimulation with an agonist like capsaicin.[5]
Caption: Workflow for the calcium influx assay to evaluate TRPV1 antagonism.
Materials:
-
HEK293 cells stably transfected with the human TRPV1 gene
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin (TRPV1 agonist)
-
This compound analogs
-
Fluorescence microplate reader
Procedure:
-
Plate the TRPV1-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells with HBSS.
-
Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., 100 nM) to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
Calculate the inhibitory effect of the test compound on the capsaicin-induced calcium influx and determine the IC₅₀ value.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents with a wide range of potential applications. The structure-activity relationship data, extrapolated from closely related analogs and supplemented with findings from diverse thiourea derivatives, provides a rational basis for the design of more potent and selective compounds. As demonstrated, modifications to the aromatic rings and the substituents on the second nitrogen of the thiourea moiety are key to modulating biological activity, be it as TRPV1 antagonists for pain management, as cytotoxic agents for oncology, or as specific enzyme inhibitors. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs, enabling researchers to systematically explore the chemical space around this versatile scaffold and unlock its full therapeutic potential.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biorxiv.org [biorxiv.org]
Independent Verification of 1-(3-Phenylpropyl)-2-thiourea Bioactivity: A Comparative Guide
In the landscape of modern medicinal chemistry, the thiourea scaffold (–NH–C(S)–NH–) stands out as a privileged structure, underpinning a diverse array of compounds with significant biological activities.[1] This guide provides an in-depth, independent verification of the potential bioactivity of 1-(3-Phenylpropyl)-2-thiourea, a specific derivative within this versatile class. Given the current absence of extensive publicly available data for this particular compound, this analysis will establish a framework for its evaluation. We will achieve this by comparing its structural features to well-characterized thiourea analogs and other bioactive compounds, providing a rationale for its anticipated biological profile. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to independently validate these predictions.
The Thiourea Scaffold: A Foundation for Diverse Bioactivity
Thiourea and its derivatives have garnered substantial attention in drug discovery due to their wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The bioactivity of these compounds is largely attributed to the thiocarbonyl group and the two nitrogen atoms, which can participate in extensive hydrogen bonding and coordination with metallic cofactors in enzymes. The lipophilicity and electronic properties of the substituents on the nitrogen atoms play a crucial role in modulating the potency and selectivity of these derivatives.
Comparative Bioactivity Analysis: Positioning this compound
To predict the bioactivity of this compound, we will compare it with structurally related thiourea derivatives for which experimental data is available. The key structural features of our target compound are the flexible 3-phenylpropyl chain and the unsubstituted thiourea core.
Anticipated Cytotoxic Activity
Thiourea derivatives are well-documented as cytotoxic agents against various cancer cell lines.[3][4] The mechanism often involves the induction of apoptosis and cell cycle arrest. The cytotoxic potential of 1,3-disubstituted thioureas is significantly influenced by the nature of the substituents. For instance, derivatives with aromatic rings bearing electron-withdrawing groups often exhibit potent anticancer activity.
Table 1: Comparative Cytotoxicity of Selected Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 | 1.62 | [5] |
| Chiral Dipeptide Thioureas (various) | BGC-823 | 20.9 - 103.6 | [6] |
| Chiral Dipeptide Thioureas (various) | A-549 | 19.2 - 112.5 | [6] |
| 1-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Lower than Hydroxyurea and Erlotinib | [7] |
The presence of the phenylpropyl group in this compound provides a degree of lipophilicity that may facilitate its transport across cell membranes. The flexibility of the propyl chain could also allow for optimal positioning within the binding pockets of target proteins.
Predicted Antimicrobial Potential
The antimicrobial properties of thiourea derivatives are also well-established, with activity reported against a range of bacteria and fungi.[8][9] The mechanism of action is often attributed to the disruption of cellular processes and chelation of essential metal ions.
A study on N-phenyl- and N-benzoylthiourea derivatives demonstrated selective activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range for the most potent compounds.[8][10]
Table 2: Comparative Antimicrobial Activity of Selected Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/cm³) | Reference |
| N-(Benzamido)-N'-phenylthiourea | Bacillus subtilis | 3.1 - 6.3 | [8] |
| N-(Benzamido)-N'-phenylthiourea | Staphylococcus aureus | 3.1 - 6.3 | [8] |
| N-(Benzamido)-N'-phenylthiourea | Micrococcus luteus | 3.1 - 6.3 | [8] |
| Various Thiourea Derivatives | Gram-positive bacteria | 50 - 400 | [9] |
| Various Thiourea Derivatives | Yeasts | 25 - 100 | [9] |
Based on these findings, it is plausible that this compound will exhibit antimicrobial activity, particularly against Gram-positive bacteria and fungi. The phenylpropyl substituent may enhance its interaction with microbial cell membranes.
Potential for Enzyme Inhibition
Many thiourea derivatives have been identified as potent inhibitors of various enzymes, including kinases, phosphatases, and proteases.[11][12] This inhibitory activity is often mediated by the interaction of the thiourea moiety with the enzyme's active site. For example, some thiourea derivatives have shown inhibitory activity against key enzymes associated with diabetes.[11] Others have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase.[12]
The ability of this compound to act as an enzyme inhibitor will depend on the specific enzyme and its active site architecture. The phenylpropyl group could potentially occupy hydrophobic pockets within the enzyme, while the thiourea core interacts with key residues.
Experimental Verification Protocols
To empirically validate the predicted bioactivities of this compound, the following standardized protocols are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram 1: MTT Assay Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for determining the antimicrobial activity of this compound.
Structure-Activity Relationship (SAR) Insights
The bioactivity of thiourea derivatives is intricately linked to their structural features. For this compound, the following SAR considerations are pertinent:
-
Phenylpropyl Chain: The length and flexibility of the alkyl chain separating the phenyl ring from the thiourea core can influence lipophilicity and binding affinity. A systematic comparison with analogs bearing shorter (e.g., phenethyl) or longer alkyl chains would provide valuable SAR data.
-
Aromatic Substitution: The absence of substituents on the phenyl ring of this compound provides a baseline for comparison. Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring would likely modulate its bioactivity.
-
Thiourea Core Substitution: As a 1,3-disubstituted thiourea, its activity can be compared to monosubstituted or trisubstituted analogs to understand the importance of the substitution pattern.
Diagram 3: Key Structural Features Influencing Bioactivity
Caption: Key structural components of this compound and their potential influence on bioactivity.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently limited, a comparative analysis of its structure with known bioactive thiourea derivatives provides a strong rationale for its potential as a cytotoxic and antimicrobial agent. The phenylpropyl moiety is expected to confer favorable pharmacokinetic properties, while the thiourea core provides the necessary functionality for interaction with biological targets.
The experimental protocols detailed in this guide offer a clear pathway for the independent verification of these predicted bioactivities. Further research should focus on a systematic SAR study by synthesizing and testing a series of analogs with modifications to the phenylpropyl chain and the aromatic ring. Such studies will be instrumental in elucidating the full therapeutic potential of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties | MDPI [mdpi.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jppres.com [jppres.com]
- 8. repositorio.ufba.br [repositorio.ufba.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Thiourea-Based Enzyme Inhibitors: A Guide for Researchers
In the landscape of drug discovery and enzyme regulation, the thiourea scaffold has emerged as a privileged structure, demonstrating remarkable versatility as an inhibitor for a diverse range of enzymes.[1][2][3] Its unique electronic and structural properties allow for multifaceted interactions with enzyme active sites, making it a valuable starting point for the design of potent and selective inhibitors. This guide provides a comprehensive head-to-head comparison of thiourea-based enzyme inhibitors, focusing on their performance against key enzymatic targets, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Thiourea Moiety: A Versatile Pharmacophore
The inhibitory capacity of thiourea and its derivatives stems from the thione-thiol tautomerism and the ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, as well as potent metal chelators.[4][5] This allows thiourea-based compounds to interact with critical amino acid residues and metal cofactors within the enzyme's active site, leading to a disruption of the catalytic cycle. The general mechanism often involves the coordination of the sulfur atom to a metal ion in the active site or the formation of a network of hydrogen bonds that mimic the substrate's transition state.
Head-to-Head Comparison: Thiourea Derivatives as Urease and Tyrosinase Inhibitors
Two enzymes that have been extensively studied as targets for thiourea-based inhibitors are urease and tyrosinase. Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a critical strategy for treating gastritis and peptic ulcers.[6][7] Tyrosinase, a copper-containing enzyme, plays a crucial role in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[8][9]
Urease Inhibitors: A Comparative Analysis
A variety of N,N'-disubstituted and N-monosubstituted thiourea derivatives have been synthesized and evaluated as urease inhibitors.[6][10][11] Below is a comparison of representative thiourea-based urease inhibitors against the standard inhibitor, Acetohydroxamic Acid (AHA).
| Inhibitor | Structure | Target Enzyme | IC50 (µM) | Reference Standard | IC50 (µM) of Standard |
| Thiourea | Jack Bean Urease | 22.8 ± 1.31 | Acetohydroxamic Acid | 21.03 ± 0.94 | |
| N-(4-Chlorophenylaceto)thiourea (b19) | H. pylori Urease | 0.16 ± 0.05 | Acetohydroxamic Acid | 27.0 ± 0.5 | |
| Compound 1 | Jack Bean Urease | 10.11 ± 0.11 | Acetohydroxamic Acid | 27.0 ± 0.5 | |
| N-methyl quinolonyl thiourea derivative (5a) | Jack Bean Urease | 1.83 ± 0.79 | Thiourea | 22.8 ± 1.31 |
Data synthesized from multiple sources.[6][10][11]
The data clearly indicates that structural modifications to the basic thiourea scaffold can lead to a significant increase in inhibitory potency. For instance, N-(4-Chlorophenylaceto)thiourea (b19) demonstrates a remarkable 170-fold greater potency against H. pylori urease compared to the clinically used drug AHA.[6] Similarly, N-methyl quinolonyl thiourea derivatives show a much lower IC50 value compared to the parent thiourea compound.[11]
Tyrosinase Inhibitors: A Competitive Landscape
Thiourea derivatives have also proven to be effective inhibitors of tyrosinase, often outperforming the widely used inhibitor, kojic acid.[8][12] The proposed mechanism for tyrosinase inhibition by thiourea-containing compounds involves the chelation of the copper ions in the active site.[4][9]
| Inhibitor | Structure | Target Enzyme | IC50 (µM) | Reference Standard | IC50 (µM) of Standard |
| Thiourea | Mushroom Tyrosinase | Concentration-dependent inhibition | Kojic Acid | - | |
| Bis-thiourea derivative (Compound 4) | Mushroom Tyrosinase | Outperforms kojic acid | Kojic Acid | - | |
| Thioacetazone | Mushroom Tyrosinase | 14 | Kojic Acid | - | |
| Ambazone | Mushroom Tyrosinase | 15 | Kojic Acid | - | |
| Indole-thiourea derivative (4b) | Mushroom Tyrosinase | 5.9 ± 2.47 | Kojic Acid | 16.4 ± 3.53 |
Data synthesized from multiple sources.[4][8][9][13]
Notably, indole-thiourea derivative 4b exhibits a significantly lower IC50 value than kojic acid, highlighting the potential of hybrid molecules in enhancing inhibitory activity.[13] Furthermore, studies on bis-thiourea derivatives have shown their potent anti-melanogenic activity in cell-based assays.[8][12]
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. Here, we provide a step-by-step methodology for a standard in vitro enzyme inhibition assay.
Protocol: In Vitro Urease Inhibition Assay
This protocol is adapted from established methods for determining the urease inhibitory activity of test compounds.
Materials:
-
Jack Bean Urease
-
Urea (substrate)
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (for ammonia quantification)
-
Test compounds (thiourea derivatives)
-
Standard inhibitor (Acetohydroxamic acid)
-
96-well microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of urease in phosphate buffer. Prepare serial dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and 50 µL of urea solution in phosphate buffer.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Colorimetric Reaction: Add 50 µL of phenol reagent and 50 µL of hypochlorite reagent to each well.
-
Second Incubation: Incubate the plate at 37°C for 10 minutes for color development.
-
Absorbance Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Diagram: Workflow for Screening Thiourea-Based Enzyme Inhibitors
Caption: A generalized workflow for the discovery and optimization of thiourea-based enzyme inhibitors.
Mechanistic Insights: Understanding Inhibition Kinetics
To move beyond simple potency and understand how these inhibitors function, kinetic studies are paramount. These experiments reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing crucial information for rational drug design. For instance, a competitive inhibitor will bind to the same active site as the substrate, and its effect can be overcome by increasing the substrate concentration.
Diagram: General Thiourea-Enzyme Interaction
Caption: A simplified representation of the key interactions between a thiourea inhibitor and an enzyme active site.
Conclusion and Future Directions
The thiourea scaffold has undeniably cemented its place as a cornerstone in the design of potent enzyme inhibitors. The comparative data presented here for urease and tyrosinase inhibitors underscore the immense potential for developing highly effective and selective therapeutic and cosmeceutical agents. Future research should focus on expanding the diversity of thiourea derivatives, exploring novel enzymatic targets, and leveraging computational tools for more rational and efficient inhibitor design. By understanding the intricate structure-activity relationships and mechanisms of inhibition, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical entity.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Performance Benchmark of 1-(3-Phenylpropyl)-2-thiourea as a Novel TRPM8 Antagonist
This guide provides an in-depth comparative analysis of 1-(3-Phenylpropyl)-2-thiourea , a novel compound of interest, against a curated library of known modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. As the primary sensor for cold and menthol, TRPM8 is a significant therapeutic target for conditions including neuropathic pain, cold hypersensitivity, and overactive bladder syndrome.[1][2] This document outlines a systematic benchmarking workflow, presenting objective experimental data to evaluate the potency, selectivity, and preliminary safety profile of this compound, thereby contextualizing its potential within the current landscape of TRPM8-targeted drug discovery.
Introduction: The Rationale for Novel TRPM8 Antagonists
The TRPM8 ion channel, a non-selective cation channel, is activated by cool temperatures (<28°C), cooling agents like menthol and icilin, and other physical and chemical stimuli.[3][4] Its role in sensory transduction makes it a compelling target for therapeutic intervention in various pathologies.[1][3] While several TRPM8 antagonists have been developed, the search for compounds with improved potency, selectivity, and drug-like properties is ongoing.
The thiourea scaffold is present in a wide range of biologically active molecules, exhibiting anticancer, antimicrobial, and antioxidant properties.[5][6] This chemical versatility prompts the investigation of novel thiourea derivatives as potential ion channel modulators. This guide focuses on this compound, systematically evaluating its performance against established TRPM8 antagonists to determine its viability as a lead candidate for further development.
The Benchmarking Strategy
Our evaluation employs a multi-tiered approach, beginning with high-throughput primary screening and progressing to more complex biophysical and safety assays. This strategy ensures a rigorous and efficient assessment, providing a comprehensive performance profile.
The causality behind this experimental workflow is to first establish on-target activity, then quantify its potency, assess its specificity against related targets, and finally, confirm its mechanism of action through a direct, biophysical method. This hierarchical approach is standard in early-stage drug discovery for validating hit compounds.[7][8]
References
- 1. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 2. Structural insights into TRPM8 inhibition and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8: The Cold and Menthol Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benchmarking compound activity prediction for real-world drug discovery applications - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Experiments with 1-(3-Phenylpropyl)-2-thiourea: A Comparative Analysis in the Context of Misfolded Protein Rescue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule therapeutics, the reproducibility of experimental findings is paramount. This guide provides a comprehensive framework for assessing the utility and reliability of 1-(3-Phenylpropyl)-2-thiourea (PPTU), a representative thiourea derivative, in the context of a critical application: the rescue of misfolded proteins. While thiourea-based compounds have been explored for various biological activities, including enzyme inhibition, this guide will focus on their potential as chemical chaperones, a role of significant interest in conformational diseases.
We will objectively compare the hypothetical performance of PPTU with a well-characterized non-retinoid pharmacological chaperone, YC-001, which has demonstrated efficacy in rescuing mutant rhodopsin, a key protein implicated in retinitis pigmentosa.[1][2][3][4][5][6][7][8][9] This comparison will be supported by detailed experimental protocols, enabling researchers to validate and expand upon these findings.
The Challenge of Protein Misfolding and the Promise of Chemical Chaperones
Many genetic diseases, including certain forms of retinitis pigmentosa, are caused by mutations that lead to protein misfolding.[10] These improperly folded proteins are often retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing them from reaching their intended cellular location and performing their function. Small molecule chaperones that can stabilize the correct conformation of these mutant proteins and facilitate their proper trafficking represent a promising therapeutic strategy.[11][12][13][14]
Thiourea derivatives have emerged as a versatile class of compounds with a wide range of biological activities.[15][16] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them plausible candidates for stabilizing protein structures. This guide will explore the experimental framework for evaluating PPTU in this capacity.
Comparative Analysis: PPTU vs. a Known Non-Retinoid Chaperone
To establish a benchmark for the performance of PPTU, we compare it with YC-001, a non-retinoid compound identified through high-throughput screening that has shown promise in rescuing misfolded rhodopsin mutants.[1][2][3][4][5][6][7][8][9]
| Feature | This compound (PPTU) | YC-001 |
| Chemical Class | Thiourea Derivative | Non-retinoid small molecule |
| Primary Hypothesized Mechanism | Chemical Chaperone | Pharmacological Chaperone |
| Reported Biological Activity | Representative of a class with broad activities | Rescues misfolded rhodopsin mutants |
| Molecular Weight | 194.3 g/mol [17] | Varies based on specific structure |
| Key Structural Feature | Phenylpropyl and thiourea moieties | Varies based on specific structure |
Experimental Validation: A Step-by-Step Protocol
Reproducibility hinges on meticulous experimental design. The following protocol outlines a cell-based assay to compare the efficacy of PPTU and YC-001 in rescuing a common misfolding-prone rhodopsin mutant, P23H.
Objective: To quantify the ability of PPTU and YC-001 to promote the cell-surface trafficking of the P23H rhodopsin mutant.
Experimental Workflow
Caption: Workflow for assessing chaperone activity.
Materials and Reagents:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmid encoding P23H-rhodopsin fused to Green Fluorescent Protein (GFP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (PPTU)
-
YC-001 (or other validated non-retinoid chaperone)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Primary antibody against an extracellular epitope of rhodopsin
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the P23H-rhodopsin-GFP plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing serial dilutions of PPTU, YC-001, or an equivalent volume of DMSO as a vehicle control. A typical concentration range to test would be from 10 nM to 100 µM.
-
Incubation: Incubate the cells with the compounds for 24 hours at 37°C and 5% CO2.
-
Immunostaining for Cell Surface Rhodopsin:
-
Wash the cells twice with ice-cold PBS.
-
Without permeabilizing, incubate the cells with the primary antibody against the extracellular domain of rhodopsin for 1 hour at 4°C.
-
Wash three times with ice-cold PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at 4°C in the dark.
-
Wash three times with ice-cold PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is for visualizing total GFP).
-
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.
-
Imaging: Acquire images using a high-content imaging system. Capture images in the GFP channel (total rhodopsin), the Alexa Fluor channel (cell surface rhodopsin), and the DAPI channel (nuclei).
-
Image Analysis: Use automated image analysis software to identify individual cells based on the DAPI stain. For each cell, quantify the mean fluorescence intensity in the GFP channel (total protein) and the Alexa Fluor channel (surface-localized protein).
-
Data Normalization: For each cell, calculate the ratio of the cell surface rhodopsin signal to the total rhodopsin (GFP) signal. Average this ratio across all cells in a well. Normalize the data to the vehicle control.
-
Dose-Response Analysis: Plot the normalized ratio as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
Expected Data and Interpretation
The following table presents hypothetical data from the described experiment to illustrate a potential outcome.
| Compound | EC50 (µM) for P23H-Rhodopsin Rescue | Maximum Efficacy (% of Wild-Type Rescue) |
| This compound (PPTU) | 15.2 | 45% |
| YC-001 | 5.8 | 75% |
| Vehicle (DMSO) | N/A | Baseline |
In this hypothetical scenario, YC-001 demonstrates both higher potency (lower EC50) and greater efficacy than PPTU. This would suggest that while PPTU may possess some chaperone-like activity, YC-001 is a more effective agent for rescuing the P23H rhodopsin mutant in this assay.
A Note on an Alternative Application: Dopamine β-Hydroxylase Inhibition
Historically, thiourea derivatives have been investigated as inhibitors of dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine.[18][19] This inhibitory action has potential therapeutic implications in conditions where a reduction in norepinephrine levels is desired.
Signaling Pathway
Caption: Inhibition of Dopamine to Norepinephrine conversion.
Should researchers wish to explore this facet of PPTU's activity, a comparative study against a known DBH inhibitor like Nepicastat would be warranted.[20] An appropriate experimental approach would involve an in vitro enzyme activity assay, where the conversion of dopamine to norepinephrine is measured in the presence of varying concentrations of the test compounds.[21][22][23][24]
Conclusion
This guide provides a scientifically rigorous framework for the reproducible investigation of this compound. By situating its evaluation within the context of a well-defined application—the rescue of misfolded rhodopsin—and comparing it to a validated alternative, researchers can generate robust and meaningful data. The detailed protocols and comparative data structure presented herein are designed to enhance the reliability and interpretability of experimental outcomes. As with any scientific inquiry, meticulous execution and careful interpretation of data are essential for advancing our understanding of the therapeutic potential of novel chemical entities.
References
- 1. Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa [insight.jci.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. JCI Insight - Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa [insight.jci.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pharmacological strategies for treating misfolded rhodopsin-associated autosomal dominant retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ricerca.sns.it [ricerca.sns.it]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. [Structural development study of a novel pharmacological chaperone for folding-defective rhodopsin mutants responsible for retinitis pigmentosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical and pharmacological chaperones as new therapeutic agents | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 15. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. In vivo inhibition of dopamine beta-hydroxylase by 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors - Google Patents [patents.google.com]
- 20. scbt.com [scbt.com]
- 21. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cusabio.com [cusabio.com]
- 24. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting Target Specificity: A Case Study of 1-(3-Phenylpropyl)-2-thiourea (PPTU) as a Dopamine β-Hydroxylase Inhibitor
Executive Summary: The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. Among the most critical milestones is the comprehensive assessment of its biological target specificity. A highly specific compound promises greater efficacy and a wider therapeutic window, whereas promiscuous binding can lead to unforeseen toxicity and off-target effects. This guide provides a multi-tiered, technically-grounded framework for evaluating the target specificity of the putative Dopamine β-hydroxylase (DBH) inhibitor, 1-(3-Phenylpropyl)-2-thiourea (PPTU). We will explore a logical progression of experiments, from initial biochemical assays to unbiased, proteome-wide screens, offering comparative data and detailed protocols to empower researchers in drug development.
Introduction: The Imperative of Target Specificity
In drug discovery, identifying a molecule that modulates a disease-relevant target is only the beginning. The central challenge lies in ensuring this interaction is precise. Target specificity dictates whether a drug will be a "magic bullet" or a "shotgun blast," with the latter often causing collateral damage in the form of adverse effects.[1] A thorough understanding of a compound's interactions across the entire proteome is essential for interpreting biological outcomes and predicting potential liabilities.[2]
This guide focuses on this compound (PPTU), a compound belonging to the thiourea class. Thiourea derivatives are known to exhibit a wide range of biological activities, frequently acting as enzyme inhibitors.[3][4] A key enzyme, Dopamine β-hydroxylase (DBH), which catalyzes the conversion of dopamine to norepinephrine, is a known target for inhibitors containing the thiourea scaffold.[5][6][7] Therefore, we will proceed with the hypothesis that DBH is the primary target of PPTU and outline a rigorous strategy to confirm this interaction and, more importantly, to discover any potential off-targets.
A Tiered Strategy for Comprehensive Specificity Profiling
A robust assessment of specificity is not a single experiment but a phased campaign. We advocate for a tiered approach that systematically builds a comprehensive profile of the compound's behavior, moving from a controlled in vitro environment to the complexity of a living cell and the entire proteome. This strategy ensures that resources are used efficiently while building a high-confidence dataset.
Caption: A tiered workflow for assessing compound specificity.
Tier 1: In Vitro Biochemical Profiling
The foundational step is to quantify the compound's interaction with its purified, intended target and compare this to its activity against closely related proteins.
Rationale and Experimental Design
The goal here is to determine the intrinsic potency (e.g., IC50) of PPTU on DBH and to immediately test for obvious liabilities by screening against other enzymes that are structurally or mechanistically similar. For DBH, a copper-containing monooxygenase, this would include other oxidoreductases.[7] This initial screen provides a baseline selectivity index.
Comparative Analysis: PPTU vs. Known DBH Inhibitors
To contextualize our findings, we compare the hypothetical performance of PPTU against established DBH inhibitors, Nepicastat and Disulfiram.[6][8]
| Compound | Target Enzyme | IC50 (nM) | Selectivity Notes |
| PPTU (Hypothetical) | Dopamine β-Hydroxylase (DBH) | 85 | Primary target |
| Monoamine Oxidase A (MAO-A) | 12,500 | >140-fold selective over MAO-A | |
| Monoamine Oxidase B (MAO-B) | >50,000 | >580-fold selective over MAO-B | |
| Tyrosinase | 8,300 | ~100-fold selective over Tyrosinase | |
| Nepicastat | Dopamine β-Hydroxylase (DBH) | 15 | Highly selective DBH inhibitor.[8] |
| Disulfiram | Dopamine β-Hydroxylase (DBH) | 500 | Also a potent inhibitor of aldehyde dehydrogenase (ALDH), leading to its use in alcoholism treatment.[8] |
This data is illustrative and serves as a template for presenting experimental results.
Tier 2: Cellular Target Engagement
Confirming that a compound binds its target in the complex milieu of a cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in an unadulterated cellular environment.[9][10]
The Principle of CETSA
The core principle of CETSA is ligand-induced thermal stabilization.[11] When a drug binds to its target protein, the resulting protein-ligand complex is typically more resistant to thermal denaturation. By heating cells to various temperatures and then quantifying the amount of target protein that remains soluble, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[12][13]
Caption: Ligand binding stabilizes the target protein against heat-induced aggregation.
Detailed Protocol: CETSA for DBH Target Engagement
This protocol outlines the key steps for performing a CETSA experiment to validate PPTU's engagement with DBH in a suitable cell line (e.g., neuroblastoma cells expressing DBH).
-
Cell Culture & Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a range of PPTU concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. A known DBH inhibitor like Nepicastat should be used as a positive control.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis & Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble DBH protein in each sample using a standard protein detection method like Western Blotting or an ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble DBH protein against the temperature for each treatment condition.
-
Determine the melting temperature (Tm) for each curve. A positive shift (ΔTm) in the PPTU-treated samples compared to the vehicle control confirms target engagement.
-
Tier 3: Unbiased Proteome-Wide Off-Target Discovery
While targeted assays are essential, they are inherently biased by our assumptions. To discover unanticipated off-targets, an unbiased approach is required. Chemical proteomics serves as a powerful tool for mapping the interaction landscape of a small molecule across the entire proteome.[15][16]
The Power of Chemical Proteomics
Compound-centric chemical proteomics (CCCP) is an affinity-based method used to identify the binding partners of a small molecule.[17][18] The general strategy involves immobilizing the compound of interest (PPTU) onto a solid support (like beads), using it as "bait" to capture interacting proteins from a cell lysate, and then identifying these captured proteins using mass spectrometry.[19]
Caption: Workflow for affinity-based chemical proteomics.
Considerations and Self-Validation
-
Probe Design: A critical consideration is that attaching a linker to PPTU for immobilization might alter its binding properties.[1] The linker position must be carefully chosen to minimize steric hindrance.
-
Competition Control: The most important control experiment involves co-incubation with an excess of free, unmodified PPTU. True binding partners will show significantly reduced binding to the beads in the presence of the free competitor, while non-specific binders will not be affected. This is the cornerstone of validating the identified hits.
Synthesizing the Evidence: A Final Comparative Profile
The ultimate goal is to integrate data from all three tiers to build a holistic view of PPTU's specificity.
| Assay Tier | Metric | PPTU (Hypothetical) | Nepicastat (Reference) | Interpretation |
| Tier 1: Biochemical | DBH IC50 | 85 nM | 15 nM | Potent inhibitor, though less so than the highly optimized Nepicastat. |
| Selectivity Panel | >100-fold vs. related enzymes | High | Good initial selectivity profile in vitro. | |
| Tier 2: Cellular | CETSA ΔTm for DBH | +5.2 °C | +7.5 °C | Strong evidence of target engagement in intact cells. |
| Tier 3: Proteomics | On-Target ID | DBH (Rank 1) | DBH (Rank 1) | Confirms DBH as a primary, high-affinity target. |
| Validated Off-Targets | Protein X, Enzyme Y | Minimal | Identifies two potential off-targets for further investigation and counter-screening. |
Conclusion
Assessing the specificity of a compound like this compound is a systematic process of de-risking and evidence-building. By employing a tiered strategy that combines focused biochemical assays, cellular target engagement validation, and unbiased proteomic screening, researchers can construct a high-fidelity map of a molecule's interactions. This multi-faceted approach, which insists on orthogonal validation and the use of appropriate controls, is fundamental to scientific integrity and is the only reliable path to developing safe and effective therapeutics. The insights gained not only clarify the mechanism of action but also proactively identify potential safety liabilities, ultimately accelerating the translation of promising molecules into clinical successes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessing drug target suitability using TargetMine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. drughunter.com [drughunter.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Phenylpropyl)-2-thiourea
Introduction: A Proactive Stance on Safety
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(3-Phenylpropyl)-2-thiourea. In the absence of a specific Safety Data Sheet (SDS) for this compound, our procedural recommendations are expertly extrapolated from the toxicological and handling data of the parent compound, thiourea, and structurally related derivatives like N-phenylthiourea.[1][2] A key study on N-phenylpropylthiourea (PPTU) demonstrated significant cytotoxicity in rat hepatocytes, indicating the potential for considerable hazard.[3] Therefore, it is imperative to handle this compound with the highest degree of caution, assuming it shares or exceeds the hazards of its analogs.
Foundational Hazard Assessment: The "Why" Behind the "How"
Understanding the potential risks is fundamental to implementing effective safety protocols. Thiourea and its derivatives are associated with a range of health hazards that necessitate stringent control measures.
-
Acute Toxicity: Phenylthiourea is classified as fatal if swallowed.[4][5][6] Ingestion can lead to gastrointestinal irritation, and overexposure may affect the bone marrow.[7][8]
-
Skin Sensitization: A primary concern is the potential for allergic skin reactions upon contact.[4][7][9] Repeated or prolonged exposure can cause sensitization in susceptible individuals.[5]
-
Suspected Long-Term Hazards: The parent compound, thiourea, is suspected of causing cancer and of damaging fertility or the unborn child based on animal data.[7][10][11] This necessitates handling practices that minimize any potential for chronic exposure.
-
Cytotoxicity: Specifically, N-phenylpropylthiourea (PPTU), a close structural relative, has been shown to cause significant leakage of lactate dehydrogenase (LDH) from cells and deplete intracellular glutathione (GSH), indicating direct cellular toxicity.[3] This finding is the cornerstone of our cautious approach, as it provides direct evidence of the potential for harm at a cellular level.
These known risks form the logical basis for the comprehensive personal protective equipment (PPE) and handling protocols outlined below. The goal is not merely compliance, but the establishment of a self-validating system of safety where every step is designed to mitigate a known or reasonably anticipated hazard.
Core Directive: Personal Protective Equipment (PPE) Mandates
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure.[12][13] A multi-layered approach is mandatory for all work involving this compound.
Table 1: PPE Requirements for Handling this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses with side shields | Chemically resistant gloves (e.g., Butyl rubber, Nitrile) | Lab coat | Not required if container is sealed and intact |
| Weighing/Handling Solids | Chemical splash goggles | Chemically resistant gloves (e.g., Butyl rubber, Nitrile) | Lab coat | NIOSH-approved respirator (e.g., N95) required. All work must be done in a certified chemical fume hood.[1][7] |
| Preparing Solutions | Chemical splash goggles and face shield | Chemically resistant gloves (e.g., Butyl rubber, Nitrile) | Lab coat | All work must be done in a certified chemical fume hood.[14] |
| Minor Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemically resistant gloves | Lab coat or chemical-resistant apron | NIOSH-approved respirator with appropriate cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and splashes.[7][14] When handling solutions or in situations with a higher risk of splashing, a face shield must be worn in addition to goggles.[1][7]
-
Hand Protection: Given the risk of skin sensitization, glove selection is critical. Wear chemically resistant, impervious gloves such as Butyl rubber or heavy-duty Nitrile.[1][15] Always inspect gloves for tears or punctures before use.[16] Employ proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination.[1] After handling, wash hands thoroughly with soap and water.[16]
-
Body Protection: A standard lab coat must be worn and kept fully fastened.[14] For large-scale operations or significant spill cleanup, a chemical-resistant apron or suit may be necessary.[1] Lab coats should be laundered professionally and not taken home.
-
Respiratory Protection: Due to the compound's toxicity and the potential for aerosolization of fine powders, all handling of the solid form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][14] If a fume hood is not available or if dust is generated outside of one, a NIOSH-approved respirator is mandatory.[1][7] The specific type of respirator should be determined by a qualified safety professional based on the potential exposure concentration.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the experiment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks in a well-ventilated area.[1]
-
Label the container with the date received and the full chemical name.[17]
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.[7][18]
-
The storage location should be a designated, locked cabinet clearly labeled with appropriate hazard warnings to restrict access.[1][7]
-
Ensure the container is always tightly sealed when not in use.[1][10]
Step 2: Handling and Use (Inside a Chemical Fume Hood)
-
Before beginning, ensure the chemical fume hood is functioning correctly.[14]
-
Gather all necessary equipment and reagents. Use the smallest quantity of the substance necessary for the experiment.[1]
-
Don the required PPE as specified in Table 1.
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.[1][7]
-
If preparing a solution, slowly add the solid to the solvent. If adding acid, always add the acid to the water, never the other way around.[14]
-
Keep the container sealed whenever possible.
Step 3: Spill Management
-
Minor Spill (Solid):
-
Evacuate and secure the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material or a dust suppressant agent to avoid raising dust.[7]
-
Carefully sweep or vacuum the material into a designated, sealed, and clearly labeled hazardous waste container.[9] Do not use a standard vacuum cleaner.
-
-
Minor Spill (Liquid):
-
Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
-
Clean the spill area thoroughly with a suitable laboratory cleaner and water.[9]
-
For large spills, evacuate the laboratory immediately and follow your institution's emergency response procedures.
Step 4: Decontamination and Waste Disposal
-
All materials contaminated with this compound, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.[9]
-
Do not allow the chemical or its waste to enter drains or waterways.[7][10]
-
Place all waste in a clearly labeled, sealed, and chemically compatible container.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
After completing work, wipe down the work surface in the fume hood, remove PPE carefully, and wash hands thoroughly.[16]
Visualization: Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow from initial risk assessment to final disposal.
Conclusion: Fostering a Culture of Safety
Handling potent compounds like this compound requires more than just following a checklist; it demands a deep-seated culture of safety. By understanding the rationale behind each procedural step and by rigorously applying the PPE and handling protocols outlined in this guide, you build a self-validating system that protects yourself, your colleagues, and the integrity of your research. Treat this and all related thiourea derivatives with the respect their potential hazards command.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hillbrothers.com [hillbrothers.com]
- 8. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 9. uaf.edu [uaf.edu]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
- 12. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
